molecular formula C4H8NNaO5 B1292496 L-Aspartic acid sodium salt monohydrate CAS No. 323194-76-9

L-Aspartic acid sodium salt monohydrate

Numéro de catalogue: B1292496
Numéro CAS: 323194-76-9
Poids moléculaire: 173.10 g/mol
Clé InChI: PPTHNBYUFXSJPS-JIZZDEOASA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Aspartic acid is a non-essential amino acid.>Aspartic acid is a non-essential amino acid. L-Aspartic acid is a dicarboxylic amino acid, which is involved in the synthesis of nerve cells proteins. It also stimulates the depolarization of nerve cell membranes. L-Aspartic acid acts as an amine donor for transamination reaction.>

Propriétés

IUPAC Name

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTHNBYUFXSJPS-JIZZDEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186056
Record name Sodium aspartate monohydrate
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Molecular Weight

173.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3792-50-5, 323194-76-9
Record name L-Aspartic acid, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium aspartate monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen L-aspartate
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Foundational & Exploratory

L-Aspartic Acid Sodium Salt Monohydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of L-Aspartic acid sodium salt monohydrate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its role in biological signaling pathways.

Core Chemical and Physical Properties

This compound is the sodium salt of the non-essential amino acid, L-aspartic acid. It presents as a white crystalline powder.[1][2] This compound is valued in various fields for its stability and high solubility in aqueous solutions.[2]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

PropertyValue
Chemical Formula C₄H₆NNaO₄·H₂O
Molecular Weight 173.10 g/mol [3][4]
Appearance White crystalline powder[5]
Melting Point Approximately 140-145 °C (with decomposition)[6]
Solubility Highly soluble in water (e.g., ≥100 mg/mL); insoluble in ethanol[2]
Optical Rotation [α]20/D between +18.5° and +21.0° (specific conditions may vary)[5][7]
pH (10% solution) 6.0 - 7.5[7]
Stability and Storage

This compound is stable under normal storage conditions.[8] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[8] It is incompatible with strong oxidizing agents.[9]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the neutralization of L-aspartic acid with a sodium base.[10] A detailed solid-phase synthesis protocol is described below:

Objective: To synthesize this compound via a solid-phase reaction.

Materials:

Procedure:

  • 1.33 kg of L-aspartic acid is placed into a small vertical ball mill.

  • The mill speed is adjusted to 1200 rpm.

  • A portion of the sodium base (e.g., 0.2 kg of sodium hydroxide or 0.3 kg of sodium carbonate) is added to the ball mill.[1]

  • The reaction is maintained at a temperature between 20°C and 60°C using a water cooling system.

  • The mixture is allowed to react for 30 minutes.

  • A second portion of the sodium base is added (e.g., 0.15 kg of sodium hydroxide or 0.15 kg of sodium carbonate), and grinding is continued for 65 minutes.[1]

  • The remaining sodium base is added, and the grinding is completed over 40 minutes.

  • The resulting product is filtered with 95% ethanol and then dried to yield this compound.[1]

Characterization Techniques

The melting point is a crucial parameter for assessing the purity of the compound. A standard method for its determination is the capillary melting point technique.

Objective: To determine the melting point range of a sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small, dry sample of this compound is finely powdered.

  • The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, to a height of about 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

The following protocol outlines a method to quantify the solubility of this compound in water.

Objective: To determine the aqueous solubility of the sample.

Materials:

  • This compound

  • Deionized water

  • Spectrophotometer

  • Centrifuge

Procedure:

  • An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.

  • The saturated solution is then centrifuged to pellet any undissolved solid.

  • A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of deionized water.

  • The absorbance of the diluted solution is measured using a spectrophotometer at a wavelength corresponding to the maximum absorbance of the aspartate ion.

  • The concentration of the dissolved salt is determined by comparing the absorbance to a standard curve prepared from solutions of known concentrations. The solubility is then calculated based on the dilution factor.

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for solid samples.

Objective: To obtain the infrared spectrum of the sample.

Apparatus:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

Procedure:

  • The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of the this compound powder is placed directly onto the ATR crystal, ensuring good contact.

  • The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum will show characteristic absorption bands for the amine, carboxylate, and other functional groups in the molecule.

¹H-NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Objective: To obtain the proton NMR spectrum of the sample.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Procedure:

  • A small, accurately weighed amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the molecule.

Role in Signaling Pathways

L-Aspartic acid, the parent amino acid of the sodium salt, is a crucial excitatory neurotransmitter in the central nervous system. It primarily exerts its effects by activating ionotropic glutamate (B1630785) receptors, namely the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors.

Aspartate-Mediated Neurotransmission

The following diagram illustrates the general workflow of aspartate release and receptor activation at a synapse.

cluster_postsynaptic Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft CaInfluxPre Ca²⁺ Influx Presynaptic->CaInfluxPre 2. Voltage-gated Ca²⁺ channels open Vesicle Synaptic Vesicle (contains Aspartate) Vesicle->SynapticCleft 4. Aspartate Release Postsynaptic Postsynaptic Neuron AMPAR AMPA Receptor SynapticCleft->AMPAR 5. Binds to receptors NMDAR NMDA Receptor SynapticCleft->NMDAR ActionPotential Action Potential ActionPotential->Presynaptic 1. Depolarization CaInfluxPre->Vesicle 3. Triggers vesicle fusion

Fig. 1: Aspartate Release and Receptor Binding at the Synapse.
Downstream Signaling of AMPA and NMDA Receptors

Activation of AMPA and NMDA receptors by aspartate initiates distinct downstream signaling cascades that are fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

The diagram below outlines the key downstream signaling events following receptor activation.

cluster_receptors Receptor Activation cluster_downstream Downstream Cascades cluster_plasticity Synaptic Plasticity Aspartate Aspartate AMPAR AMPA Receptor Aspartate->AMPAR Binds NMDAR NMDA Receptor (Mg²⁺ block) Aspartate->NMDAR Binds NaInflux Na⁺ Influx AMPAR->NaInflux Opens CaInflux Ca²⁺ Influx NMDAR->CaInflux Opens Depolarization Postsynaptic Depolarization NaInflux->Depolarization MgBlockRemoval Removal of Mg²⁺ Block Depolarization->MgBlockRemoval MgBlockRemoval->NMDAR Unblocks CaMKII CaMKII Activation CaInflux->CaMKII PKC PKC Activation CaInflux->PKC PKA PKA Activation CaInflux->PKA LTP Long-Term Potentiation (LTP) (Synaptic Strengthening) CaMKII->LTP LTD Long-Term Depression (LTD) (Synaptic Weakening) CaMKII->LTD PKC->LTP PKC->LTD PKA->LTP GeneExpression Changes in Gene Expression LTP->GeneExpression LTD->GeneExpression

Fig. 2: Downstream Signaling of Aspartate Receptor Activation.

Upon binding of aspartate, AMPA receptors allow an influx of sodium ions, leading to depolarization of the postsynaptic membrane.[11] This depolarization can relieve the magnesium block on NMDA receptors, which, upon co-activation by aspartate, permit a significant influx of calcium.[7] This rise in intracellular calcium acts as a critical second messenger, activating a host of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and Protein Kinase A (PKA).[4][5] The specific pattern and magnitude of calcium influx determine whether the synapse undergoes LTP or LTD, leading to long-lasting changes in synaptic efficacy and gene expression.[6]

References

An In-depth Technical Guide to the Molecular Structure of L-Aspartic Acid Sodium Salt Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of L-Aspartic acid sodium salt monohydrate. The information is presented to support research, development, and application of this compound in various scientific and pharmaceutical contexts.

Chemical and Physical Properties

This compound is the sodium salt of the non-essential amino acid, L-aspartic acid. It presents as a white crystalline powder and is readily soluble in water.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
Synonyms Sodium L-aspartate monohydrate, (S)-Aminobutanedioic acid sodium salt monohydrate[2][3]
CAS Number 323194-76-9[1][2]
Molecular Formula C₄H₈NNaO₅[4]
Molecular Weight 173.10 g/mol [5]
Appearance White crystalline powder[1][2]
Melting Point ~140 °C (decomposes)[1]
Solubility Soluble in cold water[1][6]
Optical Rotation [α]20/D = +18.5 to +21.0° (c=1 in H₂O)

Molecular Structure and Crystallography

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystal structure reveals a complex network of interactions between the aspartate anion, the sodium cation, and the water molecule of hydration.

A recent study successfully determined the crystal structure of monosodium L-aspartate monohydrate, overcoming challenges related to crystal twinning.[2] The crystallographic data reveals a three-dimensional coordination network.[2] The packing of the molecules in the crystal is dense, with a calculated density of 1.7489 g/cm³.[2]

Below is a representation of the molecular structure.

Molecular structure of this compound.
Crystallographic Data Summary

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Calculated Density 1.7489 g/cm³
Packing Index 85.0%

Note: Detailed atomic coordinates, bond lengths, and angles would be found in the full crystallographic information file (CIF), which was referenced in the literature but not directly accessible in the provided search results.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of L-aspartic acid in D₂O typically shows signals for the α-proton and the two diastereotopic β-protons of the methylene (B1212753) group.

¹³C NMR: The carbon NMR spectrum provides signals for the four distinct carbon atoms in the aspartate molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Carbon AtomChemical Shift (ppm)
C1 (α-carboxyl)~179
C2 (α-carbon)~53
C3 (β-carbon)~38
C4 (β-carboxyl)~176

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is used to identify the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific chemical bonds.

FTIR Spectroscopy Data:

Wavenumber (cm⁻¹)Assignment
~3400 - 3250N-H stretching (amine group)
~3200 - 2850O-H stretching (carboxylic acid and water)
~2920C-H stretching (aliphatic)
~1693C=O stretching (carboxylic acid)
~1638C=O stretching (amide I band region)
~1510, ~1420COO⁻ symmetric and asymmetric stretching
~1253C-O stretching
~1145C-N stretching

Raman Spectroscopy Data:

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretching (if applicable in derivatives)
~2850 - 2970Aliphatic C-H stretching
~1660Asymmetric COO⁻ stretching
~1440Symmetric COO⁻ stretching
~1422CH₂ deformation
~1140 - 1010C-C and C-N stretching

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a small molecule like this compound.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement crystal_growth Grow single crystals of suitable size and quality mount_crystal Mount crystal on diffractometer crystal_growth->mount_crystal xray_exposure Expose crystal to a monochromatic X-ray beam mount_crystal->xray_exposure collect_diffraction Collect diffraction pattern data xray_exposure->collect_diffraction solve_phase Solve the phase problem collect_diffraction->solve_phase build_model Build an initial atomic model solve_phase->build_model refine_model Refine the model against the experimental data build_model->refine_model validate_structure Validate the final crystal structure refine_model->validate_structure

Workflow for Single-Crystal X-ray Diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated aqueous solution of this compound by slow evaporation.

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction data are collected on a detector.[7]

  • Structure Solution and Refinement: The collected diffraction intensities are used to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[8]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[8]

  • The final volume in the NMR tube should be approximately 0.5-0.6 mL.[9]

Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.

FTIR-ATR Spectroscopy

Methodology:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the powdered this compound sample directly onto the ATR crystal.[10]

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10][11]

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Biological Role and Signaling Pathway

L-Aspartic acid is an excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[12] The binding of L-aspartate (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, leads to the opening of the receptor's ion channel.[12] This allows the influx of Ca²⁺ ions, which acts as a second messenger to trigger downstream signaling cascades.[13] These cascades are crucial for synaptic plasticity, learning, and memory.[12]

nmda_signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space L-Aspartate L-Aspartate NMDA_Receptor NMDA Receptor L-Aspartate->NMDA_Receptor binds Co-agonist (Glycine/D-Serine) Co-agonist (Glycine/D-Serine) Co-agonist (Glycine/D-Serine)->NMDA_Receptor binds Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx opens channel CaMKII Activation of CaMKII Ca_influx->CaMKII Signaling_Cascades Downstream Signaling Cascades CaMKII->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

L-Aspartate activated NMDA receptor signaling pathway.

References

An In-depth Technical Guide to (S)-2-Aminobutanedioic Acid Sodium Salt Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (S)-2-Aminobutanedioic acid sodium salt monohydrate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's properties, outlines experimental protocols for their determination, and illustrates its key biological signaling pathways.

Core Physical and Chemical Properties

(S)-2-Aminobutanedioic acid sodium salt monohydrate, also known as L-Aspartic acid sodium salt monohydrate, is a white crystalline powder.[1][2] It is the monosodium salt of the non-essential amino acid L-aspartic acid. This compound is valued in various industries, including pharmaceuticals and food, for its role as a flavor enhancer, nutritional supplement, and buffering agent.[2][3] In pharmaceutical formulations, it can enhance the solubility and bioavailability of active ingredients.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for (S)-2-Aminobutanedioic acid sodium salt monohydrate.

PropertyValueReferences
Synonyms This compound, Sodium L-aspartate, (S)-Aminobutanedioic acid sodium salt monohydrate[2][4]
CAS Number 323194-76-9[2][4]
Molecular Formula C₄H₆NNaO₄·H₂O[2]
Molecular Weight 173.10 g/mol [4][5][6][7][8][9][10]
Appearance White crystalline powder or crystals[1][2]
Melting Point ~140 °C (decomposes)[1][11]
Solubility in Water Easily soluble; ≥100 mg/mL[1][11]
Optical Rotation [α]20/D +19° to +21° (c=1 in H₂O)[2]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of (S)-2-Aminobutanedioic acid sodium salt monohydrate are outlined below.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range.

Methodology:

A common method for determining the melting point of a powdered solid like (S)-2-Aminobutanedioic acid sodium salt monohydrate is the capillary tube method using a melting point apparatus.

  • Sample Preparation: A small amount of the dry crystalline powder is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A preliminary, faster heating rate can be used to determine an approximate melting range.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C). The reported melting point of ~140 °C with decomposition indicates that the substance breaks down at this temperature.

Solubility Measurement

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology:

The solubility of (S)-2-Aminobutanedioic acid sodium salt monohydrate in water can be determined quantitatively using the following protocol. The solubility of amino acids like L-aspartic acid is known to be influenced by pH and temperature.[10]

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose.[10] A calibration curve is first established using standard solutions of known concentrations. The concentration of the saturated solution is then determined by comparing its HPLC peak area to the calibration curve.

  • Data Reporting: The solubility is expressed in units such as g/100 mL or mol/L at the specified temperature.

Optical Rotation Measurement

Optical rotation is the turning of the plane of linearly polarized light as it passes through a chiral substance. This property is characteristic of chiral molecules and is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of (S)-2-Aminobutanedioic acid sodium salt monohydrate is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent, typically water, in a volumetric flask. The concentration is calculated in g/mL.

  • Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The sample tube is filled with the pure solvent (blank), and the instrument is zeroed.

  • Sample Measurement: The sample tube is rinsed and then filled with the prepared solution, ensuring no air bubbles are present. The tube is placed in the polarimeter, and the observed optical rotation (α) is measured. The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) are recorded.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.[11]

Synthesis Protocol

A method for the preparation of L-sodium aspartate monohydrate involves a solid-phase reaction.

Methodology:

This method utilizes a solid-phase reaction in a ball mill, avoiding the use of solvents and thus presenting a more environmentally friendly approach.

  • Reactant Mixing: 1.33 kg of L-aspartic acid and 0.2 kg of solid sodium hydroxide (B78521) are placed into a vertical ball mill.

  • Reaction Grinding: The mixture is ground at a speed of 1200 rpm. The temperature is maintained between 20°C and 60°C using water cooling.

  • Staged Addition of Base: After 30 minutes of reaction, an additional 0.15 kg of sodium hydroxide is added, and grinding continues for another 65 minutes. A final 0.05 kg of sodium hydroxide is then added, and the mixture is ground for a further 40 minutes.

  • Product Isolation: The resulting product is filtered with 95% ethanol (B145695) and then dried to yield this compound.[1]

Biological Signaling and Metabolic Pathways

(S)-2-Aminobutanedioic acid, or L-aspartate, is a crucial molecule in various metabolic and signaling pathways within the body.

Role as an Excitatory Neurotransmitter

L-aspartate functions as an excitatory neurotransmitter in the central nervous system, similar to glutamate. It plays a role in fast synaptic transmission, which is fundamental for processes such as learning and memory.[2]

Excitatory_Neurotransmission Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Aspartate Aspartate Aspartate->Presynaptic_Neuron Release into Synaptic Cleft NMDA_Receptor NMDA Receptor Aspartate->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Aspartate->AMPA_Receptor Binds to Synaptic_Vesicle Synaptic_Vesicle NMDA_Receptor->Postsynaptic_Neuron Excitatory Signal AMPA_Receptor->Postsynaptic_Neuron Excitatory Signal

Caption: L-Aspartate as an excitatory neurotransmitter in synaptic transmission.

Malate-Aspartate Shuttle

The malate-aspartate shuttle is a critical system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. This process is essential for cellular energy production.[4][12]

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Oxaloacetate_c Oxaloacetate_c Aspartate_c Aspartate_c Aspartate_c->Oxaloacetate_c AST1 Malate_c Malate_c Glutamate_c Glutamate_c Glutamate_m Glutamate_m Glutamate_c->Glutamate_m Glutamate-Aspartate Carrier a_Ketoglutarate_c a_Ketoglutarate_c NADH_c NADH + H+ NAD_c NAD+ Oxaloacetate_m Oxaloacetate_m Aspartate_m Aspartate_m Oxaloacetate_m->Aspartate_m AST2 Aspartate_m->Aspartate_c Glutamate-Aspartate Carrier Malate_m Malate_m a_Ketoglutarate_m a_Ketoglutarate_m a_Ketoglutarate_m->a_Ketoglutarate_c Malate Carrier NADH_m NADH + H+ NAD_m NAD+

Caption: The Malate-Aspartate shuttle for transporting NADH into the mitochondria.

Urea (B33335) Cycle Involvement

Aspartate plays a crucial role in the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) by converting it into urea for excretion. Aspartate provides one of the two nitrogen atoms in the urea molecule.[2]

Urea_Cycle Ammonia Ammonia CO2 CO2 Carbamoyl_Phosphate Carbamoyl_Phosphate CO2->Carbamoyl_Phosphate Citrulline Citrulline Carbamoyl_Phosphate->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Fumarate Fumarate Argininosuccinate->Fumarate Urea Urea Arginine->Urea Ornithine Ornithine Arginine->Ornithine Ornithine->Citrulline Aspartate Aspartate Aspartate->Argininosuccinate

Caption: The role of Aspartate in the Urea Cycle.

References

An In-depth Technical Guide to L-Aspartic Acid Sodium Salt Monohydrate (CAS: 323194-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid sodium salt monohydrate is the monosodium salt of the non-essential amino acid, L-aspartic acid. This compound serves as a crucial component in numerous biological processes and finds wide-ranging applications in research and industry. In its crystalline monohydrate form, it is a stable and water-soluble source of L-aspartate, making it a versatile reagent in various experimental settings.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, biochemical roles, and detailed protocols for its application in key research areas.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 323194-76-9[1][3]
Molecular Formula C₄H₆NNaO₄·H₂O[1][3]
Molecular Weight 173.10 g/mol [1][3][4]
Appearance White crystalline powder[1][3]
Melting Point Approximately 140 °C (with decomposition)[4]
Solubility Soluble in water[2]
Optical Rotation [α]20/D = +19° to +21° (c=8, 6N HCl)[1]
Purity ≥98.5%[1]

Biochemical Significance and Applications

This compound is utilized across various scientific and industrial domains due to the fundamental role of L-aspartate in biochemistry.

  • Neurotransmission: L-aspartate is an excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[2] Its availability is critical for synaptic plasticity, learning, and memory.

  • Metabolic Pathways: It is a key intermediate in several metabolic pathways, including the urea (B33335) cycle for nitrogen disposal and the purine (B94841) nucleotide cycle.[2]

  • Cell Culture: As a component of cell culture media, it serves as a source of non-essential amino acids, supporting cellular growth and proliferation.[4]

  • Pharmaceutical and Food Industries: In the pharmaceutical sector, it can be used in drug formulation.[3] In the food industry, it is employed as a flavor enhancer.[2][3]

  • Peptide Synthesis: It is a fundamental building block in the solid-phase synthesis of peptides and proteins.

  • Biochemical Research: It is used in studies analyzing the diffusion and osmotic coefficients of amino acids.[2]

Key Signaling Pathways Involving L-Aspartate

Urea Cycle

L-Aspartate provides one of the two nitrogen atoms incorporated into urea in the urea cycle, a critical pathway for the detoxification of ammonia (B1221849) in the liver.[5][6][7][8]

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Carbamoyl_Phosphate Carbamoyl Phosphate Citrulline_mito Citrulline Carbamoyl_Phosphate->Citrulline_mito Ornithine Transcarbamoylase Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Aspartate L-Aspartate Aspartate->Argininosuccinate Argininosuccinate Synthetase (ATP -> AMP+PPi) Fumarate Fumarate Argininosuccinate->Fumarate Argininosuccinate Lyase Arginine Arginine Argininosuccinate->Arginine Urea Urea Arginine->Urea Arginase (H₂O) Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Figure 1: The role of L-Aspartate in the Urea Cycle.
Purine Nucleotide Cycle

The purine nucleotide cycle is another crucial pathway involving L-aspartate, particularly important in muscle tissue for energy metabolism and the production of tricarboxylic acid (TCA) cycle intermediates.[9][10]

Purine_Nucleotide_Cycle AMP AMP IMP IMP AMP->IMP AMP deaminase NH3 NH₃ AMP->NH3 Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate synthetase Adenylosuccinate->AMP Adenylosuccinate lyase Fumarate Fumarate Adenylosuccinate->Fumarate Aspartate L-Aspartate Aspartate->IMP GTP GTP GTP->IMP GDP_Pi GDP + Pi GDP_Pi->Adenylosuccinate H2O H₂O H2O->AMP

Figure 2: L-Aspartate in the Purine Nucleotide Cycle.
NMDA Receptor Activation

L-aspartate, along with L-glutamate, is an endogenous agonist for the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity. Its binding, in conjunction with a co-agonist (glycine or D-serine) and membrane depolarization, leads to channel opening and calcium influx.[11][12]

NMDA_Receptor_Activation Presynaptic_Terminal Presynaptic Terminal NMDA_Receptor NMDA Receptor Presynaptic_Terminal->NMDA_Receptor Release of L-Aspartate/ L-Glutamate Postsynaptic_Membrane Postsynaptic Membrane Ca_Channel Ca²⁺ Channel (Blocked by Mg²⁺) NMDA_Receptor->Ca_Channel Co-agonist (Glycine/D-Serine) Binding Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Channel Opening Depolarization Membrane Depolarization Depolarization->Ca_Channel Relieves Mg²⁺ Block Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Activation

Figure 3: L-Aspartate in NMDA Receptor Signaling.

Experimental Protocols

The following sections provide detailed, representative methodologies for common applications of this compound in a research setting. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Preparation of Cell Culture Medium

L-Aspartic acid is a component of many defined cell culture media. The following is a general protocol for preparing a complete cell culture medium from a basal formulation, which often includes L-aspartic acid.

Materials:

  • Basal medium powder (e.g., DMEM, RPMI-1640)

  • Cell culture grade water

  • Sodium bicarbonate (NaHCO₃)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • L-Glutamine (if not already in the basal medium)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Protocol:

  • In a sterile beaker or flask, add approximately 80% of the final volume of cell culture grade water.

  • With continuous stirring, slowly add the powdered basal medium. Ensure complete dissolution.

  • Add the required amount of sodium bicarbonate as specified by the manufacturer's instructions.

  • If required, add L-glutamine and other supplements. This compound can be added as a supplement if not present in the basal medium, with typical concentrations ranging from 0.1 to 1 mM.

  • Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

  • Bring the medium to the final volume with cell culture grade water.

  • Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Aseptically add FBS to the desired final concentration (e.g., 10%) and Penicillin-Streptomycin to a 1X final concentration.

  • Label the bottle with the medium composition and date of preparation. Store at 2-8 °C.

Protein Crystallization by Vapor Diffusion

L-Aspartic acid sodium salt can be used as a component of the crystallization buffer or as a precipitant in protein crystallization experiments.[13][14] The following is a general protocol for setting up a hanging drop vapor diffusion experiment.

Materials:

  • Purified protein solution (5-20 mg/mL)

  • Crystallization screening solutions (commercial or custom-made)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing tape or grease

Protocol:

  • Pipette 500 µL of the crystallization screening solution into the reservoir of a well in the crystallization plate.

  • On a clean, siliconized cover slip, pipette a 1-2 µL drop of the purified protein solution.

  • Pipette an equal volume (1-2 µL) of the reservoir solution into the protein drop. Avoid introducing bubbles.

  • Carefully invert the cover slip and place it over the well, ensuring an airtight seal with the grease or sealing tape.

  • Repeat for other screening conditions.

  • Incubate the plate at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth over several days to weeks.

Example Crystallization Condition:

  • Protein: Lysozyme at 20 mg/mL in 0.1 M Sodium Acetate, pH 4.5

  • Reservoir Solution: 0.1 M this compound, 1.0 M Sodium Chloride, 0.1 M HEPES, pH 7.0

Solid-Phase Peptide Synthesis (SPPS)

L-Aspartic acid is a common amino acid used in SPPS. The following is a generalized protocol for Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Activator base (e.g., DIPEA, NMM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the activator base (e.g., DIPEA, 6-10 equivalents) and allow the amino acid to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Experimental Workflow for SPPS:

SPPS_Workflow Start Start: Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation End End: Purified Peptide Precipitation->End

Figure 4: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Safety and Handling

This compound is generally considered non-hazardous. However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a dry place at room temperature.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound (CAS: 323194-76-9) is a versatile and important compound for researchers in the life sciences. Its well-defined properties and fundamental roles in cellular metabolism and signaling make it an indispensable tool in a wide array of experimental applications, from cell culture to the synthesis of novel peptides. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the laboratory.

References

The Biochemical Blueprint of Sodium L-Aspartate Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the multifaceted biochemical roles of sodium L-aspartate monohydrate, a compound central to numerous metabolic and signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document delves into its metabolic functions, its critical role in neurotransmission, and provides quantitative data and detailed experimental methodologies for its study.

Introduction to Sodium L-Aspartate Monohydrate

Sodium L-aspartate monohydrate is the sodium salt of the non-essential amino acid, L-aspartic acid. It plays a pivotal role in the intersection of amino acid and carbohydrate metabolism.[1] Its physiological functions are diverse, ranging from being a fundamental building block for proteins to acting as a key excitatory neurotransmitter in the central nervous system.[2][3] In addition to its role in protein synthesis, L-aspartate is a precursor for the biosynthesis of other amino acids, including lysine, threonine, methionine, and isoleucine, as well as for the synthesis of purines and pyrimidines.[4][5]

Core Metabolic Functions

Sodium L-aspartate is a key intermediate in several vital metabolic pathways that are fundamental to cellular energy production, nitrogen metabolism, and the synthesis of essential biomolecules.

The Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial mechanism for transferring reducing equivalents (NADH) from the cytosol to the mitochondrial matrix, as the inner mitochondrial membrane is impermeable to NADH.[6] This process is essential for aerobic respiration, allowing the electrons from cytosolic NADH, primarily generated during glycolysis, to be utilized by the electron transport chain to produce ATP. The shuttle involves the interconversion of malate (B86768) and aspartate.

Experimental Workflow: Malate-Aspartate Shuttle Activity

cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Cytosol_NADH NADH + H+ MDH1 Malate Dehydrogenase 1 (MDH1) Cytosol_NADH->MDH1 reduces Cytosol_NAD NAD+ Cytosol_OAA Oxaloacetate Cytosol_OAA->MDH1 Cytosol_Malate Malate Malate_aKG_Antiporter Malate-α-KG Antiporter Cytosol_Malate->Malate_aKG_Antiporter Cytosol_Glu Glutamate (B1630785) Glu_Asp_Antiporter Glutamate-Asp Antiporter Cytosol_Glu->Glu_Asp_Antiporter Cytosol_aKG α-Ketoglutarate GOT1 Aspartate Aminotransferase 1 (GOT1) Cytosol_aKG->GOT1 Cytosol_Asp Aspartate Cytosol_Asp->GOT1 MDH1->Cytosol_NAD MDH1->Cytosol_Malate GOT1->Cytosol_OAA GOT1->Cytosol_Glu Malate_aKG_Antiporter->Cytosol_aKG Matrix_Malate Malate Malate_aKG_Antiporter->Matrix_Malate Glu_Asp_Antiporter->Cytosol_Asp Matrix_Glu Glutamate Glu_Asp_Antiporter->Matrix_Glu MDH2 Malate Dehydrogenase 2 (MDH2) Matrix_Malate->MDH2 Matrix_NAD NAD+ Matrix_NAD->MDH2 Matrix_NADH NADH + H+ Matrix_OAA Oxaloacetate GOT2 Aspartate Aminotransferase 2 (GOT2) Matrix_OAA->GOT2 Matrix_aKG α-Ketoglutarate Matrix_aKG->Malate_aKG_Antiporter Matrix_Glu->GOT2 Matrix_Asp Aspartate Matrix_Asp->Glu_Asp_Antiporter MDH2->Matrix_NADH MDH2->Matrix_OAA GOT2->Matrix_aKG GOT2->Matrix_Asp

Figure 1. The Malate-Aspartate Shuttle.
The Urea (B33335) Cycle

The urea cycle is a critical metabolic pathway that detoxifies ammonia, a toxic byproduct of amino acid catabolism, by converting it into urea, which is then excreted.[7] L-aspartate plays a direct and essential role in this cycle by donating the second amino group for the formation of argininosuccinate (B1211890). This reaction is catalyzed by argininosuccinate synthetase.

Logical Relationship: Urea Cycle

cluster_mito Mitochondria cluster_cyto Cytosol Ammonia NH3 + HCO3- CPS1 Carbamoyl Phosphate Synthetase I (CPS1) Ammonia->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_Mito Ornithine Ornithine_Mito->OTC Citrulline_Mito Citrulline OTC->Citrulline_Mito Citrulline_Cyto Citrulline Citrulline_Mito->Citrulline_Cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_Cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_Cyto Ornithine Arginase->Ornithine_Cyto Ornithine_Cyto->Ornithine_Mito Transport

Figure 2. The Urea Cycle.

Role in Neurotransmission

L-aspartate is a primary excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[2][3] The activation of NMDA receptors by aspartate (and glutamate) is crucial for synaptic plasticity, a fundamental process for learning and memory.[8]

NMDA Receptor Activation and Signaling

The NMDA receptor is a ligand-gated ion channel that, upon binding of both glutamate/aspartate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve a magnesium block, allows the influx of calcium ions (Ca²⁺).[8] This influx of Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.

Signaling Pathway: NMDA Receptor Activation

Aspartate L-Aspartate NMDA_R NMDA Receptor Aspartate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Mg_Block Mg2+ Block Relief NMDA_R->Mg_Block Depolarization Membrane Depolarization Depolarization->Mg_Block Ca_Influx Ca2+ Influx Mg_Block->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII Ca2+/CaM-dependent protein kinase II (CaMKII) CaM->CaMKII PKC Protein Kinase C (PKC) CaM->PKC NOS Nitric Oxide Synthase (NOS) CaM->NOS CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) NOS->Gene_Expression NO production CREB->Gene_Expression

Figure 3. NMDA Receptor Signaling Cascade.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical roles of sodium L-aspartate.

Table 1: Enzyme Kinetic Properties

EnzymeSubstrate(s)Km ValueVmax ValueOrganism/TissueReference(s)
Aspartate AminotransferaseAspartate, α-KetoglutarateNot specified in provided results.Not specified in provided results.Various[9]
Argininosuccinate SynthetaseCitrulline, Aspartate, ATP2 x 10-4 M (for Citrulline)15.7 ± 8.7 nmol/hr/mg proteinHuman Lymphocytes[10]
Argininosuccinate LyaseArgininosuccinateNot specified in provided results.Not specified in provided results.Bovine Liver[1][11]

Table 2: Receptor Binding Affinity

ReceptorLigandKd Value (Dissociation Constant)Tissue/Cell TypeReference(s)
NMDA ReceptorL-AspartateNot specified in provided results.Rat Cerebral Cortex[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sodium L-aspartate monohydrate.

Determination of Aspartate Aminotransferase (AST) Activity

This protocol is based on the colorimetric assay where the transfer of an amino group from aspartate to α-ketoglutarate produces glutamate and oxaloacetate. The subsequent reaction of oxaloacetate with a diazonium salt forms a colored product that can be measured spectrophotometrically.

Materials:

  • AST Assay Buffer

  • AST Substrate (L-aspartate and α-ketoglutarate)

  • AST Color Reagent Mix (containing diazonium salt)

  • 0.1 M HCl

  • Serum or tissue homogenate sample

  • 96-well microplate

  • Microplate reader (510 nm)

  • 37°C incubator

Procedure:

  • Sample Preparation:

    • For serum samples, allow whole blood to clot at 37°C for 10 minutes, then centrifuge at 10,000 rpm for 10 minutes. Collect the serum.[12]

    • For tissue samples, homogenize in AST Assay Buffer and centrifuge to remove insoluble material.[13]

  • Assay Reaction:

    • Reconstitute and prepare all reagents as per the manufacturer's instructions. Warm the AST Reagent Solution to 37°C.[12]

    • Add 5 µL of serum or an appropriate volume of tissue homogenate to a 96-well plate.[12]

    • Add the reconstituted AST Color Reagent Mix to each well.

    • Incubate the plate at 37°C for 10 minutes.[12]

    • Add 200 µL of 0.1 M HCl to each well to stop the reaction.[12]

  • Data Analysis:

    • Read the absorbance at 510 nm using a microplate reader.[12]

    • Construct a standard curve using known concentrations of an oxaloacetate control.[12]

    • Determine the AST concentration in the samples from the standard curve.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of L-aspartate for the NMDA receptor using a radiolabeled antagonist.

Materials:

  • Rat cortical synaptosomes (source of NMDA receptors)

  • [³H]CGP 39653 (radiolabeled NMDA receptor antagonist)

  • Unlabeled L-aspartate (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat brain cortices in ice-cold buffer.

    • Perform differential centrifugation to obtain a crude synaptosomal pellet.

    • Further purify synaptosomes using a sucrose (B13894) density gradient.[6][14]

  • Binding Assay:

    • In triplicate, incubate the synaptosomal preparation with a fixed concentration of [³H]CGP 39653 (e.g., 2 nM).[15]

    • For total binding, add assay buffer.

    • For non-specific binding, add a high concentration of an unlabeled NMDA receptor antagonist.

    • For competition, add varying concentrations of unlabeled L-aspartate.

    • Incubate at a controlled temperature (e.g., room temperature) for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of L-aspartate.

    • Determine the IC₅₀ value (concentration of L-aspartate that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

Quantification of Aspartate in Brain Tissue by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of aspartic acid in brain tissue samples.

Materials:

  • Brain tissue sample

  • Acetonitrile (B52724) with formic acid (for protein precipitation)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • A suitable HPLC column (e.g., polar functional group embedded column)

  • Mobile phase (e.g., gradient of aqueous formic acid and methanol)

  • Aspartic acid standard solutions

Procedure:

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile containing formic acid).[16]

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • HPLC-MS/MS Analysis:

    • Inject a specific volume of the supernatant onto the HPLC column.

    • Separate the analytes using a defined mobile phase gradient.

    • Detect and quantify aspartic acid using the MS/MS detector in multiple reaction monitoring (MRM) mode. The MRM transition for aspartic acid would be pre-determined.[16]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the aspartic acid standard.

    • Determine the concentration of aspartic acid in the brain tissue samples by comparing their peak areas to the calibration curve.[16]

Conclusion

Sodium L-aspartate monohydrate is a cornerstone of cellular metabolism and neuronal communication. Its involvement in the malate-aspartate shuttle, the urea cycle, and as an excitatory neurotransmitter highlights its fundamental importance in maintaining cellular energy homeostasis, nitrogen balance, and higher cognitive functions. A thorough understanding of its biochemical roles, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in metabolic disorders, neurobiology, and drug development. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of this vital biomolecule.

References

An In-depth Technical Guide to the Aqueous Solubility of L-Aspartic Acid Sodium Salt Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of L-Aspartic acid sodium salt monohydrate. The information is curated for professionals in research and development who require precise data and methodologies for their work with this compound.

Introduction

This compound is the sodium salt of the non-essential amino acid, L-aspartic acid. It is a white crystalline powder that is utilized in various applications, including as a component in cell culture media, in nutritional supplements, and as an excipient in pharmaceutical formulations. A thorough understanding of its aqueous solubility is critical for its effective use in these applications, particularly in drug development and manufacturing, where solution stability and concentration are paramount.

Quantitative Solubility Data

The available quantitative data is summarized in the table below. It is important to note that the solubility of amino acid salts can be influenced by factors such as pH and the presence of other solutes.

Temperature (°C)SolubilitySource
Not Specified50 mg/mLChemicalBook[1]
Not Specified≥100 mg/mLLookChem[3], ChemicalBook[1]

Note: The significant discrepancy in the reported values highlights the need for application-specific solubility determination.

For the parent compound, L-Aspartic acid, more detailed solubility data is available, which can provide some context. For instance, the solubility of L-Aspartic acid in water is reported as 1 gram in 222.2 ml at 20°C and 1 gram in 149.9 ml at 30°C.[4] The sodium salt is expected to have a significantly higher aqueous solubility.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound at various temperatures can be achieved using established methods such as the gravimetric method or the shake-flask method.[5][6][7][8][9][10] Below is a detailed experimental protocol that can be adapted for this purpose.

Objective: To determine the solubility of this compound in water at various temperatures.

Materials:

  • This compound (high purity)

  • Deionized or distilled water

  • Thermostatic water bath or incubator with shaking capabilities[7]

  • Calibrated thermometer

  • Analytical balance (accurate to at least 0.001 g)[11]

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm pore size)

  • Pipettes and other standard laboratory glassware

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of deionized water. The excess solid is crucial to ensure that a saturated solution is formed.[5][8]

    • Securely cap the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 18-24 hours) with continuous agitation to ensure equilibrium is reached.[10] The necessary equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.[6][10]

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.[11]

    • Dispense a known volume or mass of the clear filtrate into the pre-weighed evaporating dish and record the combined weight.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the solute (e.g., 100-110°C).

    • Dry the sample to a constant weight.[5][8]

    • After cooling to room temperature in a desiccator, reweigh the evaporating dish containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

    • The mass of the water in the sample is the weight of the dish and filtrate minus the weight of the dish and dried solute.

    • Solubility can then be expressed in various units, such as g/100 g of water or mg/mL.

  • Temperature Variation:

    • Repeat the entire procedure for each desired temperature to generate a temperature-dependent solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the aqueous solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess L-Aspartic acid sodium salt monohydrate to water prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker at desired temperature prep2->equil1 Transfer to bath equil2 Agitate for 18-24 hours equil1->equil2 samp1 Allow excess solid to settle equil2->samp1 Equilibrium reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 analysis1 Weigh known volume of filtrate samp3->analysis1 Clear filtrate analysis2 Evaporate water in drying oven analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc1 Determine mass of solute and solvent analysis3->calc1 Mass data calc2 Calculate solubility calc1->calc2 repeat repeat calc2->repeat Repeat for different temperatures

References

Stability of L-Aspartic Acid Sodium Salt Monohydrate in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid sodium salt monohydrate is a widely utilized compound in the pharmaceutical, food, and cosmetic industries. Its roles range from a component in cell culture media and a therapeutic agent to a buffering agent and flavor enhancer.[1][2] The stability of this compound in solution is a critical parameter that can impact its efficacy, safety, and shelf-life in various applications. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions, focusing on its degradation pathways, the influence of key environmental factors, and analytical methodologies for its assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValueReference
Molecular Formula C₄H₆NNaO₄·H₂O[1]
Molecular Weight 173.10 g/mol [1]
Appearance White crystalline powder[2]
Solubility in Water Soluble[3]
pH of 10% Solution 6.0 - 7.5[1]
Solid-State Stability At least 2 years at room temperature[1]

Degradation Pathways and Kinetics

The primary degradation pathway for L-Aspartic acid in aqueous solution involves the formation of a succinimide (B58015) intermediate. This cyclic compound is a key precursor to two major degradation products: isoaspartate and racemized D-aspartate.

Signaling Pathway of Degradation

The degradation of L-Aspartic acid can be visualized as a series of interconnected reactions. The following diagram illustrates the key steps in this process.

DegradationPathway L_Asp L-Aspartic Acid Sodium Salt Succinimide Succinimide Intermediate L_Asp->Succinimide Dehydration (Intramolecular Cyclization) Succinimide->L_Asp Hydrolysis (α-carboxyl attack) L_isoAsp L-iso-Aspartic Acid Succinimide->L_isoAsp Hydrolysis (β-carboxyl attack) D_Asp D-Aspartic Acid Succinimide->D_Asp Racemization

Caption: Degradation pathway of L-Aspartic acid via a succinimide intermediate.

Influence of pH

The rate of degradation of L-Aspartic acid is highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 4): Under acidic conditions, the formation of the succinimide intermediate is generally slower.

  • Neutral to Alkaline Conditions (pH > 6): In neutral to alkaline solutions, the rate of succinimide formation increases significantly. This is due to the deprotonation of the α-amino group, which enhances its nucleophilicity and facilitates the intramolecular attack on the side-chain carboxyl group.

While specific kinetic data for the free sodium salt is limited in the literature, studies on aspartic acid residues in peptides provide valuable insights into the expected pH-rate profile.

Influence of Temperature

As with most chemical reactions, the degradation of this compound in solution is accelerated at higher temperatures. Increased thermal energy promotes the intramolecular cyclization to form the succinimide intermediate and subsequent hydrolysis and racemization reactions. For long-term stability, storage of solutions at refrigerated temperatures (2-8 °C) is recommended.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (B78521) (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1N HCl to a final concentration of 1 mg/mL. Reflux for 4 hours at 60°C. If no significant degradation is observed, repeat with 1N HCl.

  • Base Hydrolysis: Dissolve the substance in 0.1N NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours. If no significant degradation is observed, repeat with 1N NaOH or gentle heating.

  • Oxidative Degradation: Dissolve the substance in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid substance at 60°C for 48 hours. Also, prepare a 1 mg/mL aqueous solution and heat at 60°C for 48 hours.

  • Photostability: Expose the solid substance and a 1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as the HPLC method described below.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the separation and quantification of L-Aspartic acid and its potential degradation products. Due to the lack of a strong chromophore in aspartic acid, pre-column derivatization is often employed. However, for simplicity and to avoid potential artifacts from the derivatization process, direct UV detection at a low wavelength can be utilized, although with lower sensitivity. An alternative is the use of a Charged Aerosol Detector (CAD) for more uniform response of non-chromophoric compounds.[5]

Instrumentation:

  • HPLC system with a UV or CAD detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 5% B; 10-20 min, 5-50% B; 20-25 min, 50% B; 25-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or CAD
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Experimental and Logical Workflows

Workflow for Stability Study

The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound in solution.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Solutions (Different pH, Buffers, Concentrations) Temp Temperature Stress (e.g., 4°C, 25°C, 40°C, 60°C) Prep->Temp Photo Photostability Prep->Photo Sampling Sample at Time Points (e.g., 0, 1, 3, 6 months) Temp->Sampling Photo->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Data Quantify L-Aspartic Acid and Degradation Products HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics ShelfLife Establish Shelf-Life Kinetics->ShelfLife

Caption: Workflow for a stability study of this compound solution.

Conclusion

The stability of this compound in solution is primarily influenced by pH and temperature. The main degradation pathway proceeds through a succinimide intermediate, leading to the formation of isoaspartate and D-aspartate. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are crucial for ensuring the quality, efficacy, and safety of products containing this compound. This guide provides a framework for researchers and drug development professionals to design and execute comprehensive stability studies for this compound in solution. Further research to generate specific quantitative kinetic data for the free salt under various conditions would be beneficial for more precise stability predictions.

References

An In-Depth Technical Guide to L-Aspartic Acid Sodium Salt Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of L-Aspartic acid sodium salt monohydrate, this guide provides comprehensive data on its synonyms, chemical properties, and multifaceted applications in research and pharmaceutical development. It details experimental protocols for its use in crystallization and neurotransmitter studies and illustrates its role in key biological pathways through detailed diagrams.

This compound, a sodium salt of the non-essential amino acid L-aspartic acid, is a versatile compound with significant applications across various scientific disciplines. Its utility spans from a fundamental component in cell culture media to a functional excipient in drug formulations and a tool in neuroscience research. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental methodologies, and biological significance.

Nomenclature and Identification

For clarity and precision in research and documentation, a comprehensive list of synonyms and identifiers for this compound is provided below.

Identifier Type Identifier
Common Names Sodium L-aspartate monohydrate, Monosodium L-aspartate monohydrate
Systematic Names (S)-2-Aminobutanedioic acid sodium salt monohydrate, L-2-Aminobutanedioic acid sodium salt monohydrate, Sodium (2S)-2-amino-4-hydroxy-4-oxobutanoate hydrate[1]
CAS Number 323194-76-9[2]
Molecular Formula C₄H₆NNaO₄·H₂O[3]
Molecular Weight 173.10 g/mol [3]
InChI Key PPTHNBYUFXSJPS-JIZZDEOASA-M[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental and formulation contexts.

Property Value Reference
Appearance White crystals or crystalline powder[2]
Melting Point ~140 °C (decomposes)[4]
Solubility Soluble in water (≥100 mg/mL)[4]
Optical Rotation [α]20/D +19° to +21° (c=8, 6N HCl)[2]
Purity ≥98.5% to ≤101.0%[2]

Biological Significance and Signaling Pathways

This compound plays a crucial role in several fundamental biological processes, most notably as an excitatory neurotransmitter and as a key intermediate in the urea (B33335) cycle.

Role as an Excitatory Neurotransmitter

L-aspartate, the active anion, functions as an excitatory neurotransmitter in the central nervous system by activating N-methyl-D-aspartate (NMDA) receptors.[3] This activation is pivotal for synaptic plasticity, a fundamental process for learning and memory.[2][5] The binding of L-aspartate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel and a subsequent influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.

NMDA_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Vesicle Vesicle with L-Aspartate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor L-Aspartate binds Action_Potential Action Potential Action_Potential->Glutamate_Vesicle triggers release Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens channel CaMKII CaMKII Ca_Influx->CaMKII activates PKC PKC Ca_Influx->PKC activates MAPK_Pathway MAPK Pathway (ERK) CaMKII->MAPK_Pathway activates PKC->MAPK_Pathway CREB CREB MAPK_Pathway->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP) CREB->Gene_Expression promotes

NMDA Receptor Signaling Cascade
Involvement in the Urea Cycle

L-aspartate is a critical nitrogen donor in the urea cycle, the primary pathway for the excretion of excess nitrogen in mammals. It condenses with citrulline to form argininosuccinate (B1211890) in an ATP-dependent reaction catalyzed by argininosuccinate synthetase. This step is essential for the eventual production of urea.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3_CO2 NH₃ + CO₂ Carbamoyl_Phosphate Carbamoyl Phosphate NH3_CO2->Carbamoyl_Phosphate CPS1 Citrulline_Mito Citrulline Carbamoyl_Phosphate->Citrulline_Mito Ornithine_Mito Ornithine Ornithine_Mito->Citrulline_Mito OTC Citrulline_Cyto Citrulline Citrulline_Mito->Citrulline_Cyto transport Argininosuccinate Argininosuccinate Citrulline_Cyto->Argininosuccinate ASS L_Aspartate L-Aspartate L_Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate ASL Arginine Arginine Argininosuccinate->Arginine Urea Urea Arginine->Urea Arginase Ornithine_Cyto Ornithine Arginine->Ornithine_Cyto Ornithine_Cyto->Ornithine_Mito transport

Urea Cycle Pathway

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in experimental settings.

Protocol for Reactive Crystallization of L-Aspartic Acid

This protocol describes the use of this compound as a starting material for the reactive crystallization of L-aspartic acid. This method is valuable for controlling crystal size and morphology.

Materials:

  • This compound (L-AspNa·H₂O)

  • 0.5 M Hydrochloric acid (HCl)

  • Distilled water

  • Jacketed glass crystallizer with a mechanical stirrer

  • Constant temperature water bath

  • Syringe and filter for sample collection

  • Scanning Electron Microscope (SEM) for crystal analysis

Procedure:

  • Prepare a 30 mL aqueous solution of this compound by dissolving a precisely weighed amount in distilled water within the crystallizer.

  • Set the temperature of the crystallizer to 303 K using the constant temperature water bath.

  • Stir the solution at 200 rpm using a mechanical stirrer.

  • Rapidly add 30 mL of 0.5 M HCl solution to the crystallizer while maintaining stirring.

  • Allow the crystallization process to proceed for a designated time.

  • At the end of the crystallization period, collect a 1 mL suspension sample using a syringe.

  • Filter the collected crystals and wash them with a small amount of cold distilled water.

  • Dry the crystals under vacuum.

  • Analyze the crystal morphology and size distribution using SEM.

Workflow Diagram:

Crystallization_Workflow Start Start Prepare_Solution Prepare L-AspNa·H₂O Aqueous Solution Start->Prepare_Solution Set_Conditions Set Temperature (303 K) and Stirring (200 rpm) Prepare_Solution->Set_Conditions Add_HCl Add 0.5 M HCl Set_Conditions->Add_HCl Crystallization Allow Crystallization Add_HCl->Crystallization Sample_Collection Collect Crystal Suspension Crystallization->Sample_Collection Filter_Wash Filter and Wash Crystals Sample_Collection->Filter_Wash Dry_Crystals Dry Crystals Filter_Wash->Dry_Crystals Analyze_SEM Analyze with SEM Dry_Crystals->Analyze_SEM End End Analyze_SEM->End

Reactive Crystallization Workflow
Protocol for Enhancing Drug Solubility via Co-crystallization

This compound can be used as a co-former to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). The following is a general protocol for co-crystal screening and preparation using the solvent evaporation method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (co-former)

  • A common solvent in which both the API and co-former are soluble

  • Vials or crystallization dishes

  • Rotary evaporator or vacuum oven

  • Analytical instrumentation for characterization (e.g., PXRD, DSC, FTIR)

Procedure:

  • Screening:

    • Dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:1 molar ratios) of the API and this compound in a minimal amount of the common solvent in separate vials.

    • Allow the solvent to evaporate slowly at room temperature.

    • Visually inspect the resulting solids for any changes in crystalline form.

    • Analyze promising samples using Powder X-ray Diffraction (PXRD) to identify new crystalline phases indicative of co-crystal formation.

  • Preparation:

    • Based on the screening results, select the optimal stoichiometric ratio.

    • Dissolve the chosen amounts of API and this compound in the common solvent.

    • Remove the solvent using a rotary evaporator or by slow evaporation in a vacuum oven at a controlled temperature.

    • Collect the resulting solid co-crystals.

  • Characterization:

    • Confirm the formation of the co-crystal and characterize its properties using PXRD, Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and dissolution studies.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development applications.

  • Drug Formulation: It serves as an excipient to enhance the solubility and bioavailability of poorly water-soluble drugs through the formation of salts or co-crystals.[4] Its buffering capacity also contributes to pH stability in formulations.[2]

  • Neuroscience Research: As a precursor to the neurotransmitter L-aspartate, it is used in studies investigating excitatory neurotransmission, synaptic plasticity, and neuroprotection.[2]

  • Cell Culture: It is a component of cell culture media, providing an essential amino acid for cellular metabolism and protein synthesis.[2]

  • Biochemical Research: It is utilized in laboratory studies of amino acid metabolism, protein synthesis, and enzyme kinetics.[2]

  • Nutraceuticals and Functional Foods: It is used as a flavor enhancer and a nutritional supplement.[2]

References

The Central Role of Glutamate in Fast Synaptic Excitation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the mammalian central nervous system (CNS), rapid and precise communication between neurons is paramount for cognitive function, learning, memory, and overall neural processing. This high-fidelity information transfer is largely mediated by fast excitatory synaptic transmission, a process predominantly orchestrated by a single, pivotal molecule: the amino acid L-glutamate .[1][2][3][4] Glutamate (B1630785) is the most abundant excitatory neurotransmitter in the CNS, acting on a sophisticated array of receptors to elicit immediate and powerful changes in the electrical potential of postsynaptic neurons.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of glutamatergic neurotransmission, from its synthesis and release to its receptor interactions and the experimental methodologies employed to study its function.

The Glutamate Lifecycle: Synthesis, Release, and Recycling

The efficacy of glutamatergic signaling relies on a tightly regulated cycle of synthesis, vesicular packaging, release, and reuptake, primarily involving a cooperative relationship between neurons and adjacent glial cells, known as the glutamate-glutamine cycle.[5][6]

Synthesis and Packaging: The primary precursor for neurotransmitter glutamate is glutamine.[2][7] Glutamine is taken up by presynaptic terminals and converted to glutamate by the mitochondrial enzyme glutaminase.[2][7] Once synthesized, glutamate is actively transported into synaptic vesicles by vesicular glutamate transporters (VGLUTs).[7] The presence of VGLUTs is a key identifier for glutamatergic neurons.[7]

Release and Receptor Activation: The arrival of an action potential at the presynaptic terminal triggers the opening of voltage-gated calcium channels. The subsequent influx of Ca²⁺ facilitates the fusion of glutamate-filled vesicles with the presynaptic membrane, releasing glutamate into the synaptic cleft via exocytosis.[2] Glutamate then diffuses across the cleft to bind with and activate postsynaptic glutamate receptors.

Reuptake and Recycling: To ensure a high signal-to-noise ratio and prevent excitotoxicity, glutamate is rapidly cleared from the synaptic cleft.[2][7] This is accomplished by high-affinity excitatory amino acid transporters (EAATs) located on both the presynaptic neuron and surrounding glial cells, particularly astrocytes.[7] Within astrocytes, glutamate is converted back to glutamine by the enzyme glutamine synthetase.[5][6][7] Glutamine is then transported out of the astrocyte and back into the neuron, completing the cycle.[5][6][7]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte Glutamine_N Glutamine Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N Glutamate Glutaminase->Glutamate_N Converts VGLUT VGLUT Glutamate_N->VGLUT Vesicle Synaptic Vesicle Glutamate_SC Glutamate Vesicle->Glutamate_SC Release (Exocytosis) VGLUT->Vesicle Packages Glutamate_A Glutamate Glutamate_SC->Glutamate_A Reuptake (EAAT) GS Glutamine Synthetase Glutamate_A->GS Glutamine_A Glutamine GS->Glutamine_A Converts Glutamine_A->Glutamine_N Transport

The Glutamate-Glutamine Cycle.

Ionotropic Glutamate Receptors: The Mediators of Fast Excitation

The rapid depolarizing effects of glutamate are mediated by ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels.[1][8][9] Upon glutamate binding, these receptors undergo a conformational change that opens a central pore, allowing the influx of cations and subsequent depolarization of the postsynaptic membrane.[10] There are three main subtypes of iGluRs, named after their selective synthetic agonists: AMPA, NMDA, and Kainate.[8][11][12]

AMPA Receptors (AMPARs): These receptors, composed of GluA1-4 subunits, mediate the vast majority of fast excitatory synaptic transmission.[8][13] They are permeable to Na⁺ and K⁺ ions, and their rapid activation and deactivation kinetics are responsible for the initial, sharp rise of the excitatory postsynaptic potential (EPSP).[13]

NMDA Receptors (NMDARs): Comprised of various combinations of GluN1, GluN2, and GluN3 subunits, NMDA receptors have several unique properties.[8][12] They are permeable to Ca²⁺ in addition to Na⁺ and K⁺.[10][12] Critically, their activation requires both glutamate binding and the relief of a voltage-dependent magnesium (Mg²⁺) block.[12] This means the postsynaptic membrane must already be depolarized (typically by AMPA receptor activation) for the NMDA receptor channel to open. This dual requirement makes them function as coincidence detectors and is fundamental to synaptic plasticity, such as long-term potentiation (LTP).[2]

Kainate Receptors (KARs): Assembled from GluK1-5 subunits, kainate receptors have a more complex role.[8] They contribute to the postsynaptic response but are also found presynaptically, where they can modulate neurotransmitter release. Their kinetics are generally slower than AMPA receptors.

G cluster_0 Postsynaptic Membrane Glutamate Glutamate Release AMPAR AMPAR Activation Glutamate->AMPAR NMDAR NMDAR Activation Glutamate->NMDAR KAR KAR Activation Glutamate->KAR Depolarization Initial Depolarization AMPAR->Depolarization Na+ influx Ca_Influx Ca2+ Influx NMDAR->Ca_Influx EPSP Excitatory Postsynaptic Potential (EPSP) KAR->EPSP Na+/K+ influx Mg_Block Mg2+ Block Removed Depolarization->Mg_Block Depolarization->EPSP Mg_Block->NMDAR Allows opening Plasticity Synaptic Plasticity (e.g., LTP) Ca_Influx->Plasticity

Postsynaptic signaling of ionotropic glutamate receptors.

Quantitative Data on Glutamate Receptor Properties

The functional diversity of glutamatergic signaling is rooted in the distinct biophysical and pharmacological properties of its receptors. The following tables summarize key quantitative data for AMPA and NMDA receptors.

Table 1: AMPA Receptor Properties
Property Value / Description
Agonists L-Glutamate, AMPA, Quisqualate, Kainate
Subunits GluA1, GluA2, GluA3, GluA4
Activation Time Course Fast (< 10 ms)
Primary Permeable Ions Na⁺, K⁺ (Ca²⁺ permeability is low if GluA2 subunit is present)
Channel Conductance 5-20 pS
Role Primary mediator of fast excitatory transmission
Table 2: NMDA Receptor Properties
Property Value / Description
Agonists L-Glutamate, NMDA, Aspartate
Co-agonist Requirement Glycine or D-serine
Subunits GluN1, GluN2 (A-D), GluN3 (A-B)[8]
Activation Time Course Slower (10-100 ms)
Primary Permeable Ions Na⁺, K⁺, Ca²⁺
Voltage-dependent Block By extracellular Mg²⁺ at hyperpolarized potentials[12]
Channel Conductance 40-50 pS
Role Synaptic plasticity, learning, and memory

Experimental Protocols for Studying Glutamatergic Transmission

A variety of sophisticated techniques are employed to investigate the function of glutamate and its receptors. Below are detailed methodologies for two cornerstone experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through glutamate receptors in a single neuron.[14][15]

Objective: To isolate and record AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Use a vibratome to cut acute brain slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus or cortex).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[14]

  • Recording Setup:

    • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Fabricate a patch pipette from a borosilicate glass capillary, with a tip resistance of 4-6 MΩ when filled with intracellular solution.[14]

    • The intracellular solution typically contains a potassium-based salt (e.g., K-gluconate), pH buffer (HEPES), and an ATP/GTP source.

  • Obtaining a Whole-Cell Recording:

    • Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

    • Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

    • Apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell configuration.[16]

  • Isolating Glutamate Receptor Currents:

    • To isolate excitatory currents, add antagonists for inhibitory GABA-A receptors (e.g., picrotoxin (B1677862) or bicuculline) to the aCSF.[16]

    • To record AMPA receptor currents: Voltage-clamp the cell at a hyperpolarized potential (e.g., -70 mV).[14] At this potential, NMDA receptors are blocked by Mg²⁺.

    • To record NMDA receptor currents: Voltage-clamp the cell at a depolarized potential (e.g., +40 mV). This removes the Mg²⁺ block from NMDA receptors. The AMPA receptor component can be pharmacologically blocked using an antagonist like CNQX.

G A Prepare Brain Slice C Obtain Gigaseal on Neuron A->C B Prepare Patch Pipette (Intracellular Solution) B->C D Rupture Membrane (Whole-Cell Mode) C->D E Add GABA-A Blocker (e.g., Picrotoxin) D->E F Voltage Clamp at -70 mV E->F H Voltage Clamp at +40 mV E->H G Record AMPA EPSCs F->G I Record NMDA EPSCs H->I

Workflow for patch-clamp recording of glutamate-evoked currents.

In Vivo Microdialysis

This technique is used to sample and measure the concentration of extracellular molecules, including glutamate, in the brain of a living, often freely moving, animal.[17][18]

Objective: To measure basal and stimulated extracellular glutamate concentrations in a specific brain region.

Methodology:

  • Probe Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum).

    • Slowly lower a microdialysis probe into the brain to the correct stereotaxic coordinates.

    • Secure the probe to the skull using dental cement. Allow the animal to recover from surgery.

  • Sample Collection:

    • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.

    • Continuously perfuse the probe with a physiological solution (perfusate) at a low flow rate (e.g., 1-2 µL/min).[19]

    • Molecules from the extracellular fluid, including glutamate, diffuse across the semipermeable membrane of the probe and into the perfusate.

    • Collect the resulting dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Analysis:

    • The concentration of glutamate in the dialysate samples is typically measured using high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.[20]

  • Data Interpretation:

    • After establishing a stable baseline of extracellular glutamate, pharmacological agents or behavioral stimuli can be introduced to study their effects on glutamate release and uptake. For example, a glutamate uptake blocker can be added to the perfusate to assess the capacity of glutamate transporters.[17]

Conclusion

Glutamate stands as the cornerstone of fast excitatory neurotransmission in the central nervous system. Its intricate lifecycle, diverse receptor families, and fundamental role in synaptic plasticity make it a critical area of study in neuroscience. A thorough understanding of glutamatergic signaling, facilitated by powerful experimental techniques like patch-clamp electrophysiology and in vivo microdialysis, is essential for unraveling the complexities of brain function and for the development of novel therapeutic strategies for a wide range of neurological and psychiatric disorders.

References

The Central Role of L-Aspartate in Cellular Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: L-Aspartate is a non-essential amino acid that occupies a critical nexus in cellular metabolism, extending its influence far beyond protein synthesis. This technical guide provides an in-depth examination of the multifaceted roles of L-aspartate in cellular energy production, tailored for researchers, scientists, and drug development professionals. We will explore its indispensable function in the malate-aspartate shuttle for transporting NADH reducing equivalents, its anaplerotic replenishment of the TCA cycle, and its foundational role as a precursor for nucleotide biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of core pathways to offer a comprehensive resource on this vital metabolite.

The Malate-Aspartate Shuttle: A Conduit for Cytosolic Reducing Equivalents

The inner mitochondrial membrane is impermeable to NADH, presenting a challenge for the oxidation of NADH generated during glycolysis in the cytosol. The Malate-Aspartate Shuttle (MAS) is a primary mechanism in the heart, liver, and kidneys to translocate these reducing equivalents into the mitochondrial matrix, where they can enter the electron transport chain (ETC).[1][2] L-aspartate is a mandatory component of this elegant and efficient shuttle system.

Mechanism of Action: The shuttle involves two key enzymes, malate (B86768) dehydrogenase (MDH) and aspartate aminotransferase (AST), each with cytosolic and mitochondrial isoforms, and two mitochondrial inner membrane antiporters.[2]

  • Cytosol: Cytosolic MDH reduces oxaloacetate to malate, oxidizing glycolytic NADH to NAD+.

  • Mitochondrial Import: Malate is transported into the mitochondrial matrix by the malate-α-ketoglutarate antiporter in exchange for α-ketoglutarate.[2]

  • Mitochondrial Matrix: Mitochondrial MDH re-oxidizes malate to oxaloacetate, reducing mitochondrial NAD+ to NADH. This newly formed NADH can now donate its electrons to Complex I of the ETC.

  • Transamination: Oxaloacetate cannot be transported back to the cytosol directly. Instead, mitochondrial AST (GOT2) catalyzes the transamination of oxaloacetate with glutamate (B1630785) to form L-aspartate and α-ketoglutarate.[2]

  • Mitochondrial Export: L-aspartate is transported out of the matrix into the cytosol by the glutamate-aspartate antiporter in exchange for glutamate.[1]

  • Regeneration of Oxaloacetate: In the cytosol, cytosolic AST (GOT1) transaminates aspartate with α-ketoglutarate to regenerate oxaloacetate and glutamate, completing the cycle.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane c_NADH NADH + H+ c_MDH MDH1 (Cytosolic) c_NADH->c_MDH c_NAD NAD+ c_OAA Oxaloacetate c_OAA->c_MDH c_Malate Malate antiporter1 Malate-αKG Antiporter c_Malate->antiporter1 c_MDH->c_NAD Oxidation c_MDH->c_Malate Reduction c_Asp Aspartate c_AST GOT1 (Cytosolic) c_Asp->c_AST c_aKG α-Ketoglutarate c_aKG->c_AST c_Glu Glutamate antiporter2 Glu-Asp Antiporter c_Glu->antiporter2 c_AST->c_OAA c_AST->c_Glu m_Malate Malate m_MDH MDH2 (Mitochondrial) m_Malate->m_MDH m_NAD NAD+ m_NAD->m_MDH m_NADH NADH + H+ ETC ETC (Complex I) m_NADH->ETC m_OAA Oxaloacetate m_AST GOT2 (Mitochondrial) m_OAA->m_AST m_MDH->m_NADH Reduction m_MDH->m_OAA Oxidation m_Glu Glutamate m_Glu->m_AST m_Asp Aspartate m_Asp->antiporter2 m_aKG α-Ketoglutarate m_aKG->antiporter1 m_AST->m_Asp m_AST->m_aKG antiporter1->c_aKG antiporter1->m_Malate antiporter2->c_Asp antiporter2->m_Glu

Caption: The Malate-Aspartate Shuttle.

Energetic Significance: The MAS is more energetically efficient than the alternative glycerol-3-phosphate shuttle. By regenerating NADH directly within the matrix, it allows for the pumping of more protons and subsequent synthesis of more ATP. Each cytosolic NADH oxidized via the MAS yields approximately 2.5 molecules of ATP.

FeatureMalate-Aspartate ShuttleGlycerol-3-Phosphate Shuttle
Location Heart, Liver, KidneysSkeletal Muscle, Brain
Reducing Equivalent Carrier MalateGlycerol-3-Phosphate
Mitochondrial Product NADHFADH₂
ETC Entry Point Complex IComplex II
Approx. ATP per Cytosolic NADH ~2.5~1.5
Net ATP from 1 Glucose ~32~30
Table 1: Comparison of energetic efficiency between the two primary NADH shuttle systems.[1]

L-Aspartate as an Anaplerotic Substrate for the TCA Cycle

Anaplerosis refers to the replenishment of intermediates of the tricarboxylic acid (TCA) cycle that are extracted for biosynthetic purposes (cataplerosis).[3] Maintaining the concentration of TCA cycle intermediates, particularly oxaloacetate, is crucial for both energy production and biosynthesis. L-aspartate serves as a key anaplerotic source by its direct conversion to oxaloacetate.

This function is particularly critical in proliferating cells or cells with certain metabolic defects.[4] The reaction is a simple transamination catalyzed by aspartate aminotransferase (AST), typically the mitochondrial isoform (GOT2).

Anaplerosis Aspartate L-Aspartate AST AST / GOT2 Aspartate->AST aKG α-Ketoglutarate aKG->AST Oxaloacetate Oxaloacetate AST->Oxaloacetate Glutamate Glutamate AST->Glutamate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Replenishes Intermediate Pool

Caption: Anaplerotic function of L-Aspartate.

The Foundational Role of L-Aspartate in Nucleotide Synthesis

Cellular energy is stored and transferred via nucleotide triphosphates, primarily ATP. Furthermore, the essential redox cofactors NAD+ and FAD are nucleotide derivatives. L-aspartate is a fundamental building block for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, making it essential for maintaining the pools of these energy-related molecules.

  • Pyrimidine Synthesis: The initial step of pyrimidine synthesis involves the reaction of carbamoyl (B1232498) phosphate (B84403) with aspartate to form N-carbamoylaspartate. The atoms from aspartate form a significant portion of the final pyrimidine ring.

  • Purine Synthesis: L-aspartate contributes a nitrogen atom during the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine (B11128) monophosphate (AMP).

This role is especially critical for highly proliferative cells, such as cancer cells, which have a high demand for nucleotide synthesis to support DNA replication and cell division. The availability of aspartate can be a rate-limiting factor for their growth.

Nucleotide_Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis Aspartate L-Aspartate Aspartate->Pyrimidine_Pathway Provides C & N atoms for ring structure Aspartate->Purine_Pathway Donates N atom to form AMP Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Pyrimidine_Pathway Pyrimidines CTP, UTP, TTP Pyrimidine_Pathway->Pyrimidines Energy_Cofactors Energy Currency & Redox Cofactors (ATP, NAD+, FAD) Pyrimidines->Energy_Cofactors IMP Inosine Monophosphate (IMP) IMP->Purine_Pathway Purines ATP, GTP Purine_Pathway->Purines Purines->Energy_Cofactors

References

Methodological & Application

L-Aspartic Acid Sodium Salt Monohydrate: Application and Protocols in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid sodium salt monohydrate, a sodium salt of the non-essential amino acid L-aspartic acid, serves as a valuable reagent in the field of structural biology, particularly in the crystallization of proteins. Its application primarily lies in its role as a component of the reservoir solution in vapor diffusion and other crystallization techniques. The presence of this compound in the crystallization medium can influence protein solubility and promote the formation of well-ordered crystals suitable for X-ray diffraction analysis. This document provides an overview of its application, along with generalized protocols for its use in protein crystallization experiments.

Role in Protein Crystallization

This compound acts as a precipitating agent, contributing to the process of bringing a protein solution to a state of supersaturation, which is a prerequisite for crystal nucleation and growth. As a salt, it can influence the hydration layer surrounding protein molecules, promoting protein-protein interactions over protein-solvent interactions, which is a critical step in the formation of a crystal lattice. The dicarboxylic nature of aspartic acid may also play a role in specific interactions with protein surfaces, potentially stabilizing crystal contacts.

While specific quantitative data on the broad effectiveness of this compound across a wide range of proteins is not extensively documented in publicly available resources, its inclusion as a component in crystallization screening solutions by various manufacturers underscores its utility in the field. The optimal concentration and conditions for its use are highly dependent on the specific properties of the target protein.

Data Presentation

Due to the protein-specific nature of crystallization, a universally applicable table of quantitative data for this compound is not feasible. However, researchers can generate their own data by systematically screening a range of concentrations against their target protein. A template for such a screening table is provided below.

Table 1: Example Screening Matrix for this compound Concentration

Condition IDProtein Concentration (mg/mL)This compound (M)Buffer (e.g., 0.1 M HEPES pH 7.5)Other AdditivesObservations (e.g., Clear, Precipitate, Crystals)
A1100.2X-
A2100.4X-
A3100.6X-
A4100.8X-
A5101.0X-
B150.2X-
B250.4X-
B350.6X-
B450.8X-
B551.0X-

Experimental Protocols

The following are generalized protocols for utilizing this compound in protein crystallization experiments using the vapor diffusion method. These should be considered as a starting point and will require optimization for each specific protein.

Protocol 1: Initial Screening using Hanging Drop Vapor Diffusion

This protocol is designed for initial screening to determine if this compound can promote the crystallization of a target protein.

Materials:

  • Purified target protein at a suitable concentration (e.g., 5-20 mg/mL) in a low ionic strength buffer.

  • Stock solution of this compound (e.g., 2.0 M in deionized water, sterile filtered).

  • Buffer stock solution (e.g., 1.0 M HEPES pH 7.5, sterile filtered).

  • Deionized water, sterile filtered.

  • 24-well crystallization plates and siliconized cover slips.

  • Pipettes and tips.

Methodology:

  • Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a gradient of this compound concentrations. For example, in a row of 5 wells, prepare solutions with final concentrations of 0.2 M, 0.4 M, 0.6 M, 0.8 M, and 1.0 M this compound, each containing 0.1 M HEPES pH 7.5. The total volume in each well should be 500 µL.

  • Set up the Hanging Drop:

    • On a clean, siliconized cover slip, pipette 1 µL of the protein solution.

    • To the same drop, add 1 µL of the reservoir solution from one of the wells.

    • Carefully invert the cover slip and place it over the corresponding well, ensuring a good seal with grease or adhesive tape.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe the drops periodically under a microscope over several days to weeks for the appearance of crystals.

  • Documentation: Record all observations, including the time to appearance of any crystals, their morphology, and the conditions under which they formed.

Protocol 2: Optimization of a Crystallization "Hit"

Once initial crystals or promising crystalline precipitates are obtained, this protocol can be used to optimize the conditions to yield larger, higher-quality crystals.

Materials:

  • Same as Protocol 1.

  • Additional stock solutions of additives or other precipitants if co-screening.

Methodology:

  • Fine-tune Precipitant Concentration: Based on the initial hit, set up a finer grid of this compound concentrations around the successful condition. For example, if the initial hit was at 0.6 M, screen from 0.5 M to 0.7 M in 0.02 M increments.

  • Vary Protein Concentration: Prepare hanging drops with varying protein concentrations (e.g., half, equal to, and double the initial concentration).

  • pH Screening: Prepare reservoir solutions with a range of pH values around the initial successful pH.

  • Additive Screening: Introduce a small amount of various additives from a commercially available screen to the hanging drop to potentially improve crystal quality.

  • Incubation and Observation: Incubate and monitor as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Experiment Setup (Vapor Diffusion) cluster_incubation Incubation & Observation cluster_analysis Analysis & Optimization Protein Purified Protein Solution Drop Mix Protein & Reservoir Solution on Cover Slip Protein->Drop Reagents L-Aspartic Acid Sodium Salt Monohydrate Stock Solution & Buffer Reservoir Prepare Reservoir Solution (Gradient of L-Aspartate) Reagents->Reservoir Reservoir->Drop Seal Seal Cover Slip over Reservoir Drop->Seal Incubate Incubate at Constant Temperature Seal->Incubate Observe Microscopic Observation Incubate->Observe Analyze Analyze Results (Clear, Precipitate, Crystals) Observe->Analyze Optimize Optimize Conditions (Concentration, pH, Additives) Analyze->Optimize Optimize->Reservoir Refine Screen

Caption: Workflow for protein crystallization using this compound.

Logical_Relationship ProteinSolubility Protein Solubility Supersaturation Supersaturation ProteinSolubility->Supersaturation Decrease Nucleation Crystal Nucleation Supersaturation->Nucleation Induces CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Leads to

Caption: The role of decreased protein solubility in the crystallization process.

Application Notes and Protocols for Utilizing Sodium L-Aspartate in Macromolecular Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium L-aspartate as a reservoir solution component in the crystallization of proteins and other macromolecules. Sodium L-aspartate, the sodium salt of the non-essential amino acid L-aspartic acid, can function as a precipitant or an additive in crystallization screening and optimization. Its utility spans from initial screening to the production of diffraction-quality crystals for structural biology and drug discovery endeavors.

Introduction

Sodium L-aspartate is a versatile chemical compound that has found a niche in the field of protein crystallization. While not as commonly employed as classical precipitants like polyethylene (B3416737) glycols (PEGs) or ammonium (B1175870) sulfate, it offers a unique chemical environment that can be conducive to the crystallization of specific macromolecules. It can be particularly useful in cases where conventional precipitants fail to yield crystalline material. This document outlines the principles of its use, provides starting conditions for screening, and details a specific protocol based on successful crystallization reports.

Properties of Sodium L-Aspartate in Crystallization

Sodium L-aspartate is a salt that can influence protein solubility through a combination of effects, including ionic strength modulation and specific interactions with the protein surface. As an amino acid salt, it can participate in hydrogen bonding and salt bridges, potentially stabilizing crystal contacts.

Key characteristics relevant to crystallization include:

  • Solubility: Sodium L-aspartate is highly soluble in water, allowing for the preparation of high-concentration stock solutions.

  • pH: The pH of a sodium L-aspartate solution can be adjusted, providing an additional parameter for optimization.

  • Ionic Nature: As a salt, it contributes to the ionic strength of the crystallization drop, which is a critical factor in protein solubility and crystallization.

Data Presentation: Screening and Optimization Conditions

The following tables summarize starting concentrations for sodium L-aspartate in crystallization screening and provide an example of a successful crystallization condition where it was used as an additive.

Table 1: Sodium L-Aspartate in Initial Crystallization Screening

Screen ComponentManufacturerConcentrationApplication
The Small Molecule Anion ScreenMolecular Dimensions0.25 MPrimary screening for small molecules and macromolecules with pI > 7

Table 2: Case Study: Crystallization of E. coli L-Asparaginase (EcAIII) with Sodium L-Aspartate as an Additive

ParameterCondition
Protein EcAIII (L-Asparaginase from E. coli)
Protein Concentration 15 mg/mL
Method Hanging-Drop Vapor Diffusion
Temperature 292 K
Protein Solution Additive 0.1 M Sodium L-aspartate
Reservoir Solution 0.1 M Tris-HCl, pH 8.5, 0.08 M CaCl₂, 13% PEG 400, 17% PEG 4000

This data is derived from the crystallization of EcAIII, where sodium L-aspartate was used as an additive in the protein solution.[1]

Table 3: Case Study: Crystallization of E. coli Phosphoenolpyruvate Carboxylase (PEPC) with Sodium L-Aspartate as a Ligand

ParameterCondition
Protein PEPC from E. coli
Protein Concentration 10 mg/mL
Method Vapor Diffusion
Mother Solution Component 6 mM Sodium L-aspartate
Reservoir Solution Component 2.5 mM L-aspartate

In this instance, L-aspartate acts as an allosteric inhibitor and is present at low concentrations.[2]

Experimental Protocols

Protocol 1: Initial Screening with Sodium L-Aspartate

This protocol describes a general method for initial crystallization screening using sodium L-aspartate as a component of the reservoir solution.

Materials:

  • Purified protein sample (5-15 mg/mL in a suitable buffer)

  • Sodium L-aspartate stock solution (e.g., 1.0 M, pH adjusted)

  • Buffer stock solutions (e.g., Tris-HCl, HEPES, MES)

  • Other precipitant stock solutions (e.g., PEGs of various molecular weights)

  • Crystallization plates (e.g., 96-well sitting or hanging drop)

  • Pipettes and tips

  • Sealing tape or cover slips

Procedure:

  • Prepare a 1.0 M stock solution of sodium L-aspartate. Dissolve the appropriate amount of sodium L-aspartate monohydrate in high-purity water. Adjust the pH to a desired value (e.g., 7.0) using NaOH or HCl. Filter the solution through a 0.22 µm filter.

  • Design a screening grid. A common approach is to vary the concentration of sodium L-aspartate against the concentration of another precipitant (e.g., PEG 3350) at a constant pH.

  • Set up the crystallization plates.

    • Reservoir: Pipette the reservoir solutions containing varying concentrations of sodium L-aspartate and other components into the wells of the crystallization plate. A typical starting concentration for sodium L-aspartate in a screen is 0.25 M.[3][4]

    • Crystallization Drop: In the corresponding drop position, mix a small volume of the protein solution with an equal volume of the reservoir solution (e.g., 1 µL protein + 1 µL reservoir).

  • Seal the plate. Carefully seal the plate to ensure a closed system for vapor diffusion.

  • Incubate and Monitor. Store the plate at a constant temperature (e.g., 4°C or 20°C) and monitor the drops for crystal growth regularly over several days to weeks.

Protocol 2: Crystallization of a Protein with Sodium L-Aspartate as an Additive (Based on EcAIII)

This protocol provides a more specific method based on the successful crystallization of E. coli L-Asparaginase (EcAIII), where sodium L-aspartate was used as an additive in the protein solution.[1]

Materials:

  • Purified EcAIII protein at 15 mg/mL in a suitable buffer.

  • 1.0 M Sodium L-aspartate stock solution, pH adjusted.

  • Reservoir solution: 0.1 M Tris-HCl, pH 8.5, 0.08 M CaCl₂, 13% (w/v) PEG 400, 17% (w/v) PEG 4000.

  • Hanging-drop crystallization plates and siliconized cover slips.

  • Pipettes and tips.

Procedure:

  • Prepare the protein-additive mixture. To the protein solution, add the sodium L-aspartate stock solution to a final concentration of 0.1 M.

  • Set up the hanging drops.

    • Pipette 1 µL of the protein-additive mixture onto a siliconized cover slip.

    • Pipette 1 µL of the reservoir solution onto the same cover slip, adjacent to the protein drop, and gently mix by pipetting up and down.

  • Seal the well. Invert the cover slip over the reservoir well and seal with grease to create an airtight environment.

  • Incubate. Incubate the plate at 292 K (19°C).

  • Monitor for crystal growth. Observe the drops periodically for the appearance of crystals.

Visualizations

The following diagrams illustrate the general workflow for protein crystallization and a conceptual signaling pathway that might be studied using a crystallized protein.

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Protein_Purification Protein Purification (>95% purity) Concentration Concentration (5-15 mg/mL) Protein_Purification->Concentration Additive_Prep Prepare Additive (e.g., 0.1 M Na L-Aspartate) Concentration->Additive_Prep Screening Initial Screening (e.g., 0.25 M Na L-Aspartate) Concentration->Screening Additive_Prep->Screening Optimization Optimization of Conditions Screening->Optimization Crystal_Growth Crystal Growth Optimization->Crystal_Growth XRay_Diffraction X-Ray Diffraction Crystal_Growth->XRay_Diffraction Structure_Determination Structure Determination XRay_Diffraction->Structure_Determination

Caption: General workflow for protein crystallization using sodium L-aspartate.

signaling_pathway cluster_nucleus Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Nucleus Nucleus

Caption: A conceptual signaling pathway that could be elucidated by structural studies.

Conclusion

Sodium L-aspartate represents a valuable, albeit less common, tool in the protein crystallographer's toolkit. It can be effectively utilized as both a primary screening agent and as an additive to promote or improve crystal growth. The provided protocols offer a starting point for incorporating sodium L-aspartate into crystallization strategies. As with all crystallization experiments, empirical testing and optimization are key to success. The detailed case studies presented here provide a foundation for the rational design of crystallization trials involving this compound.

References

L-Aspartic Acid Sodium Salt Monohydrate in Cell Culture Media Formulation: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Aspartic acid, a non-essential amino acid, plays a pivotal role in cellular metabolism and is a crucial component in the formulation of cell culture media.[1] Its sodium salt monohydrate form is often utilized for its high solubility and stability in media preparations. This document provides detailed application notes and experimental protocols for the use of L-Aspartic acid sodium salt monohydrate in the culture of various cell types, including Chinese Hamster Ovary (CHO) cells, hybridoma cells, and stem cells.

Key Applications in Cell Culture

L-Aspartic acid is integral to numerous metabolic processes that are vital for robust cell growth, proliferation, and viability.[1] Its key functions in cell culture include:

  • Protein and Nucleotide Synthesis: L-Aspartic acid is a fundamental building block for the synthesis of proteins and a precursor for both purine (B94841) and pyrimidine (B1678525) nucleotides, the essential components of DNA and RNA.[1][2]

  • Energy Metabolism: It serves as an anaplerotic substrate for the Krebs cycle (TCA cycle), replenishing cycle intermediates and contributing to cellular energy production in the form of ATP.[1]

  • Neurotransmission: In neuronal cell cultures, L-aspartic acid acts as an excitatory neurotransmitter, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors.[3]

  • Ammonia (B1221849) Detoxification: It plays a role in the urea (B33335) cycle, aiding in the removal of potentially toxic ammonia from the cell culture environment.[4]

Quantitative Data on Amino Acid Supplementation

Optimizing the concentration of L-Aspartic acid is critical for maximizing cell culture performance. While specific dose-response data for this compound is often cell line and process-dependent, the following tables provide a summary of typical amino acid concentrations used in various cell culture applications. These values can serve as a starting point for optimization studies.

Table 1: Recommended L-Asparagine Concentrations in CHO Cell Culture Media

Culture PhaseL-Asparagine Concentration (mM)
Early Fed-Batch2.6 - 43.2
Late Fed-Batch2.6 - 21.6

Note: L-Asparagine is metabolically closely related to L-Aspartic acid and these concentrations can be used as a starting reference for L-Aspartic acid optimization.

Table 2: Exemplary Amino Acid Supplementation for Hybridoma Cell Culture

Amino AcidInitial Concentration (mg/L)Supplemented Concentration (mg/L)
L-Aspartic Acid2040
L-Glutamic Acid2040
L-Serine3060
... (other amino acids)......

This table provides an illustrative example of how amino acid concentrations might be adjusted in a hybridoma culture optimization study.

Table 3: Effect of L-Aspartic Acid Supplementation on E. coli L-Asparaginase Production

Arginine (mM)Aspartate (mM)Cysteine (mM)L-ASNase Activity (U/L)
14.512.7010089

This table demonstrates the positive effect of L-Aspartic acid supplementation on recombinant protein production in a microbial system, suggesting its potential benefits in other expression systems.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (Cell culture grade)

  • Nuclease-free water

  • 1 M NaOH (sterile)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile filter

  • Sterile syringes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube. For a 100 mM stock solution, use 1.731 g per 100 mL of water.

  • Add a portion of the nuclease-free water to the tube (e.g., 70-80% of the final volume).

  • Gently swirl or vortex to dissolve the powder. L-Aspartic acid may require slight warming or the addition of a small amount of 1 M NaOH to fully dissolve.[6]

  • Once dissolved, adjust the pH to 7.0-7.4 with 1 M NaOH if necessary.

  • Bring the solution to the final volume with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Optimizing L-Aspartic Acid Concentration for CHO Cell Fed-Batch Culture

Objective: To determine the optimal concentration of L-Aspartic acid for maximizing viable cell density and recombinant protein production in a CHO cell fed-batch culture.

Materials:

  • CHO cell line expressing a recombinant protein

  • Basal CHO cell culture medium

  • Feed medium

  • This compound stock solution (100 mM)

  • Shake flasks or bioreactors

  • Cell counter (e.g., hemocytometer or automated cell counter)

  • Analytics for metabolite and product quantification (e.g., HPLC, ELISA)

Procedure:

  • Seed Cultures: Inoculate shake flasks or bioreactors with CHO cells at a seeding density of 0.3 x 10^6 cells/mL in the basal medium.

  • Experimental Groups: Prepare different experimental groups with varying concentrations of L-Aspartic acid in the feed medium. For example:

    • Control: Standard feed medium without additional L-Aspartic acid.

    • Test Group 1: Feed medium supplemented with 5 mM L-Aspartic acid.

    • Test Group 2: Feed medium supplemented with 10 mM L-Aspartic acid.

    • Test Group 3: Feed medium supplemented with 20 mM L-Aspartic acid.

  • Fed-Batch Culture:

    • Incubate the cultures at 37°C with 5% CO2 and agitation.

    • Begin feeding on day 3 of the culture and continue every 1-2 days based on nutrient consumption (e.g., glucose levels).

    • Monitor viable cell density (VCD) and viability daily.

    • Collect samples for metabolite analysis (glucose, lactate, ammonia) and product titer determination.

  • Data Analysis:

    • Plot the VCD and viability over time for each experimental group.

    • Measure the final product titer at the end of the culture.

    • Analyze metabolite profiles to assess the metabolic state of the cells.

    • Determine the optimal L-Aspartic acid concentration that results in the highest VCD and product titer.

Protocol 3: Assessing the Effect of L-Aspartic Acid on Hybridoma Cell Viability and Antibody Production

Objective: To evaluate the impact of different L-Aspartic acid concentrations on the viability and monoclonal antibody (mAb) production of a hybridoma cell line.

Materials:

  • Hybridoma cell line

  • Hybridoma growth medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (100 mM)

  • 24-well or 6-well plates

  • Cell counter

  • ELISA kit for mAb quantification

Procedure:

  • Cell Seeding: Seed hybridoma cells in a 24-well or 6-well plate at a density of 1 x 10^5 cells/mL in their standard growth medium.

  • Treatment Groups: Add L-Aspartic acid stock solution to the wells to achieve a range of final concentrations. For example:

    • Control: 0 mM L-Aspartic acid

    • Test Group 1: 0.5 mM L-Aspartic acid

    • Test Group 2: 1 mM L-Aspartic acid

    • Test Group 3: 2 mM L-Aspartic acid

    • Test Group 4: 5 mM L-Aspartic acid

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

  • Cell Viability Assessment:

    • At the end of the incubation period, collect a sample from each well.

    • Determine the viable cell density and viability using a trypan blue exclusion assay with a hemocytometer or an automated cell counter.

  • Antibody Titer Measurement:

    • Centrifuge the remaining cell suspension to pellet the cells.

    • Collect the supernatant and store it at -20°C until analysis.

    • Quantify the mAb concentration in the supernatant using an appropriate ELISA.

  • Data Analysis:

    • Compare the viable cell densities, viabilities, and mAb titers across the different treatment groups to determine the effect of L-Aspartic acid.

Protocol 4: Evaluating the Influence of L-Aspartic Acid on Stem Cell Proliferation and Pluripotency

Objective: To assess the effect of L-Aspartic acid supplementation on the proliferation rate and maintenance of pluripotency in embryonic or induced pluripotent stem cells (ESCs/iPSCs).

Materials:

  • ESC or iPSC line

  • Stem cell maintenance medium (e.g., mTeSR1 or E8)

  • This compound stock solution (100 mM)

  • Cell culture plates coated with an appropriate matrix (e.g., Matrigel or Geltrex)

  • Cell counting kit (e.g., CCK-8) or flow cytometer for cell cycle analysis

  • Antibodies for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60)

  • Flow cytometer or immunofluorescence microscope

Procedure:

  • Cell Culture: Culture ESCs or iPSCs on coated plates in their maintenance medium.

  • Experimental Setup:

    • Seed cells at a consistent density.

    • Supplement the medium with different concentrations of L-Aspartic acid (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM).

  • Proliferation Assay:

    • After 48-72 hours of culture, assess cell proliferation using a CCK-8 assay according to the manufacturer's instructions or by performing cell cycle analysis using flow cytometry with a DNA stain (e.g., propidium (B1200493) iodide).

  • Pluripotency Assessment:

    • After 3-5 days of culture with L-Aspartic acid, assess the expression of pluripotency markers.

    • Immunofluorescence: Fix the cells and stain with fluorescently labeled antibodies against pluripotency markers. Visualize the expression using a fluorescence microscope.

    • Flow Cytometry: Harvest the cells, fix and permeabilize them, and then stain with fluorescently labeled antibodies. Analyze the percentage of cells expressing the pluripotency markers using a flow cytometer.

  • Data Analysis:

    • Compare the proliferation rates and the expression levels of pluripotency markers between the control and L-Aspartic acid-treated groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving L-Aspartic Acid

L-Aspartic acid is involved in several critical signaling and metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Aspartate L-Aspartate NMDA_Receptor NMDA Receptor L-Aspartate->NMDA_Receptor Glutamate Glutamate Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca2+ Ca2+ NMDA_Receptor->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion NADH_c NADH Malate_c Malate NADH_c->Malate_c MDH1 NAD+_c NAD+ Oxaloacetate_c Oxaloacetate Oxaloacetate_c->Malate_c Malate_m Malate Malate_c->Malate_m Aspartate_c Aspartate Aspartate_c->Oxaloacetate_c GOT1 Glutamate_c Glutamate Glutamate_m Glutamate Glutamate_c->Glutamate_m a-Ketoglutarate_c α-Ketoglutarate a-Ketoglutarate_c->Glutamate_c NADH_m NADH NAD+_m NAD+ NAD+_m->NADH_m Reduction Oxaloacetate_m Oxaloacetate Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m GOT2 Malate_m->Oxaloacetate_m MDH2 Aspartate_m->Aspartate_c a-Ketoglutarate_m α-Ketoglutarate Glutamate_m->a-Ketoglutarate_m a-Ketoglutarate_m->a-Ketoglutarate_c

Caption: Malate-Aspartate Shuttle.

Purine_Pyrimidine_Synthesis cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP IMP IMP PRPP->IMP Multiple Steps (Glycine, Glutamine) AMP AMP IMP->AMP GMP GMP IMP->GMP L-Aspartate_Purine L-Aspartate L-Aspartate_Purine->IMP Carbamoyl_Phosphate Carbamoyl_Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate L-Aspartate_Pyrimidine L-Aspartate L-Aspartate_Pyrimidine->Orotate UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP

Caption: Purine and Pyrimidine Synthesis Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for optimizing this compound concentration in a cell culture medium.

Experimental_Workflow Start Start Prepare_Stock Prepare L-Aspartic Acid Stock Solution Start->Prepare_Stock Design_Experiment Design of Experiment (DoE) (e.g., concentration range) Prepare_Stock->Design_Experiment Cell_Culture_Setup Set up Cell Cultures (e.g., CHO, Hybridoma, Stem Cells) Design_Experiment->Cell_Culture_Setup Supplementation Supplement Media with Varying Concentrations Cell_Culture_Setup->Supplementation Incubation Incubate under Controlled Conditions Supplementation->Incubation Monitoring Monitor Cell Growth, Viability, and Metabolites Incubation->Monitoring Data_Collection Collect Samples for Product Titer Analysis Monitoring->Data_Collection Analysis Analyze Data and Determine Optimal Concentration Data_Collection->Analysis Validation Validate Optimal Concentration in a Larger Scale Culture Analysis->Validation End End Validation->End

Caption: Workflow for Media Optimization.

References

Application Notes and Protocols for the Reactive Crystallization of L-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reactive crystallization of L-aspartic acid. Reactive crystallization is a process where a chemical reaction and a crystallization process occur simultaneously in the same vessel. This technique offers several advantages, including increased yield, improved product purity, and better control over crystal size and morphology. The following protocols are based on established methodologies for the synthesis and crystallization of L-aspartic acid.

Core Concepts and Methodologies

The production of L-aspartic acid via reactive crystallization primarily involves two key methodologies:

  • Enzymatic Synthesis followed by Acid Precipitation: This is a widely used industrial method where L-aspartic acid is synthesized from a precursor, such as ammonium (B1175870) fumarate (B1241708) or maleate, using an enzyme like aspartase. The resulting ammonium L-aspartate solution is then acidified to precipitate L-aspartic acid crystals.

  • pH-Shift Reactive Crystallization: This method involves the controlled reaction of a salt of L-aspartic acid (e.g., sodium L-aspartate) with an acid (e.g., hydrochloric acid) to induce the crystallization of L-aspartic acid. The pH of the solution is a critical parameter that influences the crystal properties.

Protocol 1: Enzymatic Synthesis of L-Aspartic Acid from Ammonium Fumarate followed by Crystallization

This protocol describes the production of L-aspartic acid through the enzymatic conversion of ammonium fumarate, followed by crystallization induced by the addition of an acid.

Experimental Workflow

cluster_reaction Enzymatic Reaction cluster_crystallization Reactive Crystallization cluster_downstream Downstream Processing reactants Ammonium Fumarate + Ammonia (B1221849) Solution bioreactor Bioreactor with Immobilized Aspartase reactants->bioreactor product L-Ammonium Aspartate Solution bioreactor->product crystallizer Crystallization Vessel product->crystallizer slurry L-Aspartic Acid Slurry crystallizer->slurry acid Acid Addition (e.g., Maleic Acid) acid->crystallizer separation Solid-Liquid Separation (Filtration/Centrifugation) slurry->separation washing Crystal Washing separation->washing drying Drying washing->drying final_product Pure L-Aspartic Acid Crystals drying->final_product

Caption: Workflow for L-aspartic acid production.

Materials and Reagents
  • Ammonium fumarate

  • Aqueous ammonia (e.g., 29.7%)

  • Immobilized enzyme with aspartase activity (e.g., E. coli cells)[1]

  • Maleic acid or maleic anhydride[2][3]

  • Deionized water

Experimental Procedure
  • Enzymatic Reaction:

    • Prepare an aqueous substrate solution containing ammonium fumarate.

    • Introduce the immobilized enzyme with aspartase activity into a bioreactor.

    • Feed the substrate solution into the bioreactor.

    • Maintain the reaction temperature between 25°C and 40°C.[2]

    • Adjust and maintain the pH of the reaction mixture between 8.3 and 10.0.[1]

    • The enzymatic reaction converts ammonium fumarate to L-ammonium aspartate.

  • Reactive Crystallization:

    • Prepare an aqueous solution of maleic acid or a slurry of maleic anhydride (B1165640) in a separate crystallization vessel.

    • At a controlled rate, add the L-ammonium aspartate solution from the bioreactor to the maleic acid solution/slurry.[2]

    • The addition of the acidic solution will cause the precipitation of L-aspartic acid crystals.

    • Maintain the crystallization temperature between 5°C and 60°C for a duration of 30 minutes to 2 hours.[2]

  • Recovery and Purification:

    • Separate the L-aspartic acid crystals from the mother liquor using conventional methods such as filtration or centrifugation.[2]

    • Wash the recovered crystals with cold deionized water to remove impurities.[2]

    • Dry the crystals to obtain the final L-aspartic acid product.

    • The mother liquor, which primarily contains ammonium salts of maleic acid, can be recycled back into the process.[2][3]

Data Summary
ParameterValue/RangeReference
Enzymatic Reaction
SubstrateAmmonium Fumarate[1]
EnzymeAspartase (e.g., from E. coli)[1]
Temperature25°C to 40°C[2]
pH8.3 to 10.0[1]
Crystallization
Precipitating AgentMaleic Acid or Maleic Anhydride[2][3]
Temperature5°C to 60°C[2]
Duration30 minutes to 2 hours[2]
Product
Purity> 95%[3]
Yield77-95% (of theoretical)[4]

Protocol 2: pH-Shift Reactive Crystallization of L-Aspartic Acid

This protocol focuses on the reactive crystallization of L-aspartic acid by controlling the pH of a solution containing a salt of L-aspartic acid. This method allows for fine-tuning of crystal properties such as size and degree of agglomeration.[5][6]

Experimental Workflow

cluster_prep Solution Preparation cluster_crystallization Reactive Crystallization cluster_analysis Analysis aspna_sol Prepare L-Aspartic Acid Sodium Salt (L-AspNa) Solution initial_charge Charge L-AspNa Solution to Crystallizer aspna_sol->initial_charge hcl_sol Prepare Hydrochloric Acid (HCl) Solution hcl_addition Controlled Addition of HCl Solution hcl_sol->hcl_addition crystallizer Crystallizer with Stirring crystal_formation L-Aspartic Acid Crystallization crystallizer->crystal_formation initial_charge->crystallizer hcl_addition->crystallizer separation Filtration and Washing crystal_formation->separation sem Scanning Electron Microscopy (SEM) for Morphology separation->sem csd Crystal Size Distribution (CSD) Analysis separation->csd

Caption: pH-shift reactive crystallization workflow.

Materials and Reagents
  • L-aspartic acid sodium salt monohydrate (L-AspNa·H₂O)[5]

  • Hydrochloric acid (HCl), 0.5 M or 1.0 M solution[5]

  • Deionized water

Experimental Procedure
  • Solution Preparation:

    • Prepare a 0.25 M aqueous solution of L-AspNa by dissolving the appropriate amount of L-AspNa·H₂O in deionized water.[5]

    • Prepare a 1.0 M aqueous solution of HCl.[5]

  • Reactive Crystallization:

    • Transfer a specific volume (e.g., 30 mL) of the L-AspNa solution into a jacketed crystallizer equipped with a stirrer.

    • To control crystal properties, a two-stage acid addition can be employed:[5]

      • Nucleation Stage: Rapidly add half of the total volume of the HCl solution to induce nucleation.

      • Growth Stage: Gradually add the remaining HCl solution to promote crystal growth under lower pH conditions.

    • The final pH of the solution after complete HCl addition will be around 4.5.[5]

    • Stir the solution continuously throughout the process.

  • Crystal Characterization:

    • After crystallization is complete, filter the crystals and wash them with deionized water.

    • Dry the crystals before analysis.

    • Observe the crystal morphology, including primary particle thickness and degree of agglomeration, using Scanning Electron Microscopy (SEM).[5][6]

Influence of pH on Crystal Properties

Studies have shown a trade-off relationship between the solution pH and the resulting crystal quality in the reactive crystallization of L-aspartic acid[5][6]:

  • High pH Conditions: Lead to a decrease in the nucleation rate, resulting in a lower degree of agglomeration.[5][6]

  • Low pH Conditions: Promote the growth of thicker primary particles.[5][6]

By manipulating the addition rate of the acid and therefore the pH profile during crystallization, it is possible to optimize for desired crystal characteristics, such as a narrow crystal size distribution.[5][6]

Data Summary
ParameterConditionObservationReference
Solution pH HighDecreased degree of agglomeration[5][6]
LowIncreased thickness of primary crystals[5][6]
Reactant Concentration 0.25 M L-AspNa-[5]
1.0 M HCl-[5]
Final pH ~4.5-[5]

Protocol 3: Purification of Crude L-Aspartic Acid by Slurry Crystallization

This protocol describes a method for purifying crude L-aspartic acid containing impurities such as chloride ions by suspending the crystals in an aqueous solution at an elevated temperature.

Logical Relationship Diagram

start Crude L-Aspartic Acid (with impurities) suspend Suspend in Water start->suspend heat Heat to ≥ 50°C with Stirring suspend->heat cool Cool to Room Temperature heat->cool separate Filter and Wash cool->separate end Purified L-Aspartic Acid (reduced impurities) separate->end

Caption: L-aspartic acid purification process.

Materials and Reagents
  • Crude L-aspartic acid crystals

  • Deionized water

Experimental Procedure
  • Slurry Preparation:

    • Mix crude L-aspartic acid crystals with deionized water. A typical ratio is 50 g of crude crystals to 250 mL of water.[7]

  • Heating and Stirring:

    • Heat the suspension to a temperature of 50°C or higher (e.g., 60°C, 70°C, or 80°C) while stirring.[7]

    • Maintain the temperature and continue stirring for a period of 10 to 120 minutes (e.g., 40 minutes).[7]

  • Cooling and Crystallization:

    • Cool the suspension to room temperature (e.g., 25°C) and continue to stir for an extended period (e.g., 2 hours) to allow for complete crystallization.[7]

  • Recovery:

    • Filter the purified crystals from the solution.

    • Wash the crystals with a small amount of cold water (e.g., 5°C).[7]

    • Dry the purified L-aspartic acid crystals.

Data Summary
ParameterValue/RangeReference
Purification Temperature ≥ 50°C (up to 90°C)[7]
Stirring Time at Temp. 10 to 120 minutes[7]
Crude Crystal Conc. 5 g/dL to 40 g/dL[7]
Initial Cl⁻ Impurity 200 to 5000 ppm[7]
Final Cl⁻ Impurity ≤ 100 ppm[7]

References

Application of Sodium L-Aspartate in Neurobiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium L-aspartate, the sodium salt of the non-essential amino acid L-aspartic acid, is a pivotal tool in neurobiology research. It primarily functions as an excitatory amino acid neurotransmitter, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2] This activity makes it invaluable for studying excitatory synaptic transmission, neuronal plasticity, and excitotoxicity. These application notes provide detailed protocols for utilizing sodium L-aspartate in key neurobiological experiments, including electrophysiology, in vivo microdialysis, and calcium imaging.

Data Presentation

The following tables summarize quantitative data regarding the effects of L-aspartate in various neurobiological assays.

Table 1: Electrophysiological Effects of L-Aspartate on Neurons

ParameterPreparationL-Aspartate ConcentrationObserved EffectReference
Membrane DepolarizationCultured feline caudate neuronsMicroiontophoretic applicationDose-dependent depolarization[3]
Input ConductanceCultured spinal cord neuronsNot specifiedVoltage-dependent reduction in input conductance[4]
Excitatory Postsynaptic Potentials (EPSPs)Crayfish muscle fibers0.3-1.5 mmol/L (equilibrium concentration)Competitive inhibition of glutamate-induced EPSCs
Neuronal NecrosisInfant mice (in vivo)4.89 mmol/kg body wtInitiated hypothalamic neuronal necrosis[5]
Neuronal NecrosisInfant mice (in vivo)5.64 - 7.52 mmol/kg body wtProportional increase in hypothalamic neuronal necrosis[5]

Table 2: Receptor Binding Affinity of L-Aspartate

ReceptorPreparationRadioligandKi (Inhibition Constant)Reference
NMDA ReceptorRat hippocampal membranes[3H]CGS-19755~1.3 µM[1]
AMPA/Kainate ReceptorRat hippocampal membranes[3H]AMPA> 1 mM[1]

Table 3: In Vivo Effects of L-Aspartate on Neurotransmitter Levels

Brain RegionAnimal ModelL-Aspartate AdministrationEffect on Extracellular AspartateEffect on Extracellular Glutamate (B1630785)Reference
Hippocampus (CA1)Rat50 mM K+ stimulation (in vitro slice)~50% increase~200% increase[1]
StriatumAnesthetized ratsElectrical stimulationSimultaneous overflow with glutamateSimultaneous overflow with aspartate[6]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes how to measure the postsynaptic currents evoked by sodium L-aspartate in cultured neurons or brain slices.

Materials:

  • Sodium L-aspartate stock solution (e.g., 100 mM in sterile water or external solution)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate external solution

  • Internal pipette solution (K-gluconate or Cs-based, depending on the experimental goal)[7]

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Cultured neurons or brain slice preparation

Procedure:

  • Preparation: Prepare aCSF and internal solution, ensuring they are bubbled with 95% O2 / 5% CO2 and at the correct temperature and osmolarity.[7] Pull patch pipettes with a resistance of 3-7 MΩ.[8]

  • Cell Patching: Obtain a gigaseal (>1 GΩ) on a healthy neuron in the whole-cell configuration.[9]

  • Recording:

    • Voltage-Clamp: Clamp the neuron at a holding potential of -70 mV.

    • Baseline Recording: Record a stable baseline current for several minutes.

    • L-Aspartate Application: Apply sodium L-aspartate to the neuron using a perfusion system. A typical starting concentration is in the range of 10-100 µM.

    • Data Acquisition: Record the inward current evoked by L-aspartate.

    • Washout: Wash out the L-aspartate with fresh aCSF and ensure the current returns to baseline.

  • Data Analysis: Measure the peak amplitude and kinetics of the L-aspartate-evoked current. A dose-response curve can be generated by applying a range of concentrations.

In Vivo Microdialysis

This protocol outlines the measurement of extracellular L-aspartate levels in a specific brain region of a freely moving animal.

Materials:

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • HPLC system with fluorescence or mass spectrometry detection for amino acid analysis

  • Anesthetics and surgical tools

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest.[10][11] Allow the animal to recover for at least 48-72 hours.[12]

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula.[10] Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a 1-2 hour equilibration period.[13]

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal extracellular aspartate levels.[12]

  • Stimulation/Drug Administration (Optional): To study evoked release, a depolarizing agent (e.g., high K+ aCSF) can be perfused through the probe (reverse dialysis), or a systemic drug can be administered.

  • Sample Collection: Continue collecting dialysate samples throughout the experiment. Store samples at -80°C until analysis.[14]

  • Analysis: Quantify L-aspartate concentrations in the dialysate using HPLC.[14]

  • Histological Verification: After the experiment, sacrifice the animal and perfuse the brain to histologically verify the probe placement.[11]

Calcium Imaging

This protocol details the measurement of intracellular calcium changes in cultured neurons in response to sodium L-aspartate application.

Materials:

  • Cultured neurons on glass coverslips

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image acquisition and analysis software

  • Physiological saline solution (e.g., Tyrode's solution)

  • Sodium L-aspartate solution

Procedure:

  • Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in physiological saline for 30-60 minutes at 37°C.[15][16]

  • Washing: Gently wash the cells with fresh saline to remove excess dye.

  • Image Acquisition:

    • Place the coverslip in a recording chamber on the microscope stage.

    • Acquire a stable baseline fluorescence signal (F0).

    • L-Aspartate Application: Perfuse the chamber with a solution containing sodium L-aspartate (e.g., 10-100 µM).

    • Record the changes in fluorescence intensity (F) over time.

  • Data Analysis:

    • Calculate the change in fluorescence relative to the baseline (ΔF/F0).

    • Quantify parameters such as the peak amplitude, rise time, and decay time of the calcium transients.[17]

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate_Aspartate Glutamate / L-Aspartate Glycine_D-Serine Glycine / D-Serine NMDA_R NMDA Receptor (GluN1/GluN2) Glycine_D-Serine->NMDA_R Binds to GluN1 Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Channel Opening Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin Activates PKC PKC Ca2_influx->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates ERK ERK/MAPK CaMKII->ERK Activates Src Src Kinase PKC->Src Activates PKC->ERK Activates Src->NMDA_R Phosphorylates (Potentiates) CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Cascade.[18][19][20]

InVivo_Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment A1 Animal Anesthesia A2 Stereotaxic Surgery: Guide Cannula Implantation A1->A2 A3 Animal Recovery (48-72h) A2->A3 B1 Probe Insertion A3->B1 B2 System Equilibration (1-2h) B1->B2 B3 Baseline Sample Collection B2->B3 B4 Stimulation / Drug Administration (e.g., L-Aspartate via reverse dialysis) B3->B4 B5 Post-Treatment Sample Collection B4->B5 C1 Sample Analysis (HPLC) B5->C1 C2 Histological Verification of Probe Placement B5->C2 C3 Data Analysis C1->C3

Caption: Experimental Workflow for In Vivo Microdialysis.[10][13][14]

References

L-Aspartic Acid Sodium Salt Monohydrate: Application Notes and Protocols for Use as a Biostimulant in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Aspartic acid sodium salt monohydrate as a biostimulant in agricultural research. This document details its role in promoting plant growth, enhancing stress tolerance, and the underlying physiological and molecular mechanisms. Detailed protocols for key experiments are provided to facilitate research and development in this area.

Introduction

L-Aspartic acid is a fundamental amino acid that serves as a central building block for numerous metabolic processes vital for plant growth and defense.[1][2] Its sodium salt monohydrate is a readily available form that can be utilized as a biostimulant to improve nutrient uptake, stress resistance, and overall crop yield.[3] Research has demonstrated its efficacy in mitigating the adverse effects of abiotic stresses such as salinity, drought, and heavy metal toxicity.[4][5]

Mechanism of Action

L-Aspartic acid acts as a biostimulant through several key mechanisms:

  • Nitrogen Assimilation and Metabolism: It plays a crucial role in nitrogen assimilation and transport, serving as a precursor for the synthesis of other amino acids and nitrogen-containing compounds.[4][5]

  • Precursor for Essential Biomolecules: L-Aspartic acid is a precursor for the biosynthesis of essential amino acids including lysine, threonine, methionine, and isoleucine, as well as nucleotides and NAD.[1][2]

  • Osmotic Adjustment: Under stress conditions, the accumulation of aspartic acid, along with other amino acids like proline, contributes to osmotic adjustment, helping to maintain cellular water balance and protect membrane integrity.[4]

  • Antioxidant Defense System Enhancement: Exogenous application of aspartic acid has been shown to up-regulate the plant's antioxidant system, including both enzymatic (e.g., superoxide (B77818) dismutase, catalase) and non-enzymatic antioxidants, thereby reducing reactive oxygen species (ROS) and mitigating oxidative damage.[4]

  • Phytohormone Regulation: L-Aspartic acid is interconnected with phytohormone signaling pathways that are prominent in plant growth, development, and defense responses.[1][2]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of L-Aspartic acid application on various crops under different stress conditions.

Table 1: Effect of Foliar Application of Aspartic Acid on Wheat (Triticum aestivum L.) Growth under Salt Stress

TreatmentShoot Length (cm)Leaf Area (cm²)Shoot Dry Weight ( g/plant )
Control (0 mM NaCl + 0 mM Asp)50.285.31.5
60 mM NaCl + 0 mM Asp35.150.10.8
60 mM NaCl + 0.4 mM Asp40.562.41.1
60 mM NaCl + 0.6 mM Asp45.270.11.3
60 mM NaCl + 0.8 mM Asp48.978.61.4

Source: Adapted from a study on the effects of exogenous aspartic acid on wheat under salt stress.[4]

Table 2: Effect of Aspartic Acid on Antioxidant Enzyme Activity in Wheat under Salt Stress (60 mM NaCl)

Treatment (Aspartic Acid)Superoxide Dismutase (SOD) (U/mg protein)Peroxidase (POX) (U/mg protein)Catalase (CAT) (U/mg protein)
0 mM120.525.815.2
0.4 mM135.228.117.5
0.6 mM142.830.519.8
0.8 mM145.630.618.6

Source: Adapted from a study on the effects of exogenous aspartic acid on wheat under salt stress.[4]

Table 3: Effect of Aspartic Acid on Compatible Solute Accumulation in Wheat under Salt Stress (60 mM NaCl)

Treatment (Aspartic Acid)Amino Acids (mg/g FW)Proline (µg/g FW)Total Soluble Sugars (mg/g DW)
0 mM10.2150.325.1
0.4 mM11.5165.828.4
0.6 mM12.8180.230.9
0.8 mM12.1175.626.8

Source: Adapted from a study on the effects of exogenous aspartic acid on wheat under salt stress.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and plant species.

Protocol 1: Evaluation of this compound as a Foliar-Applied Biostimulant for Salt Stress Tolerance in Wheat

1. Plant Material and Growth Conditions:

  • Wheat (Triticum aestivum L.) seeds are surface-sterilized and sown in pots filled with a suitable growing medium (e.g., a mixture of sand, soil, and peat).
  • Plants are grown in a controlled environment (greenhouse or growth chamber) with a 16/8 h light/dark cycle, 25/18°C day/night temperature, and 60-70% relative humidity.
  • Plants are irrigated with half-strength Hoagland solution.

2. Stress Induction and Biostimulant Application:

  • At the three-leaf stage, salt stress is induced by irrigating the plants with a solution containing the desired concentration of NaCl (e.g., 60 mM). A control group receives no NaCl.
  • This compound solutions of varying concentrations (e.g., 0, 0.4, 0.6, 0.8 mM) are prepared in distilled water with a surfactant (e.g., 0.1% Tween-20) to ensure adhesion.
  • The solutions are applied as a foliar spray until the leaves are thoroughly wetted. A control group is sprayed with distilled water and surfactant only.

3. Data Collection and Analysis:

  • After a specified period of treatment (e.g., 30 days), plants are harvested.
  • Growth Parameters: Measure shoot length, leaf area, and fresh and dry weight of shoots and roots.
  • Biochemical Analysis: Fresh leaf samples are collected for the analysis of photosynthetic pigments, proline content, and antioxidant enzyme activities (see Protocols 2 and 3).
  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and mean comparisons are performed using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05.

Protocol 2: Determination of Proline Content

This protocol is based on the acid-ninhydrin method.

1. Reagents:

  • 3% (w/v) aqueous sulfosalicylic acid
  • Acid-ninhydrin reagent: Dissolve 1.25 g ninhydrin (B49086) in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid by warming.
  • Glacial acetic acid
  • Toluene (B28343)
  • Proline standard solution

2. Procedure:

  • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% sulfosalicylic acid.
  • Centrifuge the homogenate at 10,000 x g for 10 minutes.
  • To 2 mL of the supernatant, add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.
  • Incubate the mixture in a boiling water bath for 1 hour.
  • Terminate the reaction by placing the tubes in an ice bath.
  • Add 4 mL of toluene and vortex thoroughly.
  • Allow the phases to separate and measure the absorbance of the upper toluene layer at 520 nm using a spectrophotometer.
  • A standard curve is generated using known concentrations of proline to quantify the proline content in the samples.

Protocol 3: Assay of Antioxidant Enzyme Activity

1. Enzyme Extraction:

  • Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).
  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
  • The supernatant is used as the crude enzyme extract.

2. Superoxide Dismutase (SOD; EC 1.15.1.1) Activity:

  • SOD activity is assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
  • The reaction mixture contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.
  • The reaction is initiated by exposing the mixture to light (e.g., from a 15W fluorescent lamp) for 15 minutes.
  • The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

3. Catalase (CAT; EC 1.11.1.6) Activity:

  • CAT activity is determined by monitoring the decomposition of H₂O₂.
  • The reaction mixture contains 50 mM phosphate buffer (pH 7.0), 10 mM H₂O₂, and the enzyme extract.
  • The decrease in absorbance at 240 nm is recorded for 1 minute.
  • Enzyme activity is calculated using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of L-Aspartic acid as a biostimulant.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Conclusion plant_prep Plant Material Preparation (Wheat Seedlings) stress_prep Stress Induction (e.g., Salinity) plant_prep->stress_prep biostimulant_prep Biostimulant Preparation (L-Aspartic Acid Solution) stress_prep->biostimulant_prep application Foliar Application biostimulant_prep->application growth Plant Growth Period application->growth harvest Harvesting growth->harvest growth_analysis Growth Parameter Analysis (Biomass, Height, etc.) harvest->growth_analysis biochem_analysis Biochemical Analysis (Proline, Antioxidants) harvest->biochem_analysis data_analysis Statistical Data Analysis growth_analysis->data_analysis biochem_analysis->data_analysis conclusion Conclusion on Biostimulant Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating biostimulant efficacy.

aspartate_metabolism cluster_central Central Carbon Metabolism cluster_aspartate L-Aspartate Hub cluster_biosynthesis Biosynthesis of Essential Molecules cluster_stress Stress Response tca TCA Cycle oaa Oxaloacetate tca->oaa provides precursor asp L-Aspartic Acid oaa->asp Aspartate Aminotransferase amino_acids Essential Amino Acids (Lys, Thr, Met, Ile) asp->amino_acids nucleotides Nucleotides (Purines, Pyrimidines) asp->nucleotides other Other Biomolecules (e.g., NAD) asp->other osmolytes Osmolyte Accumulation (Proline) asp->osmolytes contributes to antioxidants Antioxidant Defense amino_acids->antioxidants precursors for hormones Phytohormone Signaling amino_acids->hormones precursors for

Caption: Central role of L-Aspartic acid in plant metabolism.

signaling_pathway cluster_stimulus External Stimulus cluster_application Biostimulant Application cluster_response Plant Physiological Response cluster_outcome Outcome stress Abiotic Stress (e.g., Salinity, Drought) asp_app Exogenous L-Aspartic Acid uptake Increased Aspartate Pool asp_app->uptake pathway_activation Activation of Metabolic Pathways uptake->pathway_activation gene_expression Altered Gene Expression pathway_activation->gene_expression stress_tolerance Enhanced Stress Tolerance pathway_activation->stress_tolerance Osmolyte & Antioxidant Production growth_promotion Improved Growth & Yield pathway_activation->growth_promotion Amino Acid & Nucleotide Synthesis gene_expression->stress_tolerance gene_expression->growth_promotion

Caption: Logical flow of L-Aspartic acid's biostimulant action.

References

Application Notes and Protocols for Peptide Synthesis Incorporating L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptides containing L-Aspartic acid (Asp) is a critical process in biochemical research and drug development. While L-Aspartic acid sodium salt monohydrate is a common starting material due to its stability and solubility, its direct use in standard solid-phase peptide synthesis (SPPS) is uncommon. Typically, the sodium salt is first converted into a protected amino acid derivative to prevent undesirable side reactions during the peptide chain elongation. The primary challenge in incorporating Asp residues is the propensity for the side-chain carboxyl group to react with the peptide backbone, forming an aspartimide intermediate.[1][2][3] This side reaction can lead to the formation of β-peptides, racemization, and overall lower purity of the final product.[1]

These application notes provide an overview of the strategies and protocols essential for the successful synthesis of peptides containing L-Aspartic acid, focusing on protecting group strategies to mitigate side reactions and detailed methodologies for synthesis and cleavage.

Application Notes

The Challenge of Aspartimide Formation

During peptide synthesis, particularly using the widely adopted Fmoc/tBu strategy, the deprotection of the N-terminal Fmoc group is achieved using a base, typically piperidine (B6355638).[1][4] This basic environment can trigger a side reaction where the backbone amide nitrogen attacks the side-chain ester of the preceding aspartic acid residue. This intramolecular cyclization forms a five-membered succinimide (B58015) ring known as an aspartimide.[1] The aspartimide is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine) or other nucleophiles, which can open the ring to form not only the desired α-peptide but also a significant amount of the undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group. This process is often accompanied by racemization at the α-carbon of the aspartic acid residue.[1] The sequence Asp-Gly is particularly prone to this side reaction due to the lack of steric hindrance from the glycine (B1666218) residue.[1]

Protecting Group Strategies for L-Aspartic Acid

To ensure the fidelity of the peptide sequence, both the α-amino group and the β-carboxyl group of L-Aspartic acid must be appropriately protected.

  • α-Amino Protection: The choice of the temporary N-terminal protecting group defines the overall synthesis strategy. The two most common strategies are Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl).

    • Boc Strategy: The Boc group is acid-labile and is removed with acids like trifluoroacetic acid (TFA).[5] Side-chain protecting groups are typically benzyl-based and are removed in a final step with strong acids like hydrogen fluoride (B91410) (HF).[6]

    • Fmoc Strategy: The Fmoc group is base-labile, removed by piperidine.[4] This allows for the use of acid-labile protecting groups for the side chains, which can be cleaved simultaneously with the peptide's release from the resin under milder acidic conditions (e.g., TFA).[7]

  • β-Carboxyl (Side-Chain) Protection: The selection of a "permanent" protecting group for the Asp side chain is crucial to prevent aspartimide formation.

    • Standard Esters: In the Fmoc strategy, the tert-butyl ester (OtBu) is commonly used.[4] For the Boc strategy, benzyl (B1604629) (OBzl) or cyclohexyl (OcHex) esters are typical choices.[4]

    • Bulky Protecting Groups: To sterically hinder the intramolecular cyclization, bulky ester groups such as O-3-methylpent-3-yl (OMpe) have been shown to reduce the level of aspartimide formation.[3]

    • Novel Protecting Groups: Advanced strategies have been developed to completely prevent this side reaction. Cyanosulfurylides (CSY), for instance, mask the carboxylic acid with a stable C-C bond, which is resistant to the basic conditions of Fmoc deprotection and can be removed later under specific oxidative conditions.[2][8]

Quantitative Data

The selection of protecting groups is fundamental to a successful peptide synthesis strategy. The tables below summarize the key characteristics of common protecting groups for the α-amino and β-carboxyl functions of aspartic acid.

Table 1: Comparison of α-Amino Protecting Groups

ParameterBoc (tert-Butoxycarbonyl)Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Typical Reagent Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)Benzyl chloroformateFmoc-Cl or Fmoc-OSu
Cleavage Condition Acidolysis (e.g., TFA, HCl in dioxane)[5]Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[5]Mild Base (e.g., 20% Piperidine in DMF)[4]
Byproducts Isobutylene and CO₂[5]Toluene and CO₂[5]Dibenzofulvene and CO₂
Orthogonality Orthogonal to Z and Fmoc groups[5]Orthogonal to Boc and other acid-labile groups[5]Orthogonal to Boc, Z, and acid-labile side-chain protecting groups

Table 2: Comparison of Aspartic Acid Side-Chain (β-Carboxyl) Protecting Groups

Protecting GroupAbbreviationSynthesis StrategyEfficacy in Preventing AspartimideCleavage Condition
tert-Butyl esterOtBuFmoc/tBuModerate; susceptible in sensitive sequencesTrifluoroacetic Acid (TFA)
Benzyl esterOBzlBoc/BzlGenerally effective under Boc conditionsStrong Acid (e.g., HF) or Hydrogenolysis
Cyclohexyl esterOcHexBoc/BzlHighStrong Acid (e.g., HF)
CyanosulfurylideCSYFmoc/tBuComplete prevention[2]Electrophilic halogenating agents (e.g., NCS)[2]

Experimental Protocols

Protocol 1: Synthesis of Z-L-Aspartic Acid (N-α-Benzyloxycarbonyl-L-Aspartic Acid)

This protocol outlines the protection of the α-amino group of L-Aspartic acid with a Benzyloxycarbonyl (Z) group. This is a necessary first step before the L-Aspartic acid can be used in peptide synthesis. The process starts with L-Aspartic acid, which would be neutralized in the basic solution to form its sodium salt in situ.

Materials:

  • L-Aspartic acid

  • 1N Sodium hydroxide (B78521) (NaOH) solution

  • Benzyl chloroformate

  • 2N Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Aspartic acid (1 equivalent) in 1N NaOH solution and cool the mixture to 0-5°C in an ice bath.[5]

  • While maintaining the temperature at 0-5°C and the pH between 9-10, add benzyl chloroformate (1.1 equivalents) and 2N NaOH solution simultaneously in portions.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2 hours.[5]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a low pH with HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Z-L-Aspartic Acid.

Protocol 2: General Cycle for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single cycle of amino acid addition in an automated or manual synthesizer, incorporating a protected Aspartic acid residue (e.g., Fmoc-Asp(OtBu)-OH).

Materials:

  • Peptide synthesis resin (e.g., Wang or Rink Amide resin) with the preceding amino acid attached

  • Fmoc-Asp(OtBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 20-30 minutes in the reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[9]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[9]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-Asp(OtBu)-OH (3-5 equivalents) by dissolving it with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature to allow the coupling reaction to proceed.[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.[9]

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water). The exact composition depends on the amino acids in the peptide.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a tube of cold diethyl ether (approx. 10x volume).

  • Place the tube on ice for 30 minutes to allow for complete precipitation.

  • Pellet the peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and organic byproducts.

  • Dry the final peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Elongation Cycle (Repeat n-1 times) cluster_final Final Steps Start Start with Solid Support (Resin) Swell Swell Resin in Solvent (e.g., DMF) Start->Swell Load Load First Protected Amino Acid Swell->Load Deprotection N-α Deprotection (e.g., Remove Fmoc with Piperidine) Load->Deprotection Wash1 Wash Resin Deprotection->Wash1 Next Amino Acid Coupling Couple Next Protected Amino Acid (e.g., Fmoc-Asp(OtBu)-OH + HBTU) Wash1->Coupling Next Amino Acid Wash2 Wash Resin Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Amino Acid Added Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Aspartimide_Formation Peptide Peptide Chain with Fmoc-Asp(OR)-AAx- Base Base Deprotonation Deprotonation Base->Deprotonation Abstracts H+ Attack Attack Deprotonation->Attack Aspartimide Aspartimide Attack->Aspartimide AlphaPeptide AlphaPeptide Aspartimide->AlphaPeptide Nucleophilic Ring Opening BetaPeptide BetaPeptide Aspartimide->BetaPeptide Nucleophilic Ring Opening

Protecting_Group_Strategy Start Start: Synthesizing Asp-Containing Peptide Seq_Check Is the sequence known to be 'difficult' (e.g., Asp-Gly, Asp-Ser)? Start->Seq_Check Strategy_Check What is the overall synthesis strategy? Seq_Check->Strategy_Check No Advanced_Fmoc Use Advanced Protection: - Bulky Ester (e.g., OMpe) - Backbone Protection - CSY Group Seq_Check->Advanced_Fmoc Yes Fmoc_Strategy Fmoc/tBu Strategy Strategy_Check->Fmoc_Strategy Fmoc Boc_Strategy Boc/Bzl Strategy Strategy_Check->Boc_Strategy Boc Standard_Fmoc Use Standard Protection: Fmoc-Asp(OtBu)-OH Fmoc_Strategy->Standard_Fmoc Standard_Boc Use Standard Protection: Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH Boc_Strategy->Standard_Boc

References

Application Notes and Protocols for Enhancing Drug Bioavailability with L-Aspartic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid sodium salt, the sodium salt of the non-essential amino acid L-aspartic acid, is emerging as a promising excipient in pharmaceutical formulations to enhance the oral bioavailability of poorly soluble drugs. Its favorable properties, including high water solubility, biocompatibility, and potential to improve drug dissolution and/or permeability, make it an attractive candidate for various formulation strategies. This document provides a detailed overview of the applications of L-Aspartic acid sodium salt in drug formulation, experimental protocols for preparing advanced drug delivery systems, and an exploration of the potential mechanisms involved in bioavailability enhancement.

L-Aspartic acid sodium salt is utilized in the pharmaceutical industry as an excipient to improve the stability and solubility of certain drugs.[1][2][3][4] As a salt form of a naturally occurring amino acid, it is recognized for its potential role in metabolic processes and is considered for use in various pharmaceutical formulations.[2]

Core Concepts in Bioavailability Enhancement

The oral bioavailability of a drug is primarily limited by its solubility in the gastrointestinal fluids and its permeability across the intestinal epithelium. L-Aspartic acid sodium salt can be employed in formulation strategies such as co-crystallization and the preparation of solid dispersions to address these challenges.

Co-crystals are multicomponent crystalline solids composed of an active pharmaceutical ingredient (API) and a co-former (in this case, L-Aspartic acid sodium salt) in a stoichiometric ratio. By altering the crystal lattice of the API, co-crystals can significantly improve its solubility and dissolution rate.

Solid dispersions involve the dispersion of one or more APIs in an inert carrier or matrix at the solid-state.[5] Formulating a drug as a solid dispersion with a hydrophilic carrier like L-Aspartic acid sodium salt can lead to the drug being present in an amorphous (non-crystalline) state, which generally exhibits higher apparent solubility and faster dissolution compared to the crystalline form.[6]

Quantitative Data Summary

While direct in-vivo bioavailability data for specific drugs formulated with L-Aspartic acid sodium salt is limited in publicly available literature, the significant enhancement in solubility, a key predictor of bioavailability, has been demonstrated. The following table summarizes the reported improvement in the solubility of a model BCS Class IV drug, ciprofloxacin, upon salt formation with L-aspartic acid.

DrugFormulation StrategyCounter IonFold Increase in Aqueous SolubilityReference
CiprofloxacinSalt FormationL-Aspartic Acid~2,500[7]

Note: This data is for the salt formed with L-aspartic acid. Similar or enhanced effects can be anticipated with the highly soluble sodium salt of L-aspartic acid.

Experimental Protocols

Protocol 1: Preparation of a Drug-L-Aspartic Acid Salt by Solvent Evaporation

This protocol is adapted from a study that successfully synthesized a ciprofloxacin-aspartate salt with significantly improved solubility.[7]

Objective: To prepare a salt of a poorly soluble drug with L-aspartic acid to enhance its aqueous solubility.

Materials:

  • Active Pharmaceutical Ingredient (API) (e.g., Ciprofloxacin)

  • L-Aspartic Acid

  • Deionized Water

  • Methanol (B129727) (or another suitable organic solvent)

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Drying oven or vacuum desiccator

Procedure:

  • Molar Equivalence: Determine the molar masses of the API and L-aspartic acid to calculate the equimolar amounts required for the reaction.

  • Dissolution of API: Dissolve the calculated amount of the API in a suitable volume of an appropriate solvent (e.g., a mixture of methanol and water). Gentle heating and stirring may be required to achieve complete dissolution.

  • Dissolution of L-Aspartic Acid: In a separate container, dissolve the equimolar amount of L-aspartic acid in deionized water.

  • Mixing and Reaction: Slowly add the L-aspartic acid solution to the API solution while continuously stirring. Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for salt formation.

  • Solvent Evaporation: Remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid product in a drying oven or a vacuum desiccator at a controlled temperature (e.g., 40°C) until a constant weight is achieved to ensure the complete removal of residual solvent.

  • Characterization: Characterize the prepared salt using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and solubility studies.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This is a general protocol for preparing a solid dispersion of a poorly soluble drug with L-Aspartic acid sodium salt as the hydrophilic carrier.

Objective: To prepare a solid dispersion of a poorly soluble drug to enhance its dissolution rate by converting it to an amorphous form.

Materials:

  • Active Pharmaceutical Ingredient (API) (e.g., Itraconazole, Furosemide)

  • L-Aspartic Acid Sodium Salt

  • Common organic solvent (e.g., methanol, ethanol, or a mixture)

  • Magnetic stirrer

  • Rotary evaporator or water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Selection of Drug-Carrier Ratio: Determine the desired weight ratio of the API to L-Aspartic acid sodium salt (e.g., 1:1, 1:3, 1:5).

  • Dissolution: Dissolve both the API and L-Aspartic acid sodium salt in a minimal amount of a common organic solvent in which both are soluble. Ensure complete dissolution with the aid of a magnetic stirrer.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature and reduced pressure. Alternatively, a water bath can be used for slow evaporation at a constant temperature (e.g., 45-50°C) with continuous stirring.

  • Drying: Dry the resulting solid mass in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Analyze the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties using techniques like UV-Vis spectrophotometry, DSC, PXRD, and FTIR.

Potential Mechanisms of Bioavailability Enhancement

The primary mechanism by which L-Aspartic acid sodium salt is expected to enhance bioavailability is through the improvement of the drug's solubility and dissolution rate.

G CoCrystal Co-crystallization with L-Aspartic Acid Sodium Salt Solubility Increased Aqueous Solubility CoCrystal->Solubility SolidDispersion Solid Dispersion with L-Aspartic Acid Sodium Salt Amorphous Amorphous State (Higher Energy) SolidDispersion->Amorphous Dissolution Faster Dissolution Rate Solubility->Dissolution Concentration Higher Luminal Drug Concentration Dissolution->Concentration Amorphous->Solubility Absorption Increased Drug Absorption Concentration->Absorption Bioavailability Enhanced Oral Bioavailability Absorption->Bioavailability

Caption: Formulation strategies leading to enhanced bioavailability.

Beyond solubility enhancement, amino acid salts may also influence intestinal permeability. While specific studies on L-Aspartic acid sodium salt are lacking, some amino acids and their derivatives have been shown to act as permeation enhancers. The potential mechanisms could involve:

  • Chelation of Divalent Cations: L-Aspartic acid has chelating properties and could potentially interact with calcium and magnesium ions in the intestinal lumen. This may transiently disrupt the integrity of tight junctions between intestinal epithelial cells, opening up the paracellular pathway for drug absorption.

  • Interaction with Membrane Transporters: L-Aspartic acid is known to be a substrate for certain amino acid transporters in the intestine. While speculative, co-administration could potentially influence the local environment of the intestinal brush border, indirectly affecting drug transport.

Experimental Workflow for Evaluating Bioavailability Enhancement

A systematic approach is crucial to evaluate the effectiveness of L-Aspartic acid sodium salt in enhancing the bioavailability of a model drug.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Permeability cluster_2 Phase 3: In Vivo Pharmacokinetic Study cluster_3 Phase 4: Data Analysis & Conclusion A API Selection (Poorly Soluble) B Formulation Development (e.g., Co-crystal, Solid Dispersion) A->B C Physicochemical Characterization (PXRD, DSC, FTIR, Solubility, Dissolution) B->C D Caco-2 Cell Permeability Assay C->D E Animal Model Selection (e.g., Rats, Dogs) D->E F Dosing and Blood Sampling E->F G LC-MS/MS Bioanalysis F->G H Pharmacokinetic Analysis (AUC, Cmax, Tmax) G->H I Comparison of Formulations H->I J Conclusion on Bioavailability Enhancement I->J

Caption: Workflow for evaluating bioavailability enhancement.

Conclusion

L-Aspartic acid sodium salt presents a valuable and versatile tool for pharmaceutical scientists aiming to overcome the challenges of poor drug solubility and enhance oral bioavailability. Its high water solubility, biocompatibility, and demonstrated ability to significantly improve the solubility of model drugs through salt formation highlight its potential. The formulation strategies of co-crystallization and solid dispersion are promising avenues for its application. Further research focusing on in vivo bioavailability studies and elucidation of the precise mechanisms of absorption enhancement will be instrumental in fully realizing the potential of L-Aspartic acid sodium salt in modern drug delivery.

References

Unveiling the Energetics of L-Aspartate Interactions: A Guide to Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a comprehensive thermodynamic profile of biomolecular interactions. By directly measuring the heat released or absorbed during a binding event, ITC allows for the determination of key thermodynamic parameters, including the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. This information is invaluable for understanding the driving forces behind molecular recognition and for the development of novel therapeutics.

This document provides detailed application notes and protocols for utilizing ITC to study the thermodynamic properties of L-aspartate binding to its target macromolecules, using the well-characterized interaction between the substrate analog N-phosphonacetyl-L-aspartate (PALA) and Aspartate Transcarbamoylase (ATCase) as a representative example.

Key Thermodynamic Parameters in L-Aspartate Binding

A complete thermodynamic characterization of L-aspartate binding provides deep insights into the molecular mechanisms governing the interaction.

  • Binding Affinity (K D ): This parameter quantifies the strength of the interaction between L-aspartate and its binding partner. A smaller K D value indicates a stronger binding affinity.

  • Enthalpy Change (ΔH): This represents the heat change associated with the formation of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions) upon binding. A negative ΔH indicates an exothermic reaction, suggesting that bond formation is a major driving force.

  • Entropy Change (ΔS): This reflects the change in the randomness or disorder of the system upon binding. A positive ΔS is often associated with the release of ordered solvent molecules from the binding interface, contributing favorably to the overall binding free energy.

  • Gibbs Free Energy Change (ΔG): This is the ultimate measure of the spontaneity of the binding process and is related to the binding affinity. It is calculated from the enthalpy and entropy changes using the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous interaction.

  • Stoichiometry (n): This parameter reveals the molar ratio of L-aspartate to its binding partner in the resulting complex.

Data Presentation: Thermodynamic Profile of PALA Binding to ATCase

The following table summarizes the quantitative thermodynamic data for the binding of the L-aspartate analog, PALA, to the homotrimeric domain of human Aspartate Transcarbamoylase (ATCase), as determined by Isothermal Titration Calorimetry.[1]

ParameterValueUnit
Dissociation Constant (K D ) Value derived from binding isothermµM
Enthalpy Change (ΔH) Value from non-linear fittingkcal/mol
Entropy Change (TΔS) Calculated from ΔG and ΔHkcal/mol
Gibbs Free Energy Change (ΔG) Calculated from K Dkcal/mol
Stoichiometry (n) ~2-

Note: Specific numerical values for K D , ΔH, and subsequently calculated TΔS and ΔG, are dependent on the experimental conditions (temperature, pH, buffer) and the specific ATCase construct used. The stoichiometry of ~2 for the trimeric protein suggests negative cooperativity, where the binding of the first inhibitor molecule influences the affinity of the subsequent binding sites.[1]

Experimental Workflow for ITC Analysis

The following diagram outlines the general workflow for conducting an ITC experiment to determine the thermodynamic properties of L-aspartate binding.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Macromolecule (e.g., ATCase) Purification & Dialysis Ligand_Prep L-Aspartate/Analog (e.g., PALA) Preparation in Dialysis Buffer Protein_Prep->Ligand_Prep Ensure identical buffer Degassing Degas all solutions Ligand_Prep->Degassing Instrument_Setup Instrument Setup & Equilibration Degassing->Instrument_Setup Loading Load Macromolecule into Cell & Ligand into Syringe Instrument_Setup->Loading Titration Perform Titration Loading->Titration Integration Integrate Raw Data Titration->Integration Fitting Fit to Binding Model Integration->Fitting Thermodynamics Determine Thermodynamic Parameters Fitting->Thermodynamics

Caption: General workflow for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol: L-Aspartate Analog (PALA) Binding to ATCase

This protocol provides a detailed methodology for determining the thermodynamic parameters of PALA binding to ATCase using Isothermal Titration Calorimetry.

1. Materials and Reagents

  • Purified Aspartate Transcarbamoylase (ATCase)

  • N-phosphonacetyl-L-aspartate (PALA)

  • Dialysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC or similar)

  • Syringes and sample cell cleaning apparatus

  • Degasser

2. Sample Preparation

  • Macromolecule (ATCase) Preparation:

    • Dialyze the purified ATCase extensively against the chosen experimental buffer to ensure buffer matching.

    • Determine the final concentration of ATCase accurately using a reliable method (e.g., UV-Vis spectroscopy with the appropriate extinction coefficient).

    • The final concentration in the sample cell should ideally be 10-100 times the expected K D .

    • Filter the protein solution through a 0.22 µm filter to remove any aggregates.

    • Degas the protein solution for at least 10 minutes immediately before use.

  • Ligand (PALA) Preparation:

    • Prepare a stock solution of PALA in the final dialysis buffer.

    • The concentration of the ligand in the syringe should be at least 10-15 times the concentration of the macromolecule in the cell.

    • Accurately determine the concentration of the PALA solution.

    • Degas the ligand solution for at least 10 minutes immediately before use.

3. ITC Instrument Setup and Experiment

  • Instrument Cleaning: Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

  • Instrument Equilibration: Set the desired experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate until a stable baseline is achieved.

  • Loading the Sample Cell: Carefully load the degassed ATCase solution into the sample cell, avoiding the introduction of air bubbles.

  • Loading the Syringe: Load the degassed PALA solution into the titration syringe, ensuring no air bubbles are present.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

    • Set the stirring speed to an appropriate level (e.g., 750 rpm) to ensure rapid mixing without causing protein denaturation.

4. Control Experiment

  • To determine the heat of dilution, perform a control titration by injecting the PALA solution into the buffer alone (without ATCase). The data from this control experiment will be subtracted from the main experimental data.

Data Analysis and Interpretation

The process of extracting thermodynamic parameters from the raw ITC data is outlined below.

Data_Analysis_Flow cluster_raw Raw Data Processing cluster_binding Binding Isotherm Generation cluster_fitting Model Fitting and Parameter Extraction Raw_Data Raw ITC Thermogram (Power vs. Time) Integration Integration of Injection Peaks to obtain ΔH per injection Raw_Data->Integration Normalization Normalize Heat per Injection Integration->Normalization Plotting Plot Normalized Heat vs. Molar Ratio (Ligand/Macromolecule) Normalization->Plotting Model_Selection Select Appropriate Binding Model (e.g., one-site, sequential) Plotting->Model_Selection Nonlinear_Fit Non-linear Least Squares Fitting Model_Selection->Nonlinear_Fit Parameter_Extraction Extract K D , ΔH, and n Nonlinear_Fit->Parameter_Extraction Thermodynamic_Calculation Calculate ΔG and TΔS Parameter_Extraction->Thermodynamic_Calculation

Caption: Flowchart of the data analysis process for an ITC experiment.

  • Integration of Raw Data: The raw data, a plot of heat flow (µcal/sec) versus time, is integrated for each injection peak to determine the total heat change associated with that injection.

  • Generation of the Binding Isotherm: The integrated heat for each injection is normalized by the moles of ligand injected and plotted against the molar ratio of ligand to macromolecule in the cell.

  • Model Fitting: The resulting binding isotherm is then fit to a suitable binding model (e.g., a one-site independent binding model or a more complex model for cooperative interactions) using non-linear regression analysis.

  • Extraction of Thermodynamic Parameters: The fitting procedure yields the values for the binding affinity (K D ), enthalpy change (ΔH), and stoichiometry (n).

  • Calculation of Gibbs Free Energy and Entropy: The Gibbs free energy change (ΔG) is calculated from the binding affinity (ΔG = -RTlnK A , where K A = 1/K D ), and the entropy change (ΔS) is then determined from the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).

By following these detailed protocols and understanding the principles of data analysis, researchers can effectively utilize Isothermal Titration Calorimetry to gain profound insights into the thermodynamic driving forces governing the interactions of L-aspartate and its analogs with their biological targets. This knowledge is fundamental to advancing our understanding of biological processes and for the rational design of new therapeutic agents.

References

Application Notes and Protocols for Sodium L-Aspartate as a Buffering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium L-aspartate, the sodium salt of the non-essential amino acid L-aspartic acid, is a versatile and effective buffering agent for a variety of biochemical and pharmaceutical applications. Its biological compatibility and specific pH buffering range make it a suitable choice for experiments involving proteins, enzymes, and cell cultures. This document provides detailed application notes and protocols for the use of sodium L-aspartate as a buffering agent in experimental settings.

Key Properties of Sodium L-Aspartate Buffer:

PropertyValueReference
Chemical FormulaC₄H₆NNaO₄[1]
Molecular Weight (monohydrate)173.1 g/mol [1]
pKa Values of L-Aspartic AcidpKa₁ (α-carboxyl): ~2.1pKa₂ (side-chain carboxyl): ~3.9pKa₃ (α-amino): ~9.8[2]
Effective Buffering pH Range pH 2.9 - 4.9 (utilizing pKa₂) and pH 8.8 - 10.8 (utilizing pKa₃)

The most common buffering application of sodium L-aspartate utilizes the pKa of its side-chain carboxyl group, making it an effective buffer in the acidic to mildly acidic pH range.

Applications

Sodium L-aspartate buffers are valuable in a range of scientific experiments due to their ability to maintain a stable pH environment, which is critical for many biological processes.[1]

Enzyme Assays

Maintaining a stable pH is crucial for accurate enzyme kinetic studies, as enzyme activity is highly pH-dependent. Sodium L-aspartate buffers can be particularly useful in assays for enzymes that interact with aspartate or related metabolites, such as aspartate aminotransferase. Studies have shown that the choice of buffer can significantly influence enzyme activity and the association of cofactors like pyridoxal (B1214274) phosphate (B84403) with the enzyme.[3][4] While some buffers like phosphate can retard the association rate, others can enhance it.[3]

Protein Crystallization

The formation of high-quality protein crystals for X-ray crystallography is highly sensitive to the composition of the crystallization solution, including the buffer.[5][6] Sodium L-aspartate can be used as a component of the reservoir solution in protein crystallization experiments.[1] The pH of the buffer is a critical parameter to screen and optimize for successful crystal growth.[5]

Pharmaceutical Formulations and Cell Culture

Sodium L-aspartate is also utilized in pharmaceutical formulations and as a component of cell culture media to help maintain a stable pH, which is essential for cell viability and growth.[1]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium L-Aspartate Buffer Solution

This protocol describes the preparation of a 0.1 M sodium L-aspartate buffer at a desired pH within its effective buffering range (pH 2.9 - 4.9) by titrating L-aspartic acid with sodium hydroxide.

Materials:

  • L-Aspartic Acid (MW: 133.10 g/mol )

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Beaker

  • Graduated cylinder

Workflow for Buffer Preparation:

G cluster_0 Preparation of 0.1 M Sodium L-Aspartate Buffer A 1. Calculate and weigh L-Aspartic Acid B 2. Dissolve in deionized water A->B D 4. Titrate with NaOH to desired pH B->D C 3. Calibrate pH meter C->D E 5. Adjust to final volume D->E F 6. Verify final pH E->F

Figure 1. Workflow for preparing a sodium L-aspartate buffer.

Procedure:

  • Calculate the required mass of L-Aspartic Acid: To prepare 1 liter of a 0.1 M solution, weigh out 13.31 g of L-aspartic acid (0.1 mol/L * 133.10 g/mol * 1 L).

  • Dissolve the L-Aspartic Acid: Add the weighed L-aspartic acid to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir the solution until the L-aspartic acid is fully dissolved.

  • Calibrate the pH meter: Calibrate your pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Adjust the pH: While continuously stirring, slowly add the NaOH solution to the L-aspartic acid solution. Monitor the pH using the calibrated pH meter. Continue adding NaOH dropwise until the desired pH (e.g., pH 4.5) is reached.

  • Bring to final volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred. Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Final pH check: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. Check the pH of the final buffer solution to confirm it is at the desired value.

  • Storage: Store the buffer solution at 4°C. For long-term storage, consider filtering the buffer through a 0.22 µm filter to sterilize it.

Protocol 2: Use of Sodium L-Aspartate Buffer in an Aspartate Aminotransferase (AST) Assay

This protocol provides a general framework for using a sodium L-aspartate buffer in an enzyme assay for aspartate aminotransferase.

Materials:

  • Sodium L-aspartate buffer (e.g., 0.1 M, pH 7.5, prepared by adjusting the pH of a sodium L-aspartate solution with a suitable acid or base)

  • Aspartate Aminotransferase (AST) enzyme solution

  • L-aspartic acid (substrate)

  • α-ketoglutarate (co-substrate)

  • NADH

  • Malate (B86768) dehydrogenase (MDH) (coupling enzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Experimental Workflow for AST Assay:

G cluster_0 Aspartate Aminotransferase (AST) Assay Workflow A 1. Prepare reaction mixture in Sodium L-Aspartate buffer B 2. Add substrates (L-aspartate, α-ketoglutarate) A->B C 3. Add coupling enzyme (MDH) and NADH B->C D 4. Pre-incubate at assay temperature C->D E 5. Initiate reaction by adding AST enzyme D->E F 6. Monitor decrease in absorbance at 340 nm E->F

Figure 2. Workflow for an AST assay using a sodium L-aspartate buffer.

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the sodium L-aspartate buffer, L-aspartic acid, α-ketoglutarate, NADH, and malate dehydrogenase. The final concentrations of each component should be optimized for the specific enzyme and experimental conditions.

  • Pre-incubation: Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.

  • Initiate the reaction: Add the AST enzyme solution to the cuvette to start the reaction.

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the AST activity.

  • Calculate enzyme activity: The activity of the AST enzyme can be calculated from the rate of change in absorbance using the Beer-Lambert law.

Data Presentation

The choice of buffer can significantly impact enzyme kinetics. The following table illustrates a hypothetical comparison of aspartate aminotransferase activity in different buffer systems.

Table 1: Hypothetical Relative Activity of Aspartate Aminotransferase in Various Buffers

Buffer System (0.1 M, pH 7.5)Relative Activity (%)
Sodium L-Aspartate100
Tris-HCl95
Sodium Phosphate80
HEPES110

Note: This data is illustrative. Actual results may vary depending on the specific enzyme and experimental conditions.

Visualization of Buffering Mechanism

The buffering capacity of sodium L-aspartate around pH 3.9 is due to the equilibrium between the protonated and deprotonated forms of the side-chain carboxyl group of L-aspartic acid.

G cluster_0 Buffering Action of Aspartate (around pKa₂ ≈ 3.9) Protonated_Aspartate COOH | CH₂ | H₃N⁺—CH—COO⁻ Deprotonated_Aspartate COO⁻ | CH₂ | H₃N⁺—CH—COO⁻ Protonated_Aspartate->Deprotonated_Aspartate + OH⁻ Deprotonated_Aspartate->Protonated_Aspartate + H⁺

Figure 3. Buffering mechanism of L-aspartate around its second pKa.

Conclusion

Sodium L-aspartate is a valuable buffering agent for a range of experimental applications, particularly in enzyme assays and protein crystallization. Its biological relevance and defined buffering range in the acidic to mildly acidic region provide a stable environment for sensitive biochemical reactions. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the effective utilization of sodium L-aspartate buffers.

References

Application Notes and Protocols: Preparation of L-Sodium Aspartate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-sodium aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest in the pharmaceutical, food, and cosmetic industries.[1] It serves as a flavor enhancer, a component in cell culture media, and a stabilizing agent in various formulations.[1][2] This document provides detailed protocols for the synthesis of L-sodium aspartate monohydrate via two primary methods: a solvent-free, solid-phase reaction and a traditional aqueous-phase neutralization. These methods offer flexibility in scale, environmental impact, and equipment requirements. This guide includes comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to assist researchers in the successful preparation and purification of this versatile compound.

Introduction

L-sodium aspartate monohydrate (C₄H₆NNaO₄·H₂O, MW: 173.10) is a white crystalline powder that is readily soluble in water.[2][3][4] Its applications are diverse, ranging from its use as a nutritional supplement and a buffering agent to its role in enhancing the solubility and bioavailability of active pharmaceutical ingredients.[1] The preparation of L-sodium aspartate monohydrate is primarily achieved through the neutralization of L-aspartic acid with a sodium base. This document details two distinct and reproducible synthesis protocols.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₄H₆NNaO₄·H₂O[4]
Molecular Weight173.10 g/mol [5][6]
AppearanceWhite crystalline powder[4]
Melting Point~140 °C (decomposes)[2][4]
SolubilitySoluble in water (50 mg/mL), insoluble in ethanol[2][4]
pH (10% solution)6.0 - 7.5[4]
Optical Rotation [α]20/D+18.5° to +21.0°[4]

Preparation Methods

Two primary methods for the synthesis of L-sodium aspartate monohydrate are presented: a solid-phase mechanochemical reaction and a conventional aqueous-phase neutralization.

Method 1: Solid-Phase Synthesis via Ball Milling

This innovative method involves the direct reaction of solid L-aspartic acid with a solid alkaline sodium salt in a ball mill.[3] This solvent-free approach is environmentally friendly, offers short reaction times, and results in high yields.[3]

  • Reactant Preparation: Accurately weigh 1.33 kg of L-aspartic acid.

  • Milling and Reaction (Sodium Hydroxide):

    • Place the L-aspartic acid into a small vertical ball mill.

    • Set the rotational speed to 1200 rpm.

    • Add 0.2 kg of solid sodium hydroxide (B78521) to the mill.

    • Maintain the reaction temperature between 20°C and 60°C using water cooling.

    • After 30 minutes of milling, add an additional 0.15 kg of sodium hydroxide.

    • Continue milling for another 65 minutes.

    • Add the final portion of 0.05 kg of sodium hydroxide and mill for 40 minutes to complete the reaction.[3]

  • Milling and Reaction (Sodium Carbonate):

    • Alternatively, after placing L-aspartic acid in the ball mill, add 0.3 kg of sodium carbonate.

    • Maintain the same milling speed and temperature control.

    • After 30 minutes, add 0.15 kg of sodium carbonate.

    • Continue milling for 65 minutes.

    • Add the final 0.08 kg of sodium carbonate and mill for 40 minutes.[3]

  • Product Isolation:

    • After the reaction is complete, filter the solid product.

    • Wash the product with 95% ethanol.

    • Dry the final product to obtain L-sodium aspartate monohydrate.[3]

Alkaline ReactantL-Aspartic Acid (kg)Total Alkaline Reactant (kg)Reaction Time (min)Temperature (°C)Yield (%)Product Mass (kg)
Sodium Hydroxide1.330.4013520-60951.65
Sodium Carbonate1.330.5313520-60971.68

Data sourced from patent information.[3]

solid_phase_synthesis Solid-Phase Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Mechanochemical Reaction cluster_purification Product Isolation L-Aspartic_Acid L-Aspartic Acid Ball_Mill Vertical Ball Mill (1200 rpm, 20-60°C) L-Aspartic_Acid->Ball_Mill Alkaline_Reactant Solid NaOH or Na2CO3 Alkaline_Reactant->Ball_Mill Milling_Steps Staged Reactant Addition & Grinding (135 min) Ball_Mill->Milling_Steps Process Filtration Filtration Milling_Steps->Filtration Washing Wash with 95% Ethanol Filtration->Washing Drying Drying Washing->Drying Final_Product L-Sodium Aspartate Monohydrate Drying->Final_Product aqueous_phase_synthesis Aqueous-Phase Synthesis Workflow cluster_reaction Neutralization Reaction cluster_purification Purification cluster_isolation Product Isolation Reactants L-Aspartic Acid + Deionized Water Neutralization Add NaOH Solution (to pH 6.5-7.5) Reactants->Neutralization Decolorization Optional: Activated Charcoal Neutralization->Decolorization Concentration Rotary Evaporation Decolorization->Concentration Crystallization Cooling (0-5°C) + Optional Ethanol Addition Concentration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Water & Ethanol Filtration->Washing Drying Vacuum Drying (50-60°C) Washing->Drying Final_Product L-Sodium Aspartate Monohydrate Drying->Final_Product

References

Enhancing CHO Cell Culture Productivity with Aspartate and Asparagine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. Optimizing CHO cell culture processes to enhance productivity is a critical objective in the biopharmaceutical industry. Aspartate and its amide, asparagine, are key amino acids that play vital roles in cellular metabolism, serving as crucial precursors for biomass production, energy generation, and nucleotide synthesis. Strategic supplementation of these amino acids can lead to significant improvements in viable cell density (VCD), specific productivity (qp), and final product titer. These application notes provide a summary of the impact of aspartate and asparagine supplementation on CHO cell culture performance and detailed protocols for implementation.

Key Concepts

Aspartate and asparagine are central to several key metabolic pathways in CHO cells:

  • Tricarboxylic Acid (TCA) Cycle Anaplerosis: Aspartate can be converted to oxaloacetate, a key intermediate in the TCA cycle, thereby replenishing the cycle's intermediates and supporting energy production. Asparagine can be readily converted to aspartate, serving as an indirect source for the TCA cycle.

  • Pyrimidine (B1678525) Biosynthesis: Aspartate is a direct precursor in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This pathway is critical for cell proliferation and recombinant protein production.

  • Nitrogen Metabolism: Asparagine can serve as a significant nitrogen source for the cell, particularly under glutamine-limiting conditions.

Data Presentation

The following tables summarize the quantitative impact of aspartate and asparagine supplementation on CHO cell culture productivity, as reported in various studies.

Table 1: Impact of Aspartate and Asparagine Supplementation on t-PA Production in Fed-Batch Culture

Culture ConditionPeak Titer (mg/L)Fold Increase vs. Batch
Batch Culture331.0
Fed-Batch with Aspartic Acid and Asparagine Supplementation2507.6
Fed-Batch with Glutamine Replacement and Aspartate/Asparagine42012.7

Data synthesized from a study on tissue-plasminogen activator (t-PA) expressing CHO cells. The fed-batch feed was supplemented with four depleted amino acids, including aspartic acid and asparagine.[1]

Table 2: Effect of Asparagine-to-Glutamine Ratio in Feed Media on Antibody Production

Feed StrategyRelative Peak Viable Cell DensityRelative Antibody Titer
Low Asparagine:Glutamine RatioBaselineBaseline
High Asparagine:Glutamine RatioEnhancedIncreased

A study demonstrated that a higher ratio of asparagine to glutamine in the feed medium enhanced cell density and antibody production in the stationary phase.[2]

Table 3: Impact of a Dual Selection System Utilizing Asparaginase (B612624) on Productivity

Selection SystemSpecific Productivity (qp) Fold IncreaseTiter Fold Increase
Standard Glutamine Synthetase (GS) Selection1.01.0
GS/Asparaginase (Aspg) Dual Selection~5.0~3.0

A dual selection system using asparaginase (Aspg) and glutamine synthetase (Gs) in glutamine-free medium substantially improved specific productivity and titer.[3]

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involving aspartate and a general experimental workflow for its application in CHO cell culture.

Aspartate_Metabolism cluster_extra Extracellular cluster_intra Intracellular Asparagine_ext Asparagine Asparagine_int Asparagine Asparagine_ext->Asparagine_int Aspartate_ext Aspartate Aspartate_int Aspartate Aspartate_ext->Aspartate_int Asparagine_int->Aspartate_int Asparaginase Oxaloacetate Oxaloacetate Aspartate_int->Oxaloacetate Transaminase N_Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Aspartate_int->N_Carbamoyl_Aspartate Aspartate Transcarbamoylase TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Pyrimidines Pyrimidines N_Carbamoyl_Aspartate->Pyrimidines

Aspartate's central role in feeding the TCA cycle and pyrimidine biosynthesis.

Experimental_Workflow cluster_setup Phase 1: Culture Setup cluster_fedbatch Phase 2: Fed-Batch Culture cluster_analysis Phase 3: Harvest and Analysis A CHO Cell Line Revival and Expansion B Inoculation into Bioreactor with Basal Medium A->B C Initiate Fed-Batch with Aspartate/Asparagine Feed B->C D Monitor VCD, Viability, and Metabolites C->D E Adjust Feeding Strategy Based on Monitoring D->E F Culture Harvest at Optimal Timepoint D->F E->C G Quantify Final Titer and Product Quality F->G

A generalized workflow for implementing aspartate/asparagine feeding strategies.

Experimental Protocols

Protocol 1: Fed-Batch Culture with Aspartate and Asparagine Supplementation

This protocol outlines a general procedure for a fed-batch CHO cell culture process with supplementation of aspartate and asparagine.

1. Materials:

  • CHO cell line expressing the recombinant protein of interest.
  • Chemically defined basal medium (e.g., CD CHO, ActiCHO™, or equivalent).
  • Concentrated feed medium containing a balanced mixture of amino acids, including aspartic acid and asparagine, vitamins, and other essential nutrients.
  • Sterile glucose solution (40% w/v).
  • Sterile shake flasks or bioreactors.
  • Cell counting instrument (e.g., Vi-CELL™ or equivalent).
  • Biochemical analyzer for metabolite analysis (e.g., Cedex BioHT).
  • HPLC or other analytical instrument for product titer quantification.

2. Cell Expansion:

  • Thaw a vial of the CHO cell line and expand in shake flasks using the basal medium.
  • Subculture the cells every 2-3 days until the desired cell number for bioreactor inoculation is reached. Maintain a viable cell density between 0.3 x 10⁶ and 3.0 x 10⁶ cells/mL.

3. Bioreactor Setup and Inoculation:

  • Prepare and sterilize the bioreactor according to the manufacturer's instructions.
  • Aseptically add the pre-warmed basal medium to the bioreactor.
  • Inoculate the bioreactor with the expanded CHO cells to achieve an initial viable cell density of approximately 0.3-0.5 x 10⁶ cells/mL.
  • Set the initial bioreactor parameters: Temperature at 37°C, pH at 7.0-7.2, and dissolved oxygen (DO) at 40-60%.

4. Fed-Batch Strategy:

  • Begin feeding on day 3 of the culture, or when the glucose concentration drops below a predetermined level (e.g., 3 g/L).
  • Administer the concentrated feed medium as a daily bolus or continuous feed. The volume of feed added is typically a percentage of the initial culture volume (e.g., 2-4% per day).
  • The feed medium should be formulated to contain a higher concentration of aspartic acid and asparagine, along with other key amino acids that are typically depleted during culture. A high asparagine-to-glutamine ratio in the feed can be beneficial.
  • Supplement with the sterile glucose solution as needed to maintain the glucose concentration within an optimal range (e.g., 2-6 g/L).

5. Monitoring and Control:

  • Take daily samples to measure VCD, viability, glucose, lactate, ammonia (B1221849), and product titer.
  • Adjust the feeding strategy based on the daily measurements to avoid nutrient limitation and accumulation of toxic byproducts.
  • Consider a temperature shift to 32-34°C during the stationary phase to extend culture duration and enhance specific productivity.

6. Harvest:

  • Harvest the culture when cell viability drops below a critical point (e.g., 60-70%) or when the product titer plateaus.
  • Clarify the harvest by centrifugation or filtration to separate the cells and debris from the supernatant containing the recombinant protein.

Protocol 2: Analytical Methods

1. Viable Cell Density (VCD) and Viability Measurement:

  • Use an automated cell counter that employs the trypan blue exclusion method.
  • Obtain a representative sample from the culture.
  • Follow the instrument's instructions for sample loading and analysis.
  • Record the VCD (cells/mL) and percentage of viability.

2. Product Titer Quantification (e.g., Monoclonal Antibody):

  • Use a Protein A HPLC method for rapid and accurate quantification of monoclonal antibodies.
  • Centrifuge a sample of the cell culture to obtain the supernatant.
  • Filter the supernatant through a 0.22 µm filter.
  • Inject the filtered supernatant onto a Protein A column.
  • Elute the bound antibody and quantify using UV detection at 280 nm.
  • Calculate the titer based on a standard curve generated with a purified antibody of known concentration.

Conclusion

Strategic supplementation with aspartate and asparagine is a potent method for enhancing the productivity of CHO cell cultures. By understanding the metabolic roles of these amino acids and implementing optimized feeding strategies, researchers can significantly improve viable cell density, specific productivity, and final product titers. The protocols and data presented in these application notes provide a foundation for developing robust and high-yielding CHO cell culture processes for the production of therapeutic proteins. Further optimization may be required for specific cell lines and products.

References

Troubleshooting & Optimization

Technical Support Center: L-Aspartic Acid Sodium Salt Monohydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of L-Aspartic acid sodium salt monohydrate.

Troubleshooting Guides

Problem 1: No Crystal Formation

If you are unable to obtain crystals, consider the following potential causes and solutions.

Possible Causes:

  • Sub-optimal Supersaturation: The concentration of the salt in the solution may be too low for nucleation to occur.

  • Inappropriate Solvent: The chosen solvent system may not be suitable for crystallization.

  • Presence of Inhibitory Impurities: Contaminants in the material or solvent can prevent crystal growth.

  • Incorrect Temperature: The temperature may not be optimal for nucleation.

  • pH is Not Ideal: The pH of the crystallization solution can significantly impact solubility and crystal formation.[1][2]

Troubleshooting Steps:

  • Increase Supersaturation:

    • Slowly evaporate the solvent to increase the concentration of the solute.

    • Gradually cool the solution if the solubility of the salt is temperature-dependent.

    • Add a less-soluble solvent (anti-solvent) to the solution to decrease the solubility of the salt.

  • Optimize Solvent System:

    • This compound is highly soluble in water.[3][4][5][6][7] Consider using aqueous solutions as the primary solvent system.

    • Experiment with mixed solvent systems. For instance, the addition of a miscible organic solvent in which the salt is less soluble might induce crystallization.

  • Purify the Material:

    • Recrystallize the starting material to remove impurities. A common method involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form purer crystals.[8][9]

  • Vary the Temperature:

    • Attempt crystallization at different temperatures (e.g., room temperature, 4°C, or elevated temperatures followed by slow cooling).

  • Adjust the pH:

    • The pH of the solution can influence the charge state of the aspartic acid molecule, affecting its solubility and crystal packing.[1][2] Experiment with slight adjustments to the pH of the solution.

Problem 2: Formation of Amorphous Precipitate or Oil

Instead of crystals, you might observe an amorphous solid or an oily phase.

Possible Causes:

  • Supersaturation is too High: Rapid changes in conditions (e.g., fast cooling or rapid solvent evaporation) can lead to precipitation rather than ordered crystal growth.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

  • Viscosity of the Solution: Highly viscous solutions can hinder molecular diffusion and proper orientation for crystallization.[10]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slow down the cooling rate.

    • Decrease the rate of solvent evaporation (e.g., by sealing the container more tightly).

    • Add the anti-solvent more slowly and with vigorous stirring.

  • Filter the Solution:

    • Before setting up the crystallization, filter the solution through a fine-pore filter to remove any particulate impurities.

  • Dilute the Solution:

    • Start with a more dilute solution and approach supersaturation more gradually.

  • Introduce Seed Crystals:

    • If you have previously obtained a small crystal, adding it to a fresh, slightly supersaturated solution can promote the growth of larger, well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

A1: this compound is highly soluble in cold water, with a solubility of ≥100 mg/mL.[3][7]

Q2: What is a suitable starting solvent for crystallization?

A2: Given its high water solubility, deionized water is the recommended starting solvent.[3][4][5][6][7]

Q3: How can I control the size of the crystals?

A3: Crystal size is influenced by the rate of nucleation and growth. To obtain larger crystals, aim for a slow approach to supersaturation to minimize the number of nucleation events and allow existing crystals to grow. This can be achieved through slow cooling, slow solvent evaporation, or by using the vapor diffusion method.

Q4: My crystals are forming as fine needles. How can I get more block-like crystals?

A4: Crystal morphology can be influenced by factors such as the solvent, pH, and the presence of additives. Try screening different solvent systems or adjusting the pH of the solution. The presence of certain impurities or additives can sometimes favor the growth of specific crystal faces.

Q5: What is the melting point of this compound?

A5: The melting point is approximately 140 °C, with decomposition.[3][5][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC4H8NNaO5[3][7]
Molecular Weight173.10 g/mol [3]
AppearanceWhite crystalline powder[3][11]
Melting Point~140 °C (decomposes)[3][5][7]
Solubility in Water≥100 mg/mL (in cold water)[3][4][6][7]

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Preparation of the Solution:

    • Prepare a saturated or near-saturated solution of this compound in deionized water at room temperature.

    • Gently warm the solution to ensure all the solid has dissolved.

    • Filter the solution through a 0.22 µm syringe filter into a clean crystallization dish or beaker.

  • Crystallization:

    • Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment at a constant temperature.

    • Monitor the container for crystal growth over several days to weeks.

  • Crystal Harvesting:

    • Once crystals of a suitable size have formed, carefully remove them from the mother liquor using forceps or by decanting the supernatant.

    • Wash the crystals briefly with a small amount of cold solvent to remove any residual mother liquor.

    • Dry the crystals on a filter paper or in a desiccator.

Protocol 2: Anti-Solvent Diffusion Crystallization
  • Preparation of the Solution:

    • Prepare a concentrated solution of this compound in deionized water.

    • Filter the solution into a small vial or test tube.

  • Crystallization Setup:

    • Place the small vial containing the salt solution inside a larger, sealed container (e.g., a beaker covered with parafilm).

    • Add a larger volume of an anti-solvent (a solvent in which the salt is poorly soluble, such as ethanol (B145695) or isopropanol) to the outer beaker, ensuring the level is below the opening of the inner vial.

    • Over time, the vapor of the anti-solvent will diffuse into the salt solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting:

    • Follow the same procedure as described in Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow Start Start: Crystallization Experiment Problem Problem Encountered Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Outcome Precipitate Amorphous Precipitate / Oil Problem->Precipitate Outcome Success Well-defined Crystals Formed Problem->Success Outcome Check_Supersaturation Adjust Supersaturation (Evaporate, Cool, Anti-solvent) NoCrystals->Check_Supersaturation Reduce_Rate Reduce Rate of Supersaturation (Slow cooling/evaporation) Precipitate->Reduce_Rate Check_Solvent Optimize Solvent System (e.g., Aqueous mixtures) Check_Supersaturation->Check_Solvent Check_Purity Purify Material (Recrystallization) Check_Solvent->Check_Purity Check_pH_Temp Vary pH and Temperature Check_Purity->Check_pH_Temp Check_pH_Temp->Problem Re-evaluate Filter_Solution Filter Solution to Remove Particulates Reduce_Rate->Filter_Solution Use_Seeds Introduce Seed Crystals Filter_Solution->Use_Seeds Use_Seeds->Problem Re-evaluate

A troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Optimizing pH for L-Aspartic Acid Reactive Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the reactive crystallization of L-aspartic acid, with a focus on pH optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in the reactive crystallization of L-aspartic acid?

A1: The pH of the solution is a critical parameter in the reactive crystallization of L-aspartic acid as it directly influences crystal quality.[1][2] Specifically, pH affects the trade-off between the degree of agglomeration and the thickness of the primary crystalline particles.[1][2] It also impacts the crystal size distribution (CSD) of the final product.[1][2] The solubility of L-aspartic acid is pH-dependent, which in turn affects the supersaturation of the solution, a key driving force for crystallization.[2][3]

Q2: What is the isoelectric point (pI) of L-aspartic acid and why is it important?

A2: The isoelectric point (pI) of L-aspartic acid is approximately 2.77.[3] At the pI, the net charge of the amino acid is zero, which generally corresponds to its minimum solubility. Operating the crystallization process near the pI can influence nucleation and crystal growth rates. At a physiological pH of around 7, L-aspartic acid exists in its zwitterionic form with a net negative charge.[4][5]

Q3: How does a low pH affect the crystal quality of L-aspartic acid?

A3: Operating the reactive crystallization under low pH conditions has been shown to increase the thickness of the primary particles that form the agglomerated crystals.[1][2] However, this can sometimes be at the expense of a higher degree of agglomeration.

Q4: What are the benefits of conducting reactive crystallization at a higher pH?

A4: A higher solution pH can lead to a decrease in the nucleation rate of crystalline particles.[1][2] This results in a lower degree of agglomeration, which is often desirable for improving the crystal size distribution (CSD).[1][2]

Q5: Is there a trade-off when optimizing pH for L-aspartic acid crystallization?

A5: Yes, there is a distinct trade-off. Low pH conditions favor the formation of thicker primary particles, while high pH conditions reduce the degree of agglomeration.[1][2] The optimal pH will depend on the desired final product characteristics. An operational strategy that involves changing the pH during the crystallization process can be employed to overcome this trade-off.[1][2]

Troubleshooting Guides

Problem 1: Excessive Agglomeration of Crystals

  • Question: My L-aspartic acid crystals are heavily agglomerated, leading to a poor crystal size distribution. How can I resolve this?

  • Answer: Excessive agglomeration is often a result of a high nucleation rate. To mitigate this, you should consider the following:

    • Increase the solution pH: Operating at a higher pH has been shown to decrease the nucleation rate, thereby reducing the degree of agglomeration.[1][2]

    • Control the addition of reactants: A slower, more controlled addition of the reactants can help to maintain a lower level of supersaturation, which can reduce the nucleation rate.

    • Optimize stirring rate: While stirring is necessary, excessive agitation can sometimes promote secondary nucleation and agglomeration. Experiment with different stirring speeds to find an optimal rate.

Problem 2: Crystals are too thin or plate-like

  • Question: The primary particles of my L-aspartic acid crystals are very thin, making them fragile. How can I produce thicker crystals?

  • Answer: The formation of thin, plate-like crystals can be addressed by:

    • Lowering the solution pH: Operating the reactive crystallization at a lower pH has been demonstrated to promote the growth of thicker primary particles.[1][2]

    • Implement a pH-shift strategy: Start the crystallization at a higher pH to control nucleation and reduce agglomeration, then gradually lower the pH to encourage the growth of thicker crystals.[2]

Problem 3: Inconsistent Crystal Size Distribution (CSD)

  • Question: I am observing a wide and inconsistent crystal size distribution in my experiments. What factors should I investigate?

  • Answer: A broad CSD can be due to a combination of factors related to both nucleation and growth. To achieve a narrower and more consistent CSD, consider:

    • Precise pH control: The pH of the solution has a significant impact on both agglomeration and particle thickness, which in turn affect the CSD.[1][2] Implementing a robust pH control strategy is crucial.

    • Temperature regulation: Ensure the temperature of the crystallizer is kept constant, as temperature fluctuations can affect solubility and crystallization kinetics.

    • Controlled reactant feeding: A controlled and consistent feeding strategy for the reactants can help to maintain a stable supersaturation level, leading to more uniform crystal growth. A proposed method to achieve a narrow CSD is to add half of the acid solution at once and then gradually add the remaining solution.[2]

Data Presentation

Table 1: Effect of Solution pH on Crystal Properties of L-Aspartic Acid

pHDegree of Agglomeration (Agg)Primary Particle Thickness (μm)Mean Crystal Size (μm)
2.9HighThicker10.34
3.8IntermediateIntermediate9.42
4.2LowThinner-
5.0--6.03

Data synthesized from multiple sources indicating general trends and specific measurements.[1][2][6]

Experimental Protocols

Protocol: pH Optimization for L-Aspartic Acid Reactive Crystallization

This protocol describes a general procedure for investigating the effect of pH on the reactive crystallization of L-aspartic acid.

Materials:

  • L-aspartic acid sodium salt monohydrate (L-AspNa·H₂O)[1]

  • Hydrochloric acid (HCl) solution (e.g., 0.5 M)[1]

  • Distilled water[1]

  • Jacketed glass crystallizer with a mechanical stirrer[1]

  • Constant temperature water bath[1]

  • pH meter

  • Scanning Electron Microscope (SEM) for crystal characterization[1]

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of L-AspNa at a desired concentration (e.g., 0.25 M).[2]

    • Prepare an aqueous solution of HCl at a suitable concentration (e.g., 1.0 M).[2]

  • Set up the Crystallizer:

    • Set up the jacketed glass crystallizer and connect it to the constant temperature water bath to maintain a constant temperature (e.g., 303 K).[1]

    • Place the mechanical stirrer in the crystallizer and set it to a constant speed (e.g., 200 rpm).[1]

  • Initiate Crystallization:

    • Pour a defined volume (e.g., 30 mL) of the L-AspNa solution into the crystallizer.[1]

    • Add a defined volume (e.g., 30 mL) of the HCl solution to the crystallizer while stirring to initiate the reaction and crystallization.[1] The final pH will be determined by the relative concentrations and volumes of the reactants. To study different pH values, the initial concentrations of the reactants can be varied.[2]

  • Monitor and Harvest:

    • Monitor the pH of the solution throughout the experiment.

    • Allow the crystallization to proceed for a set amount of time.

    • After the experiment, collect the crystalline particles by filtration.

  • Characterize the Crystals:

    • Wash the collected crystals with a suitable solvent (e.g., cold water or ethanol) to remove any remaining reactants.

    • Dry the crystals under appropriate conditions.

    • Observe the morphology, degree of agglomeration, and primary particle thickness of the obtained crystals using a Scanning Electron Microscope (SEM).[1]

Visualizations

Experimental_Workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reactants Prepare L-AspNa and HCl Solutions setup_crystallizer Set up Jacketed Crystallizer (Temp & Stirring) add_aspna Add L-AspNa Solution to Crystallizer setup_crystallizer->add_aspna add_hcl Add HCl Solution to Initiate Reaction add_aspna->add_hcl monitor Monitor pH and Temperature add_hcl->monitor harvest Harvest Crystals (Filtration) monitor->harvest characterize Characterize Crystals (SEM) harvest->characterize analyze_data Analyze Data (Agglomeration, Thickness, CSD) characterize->analyze_data

Caption: Workflow for pH optimization in L-aspartic acid reactive crystallization.

Troubleshooting_Logic Troubleshooting Logic for Crystal Quality cluster_agglomeration Issue: High Agglomeration cluster_thickness Issue: Thin Crystals cluster_csd Issue: Poor CSD start Problem with Crystal Quality agglomeration_cause Cause: High Nucleation Rate start->agglomeration_cause thickness_cause Cause: Insufficient Crystal Growth start->thickness_cause csd_cause Cause: Uncontrolled Nucleation/Growth start->csd_cause agglomeration_solution Solution: Increase Solution pH agglomeration_cause->agglomeration_solution thickness_solution Solution: Decrease Solution pH thickness_cause->thickness_solution csd_solution Solution: Precise pH & Reactant Feed Control csd_cause->csd_solution

Caption: Troubleshooting logic for common crystal quality issues.

References

How to improve L-Aspartic acid crystal quality and thickness

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Aspartic acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the quality and thickness of L-Aspartic acid crystals?

The quality, including purity, size, and morphology (like thickness), of L-Aspartic acid crystals is influenced by several key parameters:

  • pH of the Solution: The pH directly impacts solubility, supersaturation, nucleation rate, and crystal growth, affecting both thickness and agglomeration.[1]

  • Temperature: Crystallization and purification temperatures are critical for controlling impurity levels and improving yield.[2]

  • Supersaturation: As the driving force for crystallization, the level of supersaturation affects both the nucleation and growth rates.[1]

  • Additives and Impurities: The presence of other substances, such as L-asparagine or maleic acid, can selectively inhibit or promote growth on different crystal faces or act as precipitating agents.[3][4]

  • Solvent: While water is a common solvent, the low solubility of L-Aspartic acid in water presents a significant challenge.[5]

Q2: How does solution pH affect crystal thickness and agglomeration?

Solution pH has a dual role in L-Aspartic acid crystallization. Lower pH conditions tend to increase the thickness of the primary crystal particles.[1] However, lower pH also leads to a shorter induction time and a higher nucleation rate, which can result in increased crystal agglomeration.[1] Conversely, crystallization at a higher pH can reduce the nucleation rate, leading to less agglomeration, but may result in thinner crystals.[1] A strategy that separates the nucleation and growth phases by manipulating pH can overcome this trade-off.[1]

Q3: What is the optimal temperature for improving crystal purity and yield?

For purification, suspending crude L-Aspartic acid crystals in an aqueous solution at a temperature of 50°C or higher has been shown to be highly effective at removing impurities like chloride ions and other amino acids.[2] Temperatures below 40°C are significantly less effective for this purpose.[2] To maximize yield after crystallization, it is recommended to cool the slurry to between 5°C and 25°C before separating the crystals.[2]

Q4: How can I minimize the agglomeration of L-Aspartic acid crystals?

Agglomeration is often caused by a high density of nuclei forming simultaneously.[1] To minimize this, the nucleation rate should be controlled. Operating the initial phase of crystallization at a higher solution pH can decrease the nucleation rate, which results in a lower degree of agglomeration.[1]

Q5: Can additives be used to modify the crystal shape (habit)?

Yes, additives can modify the crystal habit. For example, L-asparagine, an amino acid with a similar structure to L-aspartic acid, has been shown to have a face-selective effect on crystal growth.[4] Its presence can inhibit the growth rate in the c-axis direction, thereby altering the crystal's final shape.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of L-Aspartic acid.

Problem Potential Cause(s) Recommended Solution(s)
Crystals are too thin (plate-like or needle-like morphology) The crystal growth phase was conducted at a high solution pH, which does not favor growth in thickness.Conduct the crystal growth phase under lower pH conditions. A staged approach, where nucleation occurs at a higher pH and growth at a lower pH, can be effective.[1]
Excessive agglomeration of crystals, leading to poor filterability and low purity The nucleation rate is too high, often due to low solution pH or high supersaturation during the initial crystallization phase.[1]Induce nucleation at a higher pH to reduce the nucleation rate and the number of nuclei formed.[1]
Final product has low purity (e.g., high inorganic salt content, discoloration) Impurities from the mother liquor have been incorporated into the crystal lattice. This is common when crystallizing at lower temperatures.Purify the crude crystals by creating an aqueous slurry and stirring at an elevated temperature (50°C to 90°C) for at least 30 minutes. This process removes trapped impurities without needing to fully redissolve the crystals.[2]
Low process yield The final temperature before solid-liquid separation is too high, leaving a significant amount of product dissolved in the mother liquor.After the crystallization step, ensure the slurry is cooled to a temperature between 5°C and 25°C and stirred for a sufficient time (e.g., 2 hours) to maximize the recovery of the crystalline product.[2]

Experimental Protocols

Protocol 1: pH-Controlled Reactive Crystallization for Improved Crystal Quality

This protocol is based on a strategy to overcome the trade-off between crystal thickness and agglomeration by manipulating pH.[1]

  • Preparation: Prepare a 0.25 M L-Sodium Aspartate (L-AspNa) aqueous solution and a 1.0 M Hydrochloric acid (HCl) aqueous solution.

  • Nucleation Step (High pH): In the crystallizer, add half of the total required volume of the 1.0 M HCl solution to the 0.25 M L-AspNa solution at once. This creates initial conditions of high pH, which favors a lower nucleation rate and reduces agglomeration.

  • Growth Step (Low pH): Gradually add the remaining volume of the 1.0 M HCl solution. This slow addition lowers the pH, creating an environment that promotes the growth and thickness of the existing primary crystal particles.

  • Maturation: Continue stirring the slurry at the final low pH (e.g., 4.5) to allow for complete crystal growth.

  • Recovery: Separate the crystals from the mother liquor via filtration, wash with cold water, and dry.

  • Analysis: Characterize the resulting crystals for thickness, size distribution, and degree of agglomeration using techniques like Scanning Electron Microscopy (SEM).[1]

Protocol 2: Purification of Crude L-Aspartic Acid via Temperature Treatment

This protocol describes a method for purifying crude L-Aspartic acid crystals containing impurities such as sodium chloride.[2]

  • Slurry Preparation: Prepare a suspension of crude L-Aspartic acid crystals in water. A typical concentration is 5-40 g/dl (e.g., 50 g of crude crystals in 250 ml of water).

  • Heating and Stirring: Heat the suspension to a temperature between 50°C and 90°C (a target of 80°C is effective) while stirring.[2]

  • Purification: Maintain the temperature and continue stirring for a duration of 10 to 120 minutes (30-40 minutes is often sufficient).[2]

  • Cooling and Crystallization: Cool the slurry to room temperature (e.g., 25°C) and continue stirring for approximately 2 hours to maximize the yield of purified crystals.[2]

  • Recovery: Separate the purified crystals using filtration or centrifugation. Wash the crystals with a small amount of cold water (e.g., 5°C).

  • Drying: Dry the purified crystals using a standard method.

Data and Visualizations

Table 1: Effect of Solution pH on L-Aspartic Acid Crystal Properties

RunInitial Solution pHInduction TimePrimary Particle Thickness (μm)Crystal Morphology Observation
1LowShortThickerHigh degree of agglomeration
2HighLongThinnerLow degree of agglomeration
3Proposed Method (High pH nucleation, Low pH growth)N/AThickLow degree of agglomeration, narrow size distribution

This table is a qualitative summary based on the findings in the cited research, which demonstrates a trade-off between thickness and agglomeration controlled by pH.[1]

Table 2: Effect of Purification Temperature on Impurity Removal

Treatment Temperature (°C)Final Chloride (Cl⁻) Content (ppm)
40250
60Significantly Reduced
70Significantly Reduced
80Not Detected

Data adapted from an experiment starting with crude L-aspartic acid containing 360 ppm of Cl⁻.[2]

Diagrams

G cluster_workflow Experimental Workflow: pH-Controlled Crystallization prep Prepare Solutions (0.25M L-AspNa, 1.0M HCl) nuc Nucleation Step (Add 50% HCl at once) Result: High pH, Low Nucleation Rate prep->nuc Step 1 growth Growth Step (Gradually add remaining 50% HCl) Result: Low pH, Enhanced Growth nuc->growth Step 2 rec Recovery (Filter, Wash, Dry) growth->rec Step 3 analysis Analysis (SEM for thickness & agglomeration) rec->analysis Step 4

Caption: Workflow for pH-controlled L-Aspartic acid crystallization.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem with L-Asp Crystals? prob_thin Crystals are too thin? start->prob_thin prob_agglom Excessive Agglomeration? start->prob_agglom prob_impure Crystals are Impure? start->prob_impure prob_thin->prob_agglom No sol_ph_low Action: Decrease pH during a dedicated growth phase. prob_thin->sol_ph_low Yes prob_agglom->prob_impure No sol_ph_high Action: Increase pH during the initial nucleation phase. prob_agglom->sol_ph_high Yes sol_temp Action: Re-slurry crude crystals in water at >50°C. prob_impure->sol_temp Yes end Problem Solved sol_ph_low->end sol_ph_high->end sol_temp->end

Caption: Troubleshooting guide for L-Aspartic acid crystallization issues.

G cluster_relationships Influence of pH on Crystal Attributes ph Solution pH low_ph Low pH ph->low_ph high_ph High pH ph->high_ph nuc_rate Nucleation Rate low_ph->nuc_rate Increases growth_rate Crystal Growth low_ph->growth_rate Enhances Thickness high_ph->nuc_rate Decreases high_ph->growth_rate Reduces Thickness agglom Degree of Agglomeration nuc_rate->agglom Directly Impacts thickness Primary Particle Thickness growth_rate->thickness Directly Impacts

References

Preventing agglomeration in L-aspartic acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during the crystallization of L-aspartic acid.

Troubleshooting Guides

Issue: Excessive Agglomeration Observed in L-Aspartic Acid Crystals

Agglomeration, the formation of crystal clusters, can negatively impact purity, particle size distribution, and downstream processing. This guide provides a systematic approach to troubleshooting and preventing this common issue.

1. pH Control: The Primary Parameter for Agglomeration Management

Solution pH is a critical factor influencing both the degree of agglomeration and the physical characteristics of L-aspartic acid crystals. An improper pH can lead to high nucleation rates and fragile, thin primary particles that readily agglomerate.

  • Observation: Crystals are heavily agglomerated and appear as large, irregular clusters.

  • Root Cause Analysis: Crystallization may be occurring at a pH that promotes rapid nucleation and weak crystal formation. Lower pH conditions tend to increase the thickness of primary particles, while higher pH conditions can reduce the nucleation rate, thereby decreasing agglomeration.[1]

  • Corrective Actions:

    • pH Adjustment: Carefully control the solution pH during crystallization. For reactive crystallization of L-aspartic acid, a strategy of initiating nucleation at a higher pH and then gradually lowering the pH for crystal growth has been shown to be effective in reducing agglomeration while maintaining good crystal thickness.[1]

    • Process Optimization: Implement a pH-driven operational strategy. For instance, in a reactive crystallization process involving L-aspartic acid sodium salt (L-AspNa) and an acid like HCl, a two-stage acid addition can be employed. An initial amount of acid can be added to reach a higher pH to control nucleation, followed by a gradual addition of the remaining acid to lower the pH and promote the growth of thicker, less agglomerated crystals.[1]

Experimental Protocol: pH-Controlled Reactive Crystallization of L-Aspartic Acid [1]

This protocol describes a method to produce L-aspartic acid crystals with a low degree of agglomeration and improved primary particle thickness.

Materials:

  • L-aspartic acid sodium salt monohydrate (L-AspNa·H₂O)

  • 0.5 M Hydrochloric acid (HCl)

  • Deionized water

  • Jacketed crystallizer with a mechanical stirrer (e.g., flat six-bladed steel disc turbine impeller)

  • Constant temperature water bath

  • pH meter

Procedure:

  • Prepare a 0.25 M L-AspNa aqueous solution by dissolving the required amount in deionized water.

  • Pour 30 mL of the L-AspNa solution into the jacketed crystallizer.

  • Maintain the temperature of the solution at 303 K (30°C) by circulating water from the constant temperature water bath through the crystallizer jacket.

  • Set the stirring speed to 200 rpm.

  • Two-Stage HCl Addition:

    • Stage 1 (Nucleation Control): Initially, add a portion of the 1.0 M HCl solution to achieve a higher pH (e.g., pH 4.2-4.5) to control the nucleation rate and minimize initial agglomeration.

    • Stage 2 (Crystal Growth): Gradually add the remaining HCl solution to slowly decrease the pH. This lower pH environment promotes the growth of thicker primary crystals.

  • Continue stirring for a set period to allow for complete crystallization.

  • Filter the resulting crystal slurry and wash the crystals with cold deionized water.

  • Dry the crystals under appropriate conditions (e.g., vacuum oven at a mild temperature).

Quantitative Data: Effect of Solution pH on L-Aspartic Acid Crystallization

RunInitial pHDegree of Agglomeration (Agg)*Primary Particle Thickness (μm)
12.9High~0.5
23.8Moderate~0.3
34.2Low~0.2
Proposed MethodpH shift (High to Low)LowImproved Thickness

*Degree of Agglomeration is a qualitative assessment based on SEM imaging.[1]

Logical Workflow for pH-Controlled Crystallization

pH_Controlled_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing cluster_outcome Outcome prep_sol Prepare L-AspNa and HCl Solutions setup_cryst Set up Jacketed Crystallizer (30°C, 200 rpm) prep_sol->setup_cryst add_aspna Add L-AspNa Solution to Crystallizer setup_cryst->add_aspna stage1_hcl Stage 1: Add HCl to High pH (e.g., 4.2) (Control Nucleation) add_aspna->stage1_hcl stage2_hcl Stage 2: Gradually Add Remaining HCl to Lower pH (Promote Crystal Growth) stage1_hcl->stage2_hcl filter_wash Filter and Wash Crystals stage2_hcl->filter_wash dry_crystals Dry Crystals filter_wash->dry_crystals outcome Reduced Agglomeration, Improved Crystal Thickness dry_crystals->outcome

Caption: Workflow for pH-controlled reactive crystallization of L-aspartic acid.

2. Stirring Speed (Agitation)

Proper agitation is crucial for maintaining a homogeneous suspension and influencing heat and mass transfer. However, the stirring speed can also affect agglomeration.

  • Observation: Crystals are either heavily agglomerated or show signs of fragmentation (e.g., a wide particle size distribution with many fine particles).

  • Root Cause Analysis:

    • Low Stirring Speed: Insufficient agitation can lead to localized high supersaturation and increased crystal-crystal contact time, promoting agglomeration.

    • High Stirring Speed: Excessive agitation can increase the collision frequency and energy, leading to crystal breakage and secondary nucleation, which can also result in agglomeration. For L-ornithine aspartate, a related compound, increased agitation speed was found to reduce the mean particle size by enhancing external forces.[2]

  • Corrective Actions:

    • Optimize Stirring Speed: The optimal stirring speed is a balance between maintaining suspension and minimizing crystal damage. This parameter often requires empirical optimization for a specific crystallizer geometry and scale. A typical starting point for laboratory-scale crystallization is in the range of 150-300 rpm.[3] It is advisable to start at a lower speed and gradually increase it while monitoring the crystal size and morphology.

3. Cooling Rate

For cooling crystallization, the rate at which the solution is cooled significantly impacts supersaturation, nucleation, and crystal growth, and consequently, agglomeration.

  • Observation: Formation of a large number of fine, agglomerated crystals.

  • Root Cause Analysis: A fast cooling rate can generate high supersaturation levels, leading to rapid nucleation of many small crystals that are prone to agglomeration.[4] Slower cooling rates generally result in fewer nuclei and allow more time for controlled crystal growth, which can reduce agglomeration.[4] For L-glutamic acid, a similar amino acid, slow cooling rates were found to improve the aspect ratio of the crystals.[5]

  • Corrective Actions:

    • Reduce Cooling Rate: Employ a slower, controlled cooling profile. A linear cooling rate of 0.1 to 0.5 °C/min is often a good starting point for optimization.[4]

    • Staged Cooling: Consider a multi-stage cooling profile, with a slower rate in the initial phase where nucleation occurs, followed by a potentially faster rate during the crystal growth phase.

4. Use of Additives

Additives can be employed to modify crystal habit and inhibit agglomeration.

  • Observation: Persistent agglomeration despite optimization of other parameters.

  • Root Cause Analysis: The inherent properties of L-aspartic acid in the chosen solvent system may favor agglomeration.

  • Corrective Actions:

    • Additive Screening: While specific data for additives in L-aspartic acid crystallization is limited, general principles suggest that certain polymers or other small molecules can be effective. L-aspartic acid itself has been shown to act as a crystal habit modifier in the crystallization of other substances, such as calcium carbonate, indicating its strong interaction with crystal surfaces.[6][7] This suggests that molecules with similar functionalities (e.g., other amino acids, carboxylic acids) could potentially act as inhibitors. For instance, L-cysteine has been used as a "tailor-made" additive to control the crystallization of asparagine.[8]

    • Concentration Optimization: The concentration of any additive used is critical and must be optimized.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of agglomeration in L-aspartic acid crystallization?

A1: The primary cause of agglomeration is the interplay between nucleation and crystal growth, which is heavily influenced by process parameters. High supersaturation levels can lead to rapid nucleation of many small crystals that have a higher tendency to collide and stick together.[4] For L-aspartic acid, the solution pH is a particularly critical factor that governs nucleation rate and crystal morphology, thereby significantly impacting agglomeration.[1]

Q2: How does pH affect the agglomeration of L-aspartic acid?

A2: Solution pH has a dual effect. Lowering the pH can increase the thickness of the primary L-aspartic acid crystals, making them more robust and less prone to breakage and subsequent agglomeration.[1] Conversely, operating at a higher pH can decrease the nucleation rate, resulting in fewer crystals and thus a lower probability of collision and agglomeration.[1] An effective strategy is to control the pH dynamically during the crystallization process.

Q3: What is a recommended starting point for the cooling rate in L-aspartic acid cooling crystallization?

Q4: Can stirring speed be too high?

A4: Yes. While adequate stirring is necessary to ensure homogeneity, excessive stirring can be detrimental. High shear forces can lead to crystal breakage (attrition), which creates new surfaces for growth and can lead to secondary nucleation and increased agglomeration.[3] The optimal stirring speed will depend on the scale and geometry of the crystallizer and should be determined experimentally.

Q5: Are there any specific additives recommended for preventing agglomeration of L-aspartic acid?

A5: The provided search results do not specify additives that are commonly used to prevent agglomeration in L-aspartic acid crystallization. However, L-aspartic acid itself has been shown to influence the crystal habit of other compounds, indicating its strong surface interactions.[6][7] This suggests that "tailor-made" additives, such as other amino acids or molecules with similar functional groups, could be effective. For example, L-cysteine has been successfully used to control the crystallization of asparagine.[8] Screening of potential additives at low concentrations would be necessary to identify an effective candidate for L-aspartic acid.

Signaling Pathway Analogy: Factors Influencing Agglomeration

This diagram illustrates the logical relationships between key process parameters and the outcome of agglomeration in L-aspartic acid crystallization.

Agglomeration_Pathway cluster_params Process Parameters cluster_mechanisms Crystallization Mechanisms cluster_outcome Final Product Quality pH Solution pH NucleationRate Nucleation Rate pH->NucleationRate CrystalHabit Crystal Habit & Thickness pH->CrystalHabit CoolingRate Cooling Rate Supersaturation Supersaturation CoolingRate->Supersaturation StirringSpeed Stirring Speed StirringSpeed->NucleationRate (secondary) CollisionFreq Collision Frequency StirringSpeed->CollisionFreq Additives Additives Additives->NucleationRate Additives->CrystalHabit Supersaturation->NucleationRate CrystalGrowth Crystal Growth Rate Supersaturation->CrystalGrowth Agglomeration Agglomeration NucleationRate->Agglomeration CrystalGrowth->Agglomeration (bridging) CrystalHabit->Agglomeration CollisionFreq->Agglomeration

Caption: Key parameters and their influence on L-aspartic acid agglomeration.

References

L-Aspartic acid sodium salt monohydrate solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with L-Aspartic acid sodium salt monohydrate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is the sodium salt of the non-essential amino acid L-aspartic acid.[1] It is a white crystalline powder.[2][3] In research and development, it is used in a variety of applications, including as a component in cell culture media, in pharmaceutical formulations to potentially enhance the solubility and bioavailability of active ingredients, and in studies of amino acid diffusion and osmotic coefficients.[2][3][4] Achieving appropriate solubility is critical for ensuring the success and reproducibility of experiments, from chemical reactions to biological assays.

Q2: What is the general solubility profile of this compound?

This compound is known to be readily soluble in water.[2][5][6][7][8] However, it is generally considered to have low to negligible solubility in most organic solvents. For instance, it is cited as being insoluble in ethanol.[2] The solubility of the related compound, L-Aspartic acid sodium, is reported to be very low in DMSO (0.9 mg/mL), requiring sonication and heating to 60°C to achieve this.[9] The non-salt form, L-aspartic acid, is noted as being insoluble in DMSO.[10]

Q3: What factors can influence the solubility of this compound in organic solvents?

Several factors can impact the dissolution of this compound in organic media:

  • Solvent Polarity: As a salt of an amino acid, this compound is highly polar and will have limited solubility in non-polar organic solvents. Polar aprotic solvents like DMSO and DMF are more likely to be effective than non-polar solvents like hexane (B92381) or toluene.

  • Temperature: For some solvent systems, gently warming the mixture can increase the rate of dissolution and the overall solubility. However, excessive heat should be avoided to prevent potential degradation of the compound.

  • Presence of Water: The presence of small amounts of water in an organic solvent can sometimes increase the solubility of polar compounds like this compound. This is due to the favorable interactions between the compound and water molecules.

  • pH of the Solution: Although less relevant in anhydrous organic solvents, if any aqueous component is present, the pH can influence the protonation state of the aspartic acid salt and thus its solubility.

  • Particle Size: A smaller particle size of the powder will increase the surface area available for solvation, which can lead to a faster dissolution rate.

Data Presentation

Table 1: Summary of this compound Solubility

SolventReported SolubilityRemarks
WaterSoluble, ≥100 mg/mL[6][7]Readily dissolves in cold water.[5][6]
EthanolInsoluble[2]Used as a medium for filtration during synthesis.[11]
DMSOVery Low (approx. 0.9 mg/mL for the sodium salt)[9]Sonication and heating may be required.[9]
MethanolNo quantitative data available; expected to be very low.
DMFNo quantitative data available; expected to be very low.

Troubleshooting Guide

Issue: this compound is not dissolving in my organic solvent.

This guide provides a step-by-step approach to address solubility challenges.

Logical Troubleshooting Workflow

start Start: Solubility Issue check_solvent Step 1: Verify Solvent Choice - Is it a polar aprotic solvent (e.g., DMSO, DMF)? start->check_solvent physical_aids Step 2: Apply Physical Dissolution Aids - Vortex/Stir vigorously - Sonicate - Gentle Warming (30-40°C) check_solvent->physical_aids Yes reassess Step 4: Re-evaluate Experimental Needs - Is this the correct solvent for the experiment? - Can an aqueous or mixed-solvent system be used instead? check_solvent->reassess No cosolvent Step 3: Consider a Co-solvent System - Add a small percentage of water to the organic solvent. physical_aids->cosolvent Not Dissolved success Success: Compound Dissolved physical_aids->success Dissolved cosolvent->reassess Not Dissolved cosolvent->success Dissolved fail Conclusion: Insoluble under these conditions. Consider alternative strategies. reassess->fail

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: General Procedure for Attempting Solubilization in Organic Solvents
  • Preparation: Weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO, DMF) to the vial.

  • Initial Mixing: Vigorously vortex or stir the mixture at room temperature for 2-5 minutes.

  • Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Check for dissolution.

  • Gentle Warming: If solids persist, warm the mixture to 30-40°C while stirring. Caution: Do not overheat as this may cause degradation.

  • Observation: Visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.

Protocol 2: Preparation of a Co-solvent System

If solubility in a pure organic solvent is unsuccessful, a co-solvent system may be effective.

  • Solubilization in Water: Dissolve the this compound in a minimal amount of high-purity water to create a concentrated stock solution.

  • Addition to Organic Solvent: While vortexing the bulk organic solvent, slowly add the aqueous stock solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in this co-solvent mixture. The final concentration of water should be kept as low as possible and must be compatible with the intended downstream application.

Factors Affecting Solubility

solubility Solubility of This compound polarity Solvent Polarity solubility->polarity temperature Temperature solubility->temperature water Presence of Water (Co-solvent) solubility->water particle_size Particle Size solubility->particle_size

Caption: Key factors influencing the solubility of the compound.

References

Technical Support Center: L-Aspartic Acid Sodium Salt Monohydrate in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability problems with L-Aspartic acid sodium salt monohydrate in cell culture and other experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in media?

This compound is the sodium salt of the non-essential amino acid, L-aspartic acid. It is commonly used as a component in cell culture media to support cellular energy metabolism. Aspartic acid is involved in the synthesis of key intermediates that fuel cell growth and division.[1] It also plays a role as a neurotransmitter and is a precursor for the synthesis of other amino acids and nucleotides.[2]

Q2: What are the optimal storage conditions for this compound powder and solutions?

For the powdered form, it is recommended to store it at room temperature in a dry, well-ventilated place, away from strong oxidizing agents.[3] Some suppliers recommend storing it at -20°C under an inert atmosphere to maintain long-term stability.[1] Stock solutions should be filter-sterilized and stored at 4°C for short-term use. For longer-term storage, freezing at -20°C is advisable, however, avoid repeated freeze-thaw cycles which can promote precipitation.[4]

Q3: Is this compound stable in aqueous solutions and media?

The stability of L-Aspartic acid in solution is highly dependent on the pH. It is most stable in a pH range of 4-5.[4][5] In solutions with a pH greater than 4, it can undergo isomerization to form β-Aspartate (iso-Aspartate).[4][5] At a pH below 4, cleavage of adjacent peptide bonds (in proteins) is a major degradation pathway.[4][5] While L-Aspartic acid itself is highly soluble in water, its stability in complex media can be influenced by interactions with other components.[6]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the Medium

Symptoms:

  • Visible particulate matter or crystals in the medium after adding this compound.

  • Increased turbidity of the medium over time, especially after storage at 4°C or temperature shifts.

Potential Causes & Solutions:

  • Chelation with Divalent Cations: L-Aspartic acid has two carboxyl groups that can chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in most cell culture media. This can lead to the precipitation of calcium or magnesium salts, particularly calcium phosphate (B84403).[7][8] Poly(aspartic acid) is known to prevent the precipitation of calcium salts, suggesting that the monomeric form may also interact with these ions.[7][8]

    • Solution: When preparing concentrated stock solutions or custom media formulations, add this compound to the final volume of water before adding divalent cation salts (e.g., CaCl₂, MgSO₄). Ensure thorough mixing between the addition of each component.

  • pH Shifts: The solubility of many media components, including calcium phosphate, is highly sensitive to pH. The addition of L-Aspartic acid sodium salt, a salt of a weak acid and strong base, can slightly increase the pH of unbuffered solutions. In a well-buffered medium, this effect should be minimal, but in concentrated solutions or upon reconstitution of powdered media, it could contribute to localized pH changes that trigger precipitation.

    • Solution: Ensure your medium is properly buffered to its recommended pH range after all components have been added. When preparing media from powder, dissolve the bulk of the components first, adjust the pH, and then add potentially problematic components like L-Aspartic acid and divalent cations, with pH checks in between.

  • High Concentrations: Exceeding the solubility limit of L-Aspartic acid or other components can lead to precipitation, especially in concentrated media formulations.

    • Solution: Refer to the manufacturer's instructions for the recommended concentration range. If high concentrations are required, consider preparing a separate, pH-adjusted stock solution of L-Aspartic acid sodium salt and adding it to the final medium formulation.

Issue 2: Reduced Cell Growth or Altered Cellular Metabolism

Symptoms:

  • Suboptimal cell proliferation or viability compared to previous batches of media.

  • Unexpected changes in metabolic readouts, such as altered amino acid consumption profiles.

Potential Causes & Solutions:

  • Degradation of L-Aspartic Acid: Over time, especially under suboptimal storage conditions (e.g., prolonged storage at 4°C, exposure to light, or inappropriate pH), L-Aspartic acid can degrade.[4][5] The primary degradation pathway at physiological pH is isomerization to iso-aspartate, which may not be as readily metabolized by cells.

    • Solution: Prepare fresh media from powder or high-quality concentrates whenever possible. Store liquid media at 4°C and protect it from light. For critical experiments, use media prepared within a recommended timeframe (e.g., 2-4 weeks). You can perform a stability study to determine the acceptable shelf-life for your specific application (see Experimental Protocols section).

  • Formation of Ammonia (B1221849) from Asparagine: While not a direct stability issue of L-Aspartic acid, it's important to note that L-Asparagine, another amino acid in many media, can deamidate to form L-Aspartic acid and ammonia.[9] High levels of ammonia can be toxic to cells.

    • Solution: If your medium contains L-Glutamine or L-Asparagine, consider using a formulation with stabilized dipeptides (e.g., L-alanyl-L-glutamine) or adding these amino acids fresh from a stock solution just before use.

Data on Factors Influencing Stability

FactorInfluence on L-Aspartic Acid StabilityRecommendations & Considerations
pH High stability at pH 4-5. Above pH 4, isomerization to β-Aspartate is favored. Below pH 4, cleavage of adjacent peptide bonds can occur.[4][5]Maintain the pH of the cell culture medium within the recommended physiological range (typically 7.2-7.4). Avoid storing stock solutions at highly acidic or alkaline pH.
Temperature Higher temperatures accelerate degradation reactions.Store powdered compound at room temperature or as recommended. Store liquid media and stock solutions at 4°C. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.[4]
Divalent Cations (e.g., Ca²⁺, Mg²⁺) Can form complexes with L-Aspartic acid, potentially leading to precipitation of salts like calcium phosphate.[7][8]Add L-Aspartic acid to the media formulation before adding divalent cation salts. Ensure thorough mixing.
Light Some amino acids are sensitive to light, which can catalyze degradation.Store liquid media and stock solutions in amber bottles or protected from light.
Oxidizing Agents Incompatible with strong oxidizing agents.[3]Avoid contact with strong oxidizing agents during preparation and storage.

Experimental Protocols

Protocol for Quantifying L-Aspartic Acid Concentration in Media by HPLC

This protocol provides a general workflow for determining the concentration of L-Aspartic acid in cell culture media to assess its stability over time. This method utilizes pre-column derivatization followed by reverse-phase HPLC with UV or fluorescence detection.[1][3][6][10]

1. Materials:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column.

  • This compound standard.

  • Derivatization reagents:

    • Ortho-phthalaldehyde (OPA) for primary amino acids.

    • 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids (can be included for a broader amino acid profile).[1][3][6]

  • Boric acid buffer.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Mobile phase buffers (e.g., sodium acetate, phosphate buffer).

  • 0.1 N HCl for sample preparation.

  • Syringe filters (0.22 µm).

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of L-Aspartic acid standard in 0.1 N HCl.

  • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 10, 50, 100, 250, 500 µg/mL).

3. Sample Preparation:

  • Collect a sample of your cell culture medium at different time points (e.g., day 0, day 7, day 14) under your specified storage conditions.

  • Centrifuge the samples to remove any cells or debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Samples may require dilution with 0.1 N HCl to fall within the range of the standard curve.

4. Derivatization (Automated or Manual):

  • In an HPLC vial, mix a specific volume of the standard or sample with the boric acid buffer.

  • Add the OPA reagent and allow it to react for a defined time (e.g., 1-2 minutes). OPA reacts with the primary amino group of aspartic acid.

  • If analyzing secondary amino acids as well, add the FMOC reagent and allow for a second reaction period.

  • Quench the reaction if necessary, as per the derivatization kit instructions.

5. HPLC Analysis:

  • Inject the derivatized sample onto the C18 column.

  • Run a gradient elution method, typically starting with a lower concentration of organic solvent (acetonitrile) and increasing it over time to separate the derivatized amino acids.

  • Detect the OPA-derivatized aspartic acid using a fluorescence detector (e.g., Ex: 340 nm, Em: 455 nm) or a UV detector (e.g., 338 nm).[3][11]

  • Identify the L-Aspartic acid peak based on the retention time of the standard.

6. Data Analysis:

  • Generate a standard curve by plotting the peak area of the L-Aspartic acid standards against their known concentrations.

  • Use the standard curve to calculate the concentration of L-Aspartic acid in your media samples at each time point.

  • Compare the concentrations over time to determine the stability of L-Aspartic acid under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation Deriv Pre-column Derivatization (OPA) Std_Prep->Deriv Sample_Prep Sample Preparation (Media at T0, T1, T2...) Sample_Prep->Deriv HPLC RP-HPLC Separation Deriv->HPLC Detect Fluorescence/UV Detection HPLC->Detect Std_Curve Generate Standard Curve Detect->Std_Curve Quant Quantify Aspartic Acid Concentration Detect->Quant Std_Curve->Quant Stability Determine Stability Profile Quant->Stability

Workflow for assessing L-Aspartic acid stability in media.

degradation_pathway Asp L-Aspartic Acid Succinimide Succinimide Intermediate Asp->Succinimide Isomerization (pH > 4) Succinimide->Asp Hydrolysis IsoAsp Iso-Aspartic Acid (β-Aspartate) Succinimide->IsoAsp Hydrolysis

Isomerization pathway of L-Aspartic acid at physiological pH.

References

Minimizing ammonia accumulation from asparagine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Ammonia (B1221849) from Asparagine

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate ammonia accumulation originating from asparagine degradation in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why is ammonia accumulation a concern in cell culture?

Ammonia is a metabolic byproduct that is toxic to mammalian cells, even at low concentrations.[1][2] Elevated ammonia levels can lead to reduced cell growth rates, lower peak cell densities, and decreased cell viability.[1][3] Furthermore, ammonia can negatively impact recombinant protein production, alter protein quality by affecting glycosylation patterns, and disrupt intracellular pH.[1][4][5] In typical high-density cultures, such as those for monoclonal antibody production, ammonia concentration can reach inhibitory levels (e.g., up to 10 mM).[1][4][5]

Q2: How does asparagine contribute to ammonia accumulation?

Asparagine contributes to ammonia accumulation primarily through two mechanisms:

  • Enzymatic Degradation: Cells metabolize asparagine into aspartate and ammonia via the enzyme asparaginase. This intracellular process releases ammonia directly into the cytoplasm.[6][7]

  • Chemical Instability: Free L-asparagine is chemically unstable in liquid cell culture media.[8] It can undergo non-enzymatic deamination, a chemical reaction where the amide group is hydrolyzed, releasing ammonia and forming aspartic acid.[7] This degradation can occur during media storage and incubation, leading to a buildup of ammonia before the cells even consume the asparagine.[8]

Q3: What is the primary metabolic pathway for asparagine degradation to ammonia?

The primary pathway involves the hydrolysis of the amide group of L-asparagine to yield L-aspartate and ammonia. This reaction is catalyzed by the enzyme L-asparaginase. The resulting aspartate can then enter central carbon metabolism, for instance, by being converted into the TCA cycle intermediate oxaloacetate.

Asparagine_Degradation Asn L-Asparagine Enzyme L-Asparaginase Asn->Enzyme Asp L-Aspartate TCA TCA Cycle Asp->TCA Enters Central Metabolism NH3 Ammonia (NH3) (Toxic Byproduct) Enzyme->Asp Hydrolysis Enzyme->NH3

Asparagine enzymatic degradation pathway.

Troubleshooting Guide

Q4: My cell viability is dropping, and I suspect high ammonia levels. What are the immediate steps?

  • Measure Ammonia Concentration: The first step is to confirm the ammonia level in your culture supernatant. This can be done using commercially available ammonia assay kits or a gas-sensing electrode.[9][10]

  • Assess Nutrient Levels: Check the concentrations of key amino acids, particularly glutamine and asparagine, in your media.[11] Over-feeding these amino acids is a common cause of high ammonia.

  • Implement a Process Change:

    • Media Exchange: If in a batch system, consider a partial media exchange to dilute the accumulated ammonia.

    • Feeding Strategy: For fed-batch cultures, re-evaluate your feeding strategy. Reducing the concentration of asparagine and glutamine in the feed may be necessary.[12]

    • Temperature Shift: Implementing a temperature shift downwards (e.g., from 37°C to 32°C) during the production phase can lower cellular metabolic rates and subsequently reduce ammonia production.[11]

Troubleshooting_Workflow Start High Ammonia Suspected (Low Viability) Measure 1. Measure Ammonia in Supernatant Start->Measure IsHigh Ammonia > 5 mM? Measure->IsHigh ReviewFeed 2. Review Feed Strategy (Asn/Gln Levels) IsHigh->ReviewFeed Yes Other Investigate Other Causes of Low Viability IsHigh->Other No Substitute 3. Consider Asparagine Substitutes (Dipeptides) ReviewFeed->Substitute Process 4. Optimize Process (Fed-batch, Perfusion) Substitute->Process

Troubleshooting workflow for high ammonia.

Q5: How can I reformulate my medium to reduce ammonia from asparagine?

The most effective strategy is to replace free L-asparagine with a more stable dipeptide, such as Glycyl-L-asparagine.[8]

  • Benefit: Dipeptides are resistant to spontaneous chemical degradation in liquid media.[8] Cells internalize the dipeptide and intracellular enzymes (peptidases) slowly cleave it, releasing L-asparagine on demand. This ensures a stable supply of the nutrient while minimizing the buildup of ammonia in the medium.[8]

  • Implementation: Glycyl-L-asparagine can typically be used as a direct molar replacement for L-asparagine in your existing formulation.[8] However, experimental optimization is recommended.

Q6: Beyond media formulation, what process strategies can control ammonia levels?

Process control is critical for managing ammonia. The two primary strategies are fed-batch and perfusion culture.

  • Fed-Batch: This approach involves designing feeding regimens that maintain nutrients like glucose and amino acids at levels just sufficient for growth and production, but low enough to prevent the accumulation of toxic byproducts like ammonia and lactate (B86563).[12] This avoids the "feast-famine" cycles that can lead to wasteful metabolism.

  • Perfusion: This is a continuous process where fresh medium is constantly added while spent medium containing waste products (including ammonia) is simultaneously removed.[13] This strategy maintains a stable, low-ammonia environment, which is highly effective for achieving very high cell densities and maintaining consistent product quality.[12][13]

Quantitative Data Summary

The following tables summarize the impact of ammonia on cell culture and the effectiveness of different mitigation strategies.

Table 1: Effect of Ammonia Concentration on CHO Cell Growth

Initial Ammonia (mM) Growth Rate Reduction (%) Reference
2.5 44.2% [2]
5.66 78% (yield of cells to glucose) [1]

| 0 to 20 | 50% (reduction in specific productivity) |[1] |

Table 2: Comparison of Ammonia Reduction Strategies

Strategy Ammonia Reduction Key Benefit Reference
Valine Feeding (5 mM) 23% reduction Enhances TCA cycle, reduces lactate [3]
Lactate Adaptation (LSA) ~50% reduction Simultaneously reduces lactate production [14]
Perfusion Culture Maintained <2.5 g/L Lactate Continuous removal of waste products [15]

| Dipeptide Substitution | Prevents accumulation | Enhanced media stability |[8] |

Key Experimental Protocols

Protocol 1: Measurement of Ammonia Concentration

This protocol outlines the general steps for using a commercial colorimetric ammonia assay kit, often based on the glutamate (B1630785) dehydrogenase reaction.

Materials:

  • Ammonia Assay Kit (e.g., containing assay buffer, enzyme mix, probe/cofactor).[9][16]

  • Ammonium Chloride (NH₄Cl) Standard.

  • 96-well microplate.

  • Microplate reader.

  • Cell culture supernatant samples.

Procedure:

  • Sample Preparation: Collect cell culture supernatant by centrifuging a sample of your culture (e.g., 10,000 x g for 10 minutes) to pellet the cells. The clear supernatant can be assayed directly or diluted if the ammonia concentration is expected to be high.[16][17]

  • Standard Curve Preparation: Prepare a series of dilutions of the NH₄Cl standard in assay buffer. A typical range might be 0 to 10 nmol/well or 0 to 800 µM.[9][17] Include a "blank" well with only assay buffer.

  • Reaction Setup: Add a specific volume (e.g., 50 µL) of your standards and unknown samples to separate wells of the 96-well plate.

  • Reagent Addition: Prepare the kit's working reagent by mixing the enzyme, buffer, and substrate/cofactor as instructed by the manufacturer. Add the working reagent (e.g., 90-100 µL) to each well.[16][17]

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 30 minutes at 37°C).[17]

  • Measurement: Read the absorbance on a microplate reader at the specified wavelength (e.g., 570 nm for colorimetric assays or 340 nm for enzymatic assays measuring NADPH oxidation).[9][16]

  • Calculation: Plot the absorbance values of the standards against their known concentrations to create a standard curve. Use the equation of the line from this curve to calculate the ammonia concentration in your unknown samples.

Protocol 2: Evaluating an Asparagine Substitute (Glycyl-L-asparagine)

This protocol describes an experiment to compare cell growth and ammonia production in standard medium versus medium containing a dipeptide substitute.

Materials:

  • Your cell line of interest (e.g., CHO).

  • Basal medium without L-asparagine.

  • Sterile stock solutions of L-asparagine and Glycyl-L-asparagine.

  • Shake flasks or multi-well plates for culture.

  • Instruments for measuring viable cell density (VCD), viability, and ammonia concentration.

Procedure:

  • Culture Setup: Seed your cells at a standard density in replicate flasks or wells for each condition:

    • Control: Basal medium supplemented with your standard concentration of L-asparagine.

    • Test: Basal medium supplemented with a molar equivalent concentration of Glycyl-L-asparagine.[8]

    • Negative Control: Basal medium with no asparagine supplementation (if applicable).

  • Incubation: Culture the cells under your standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 RPM).

  • Daily Sampling: Each day for the duration of the culture (e.g., 7-14 days), aseptically remove a sample from each replicate.

  • Data Collection: For each sample, measure:

    • Viable Cell Density (VCD) and Viability (e.g., using a Trypan blue exclusion method).

    • Ammonia concentration in the supernatant (using Protocol 1).

    • (Optional) Lactate and glucose concentrations to monitor overall metabolism.

  • Data Analysis: Plot VCD, viability, and ammonia concentration over time for both the control and test conditions. Compare the peak VCD, culture duration, and the final ammonia concentration between the two groups to determine the effectiveness of the dipeptide substitute.

References

Technical Support Center: L-Tyrosyl-L-Aspartic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of L-tyrosyl-L-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the impact of impurities on the crystallization of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and storage of L-tyrosyl-L-aspartic acid?

A1: Impurities in L-tyrosyl-L-aspartic acid can arise from both the synthetic process and degradation during storage. Common impurities include:

  • Related Amino Acids and Peptides: Unreacted L-tyrosine and L-aspartic acid, as well as byproducts from solid-phase peptide synthesis (SPPS) such as deletion sequences (e.g., missing one amino acid) or insertion sequences.[1]

  • Diastereomers: The presence of D-isomers of tyrosine or aspartic acid can lead to the formation of diastereomeric dipeptides (e.g., D-tyrosyl-L-aspartic acid, L-tyrosyl-D-aspartic acid).[2][3][4] Racemization can occur during peptide synthesis.

  • Degradation Products:

    • Hydrolysis: Cleavage of the peptide bond, resulting in free L-tyrosine and L-aspartic acid.

    • Oxidation: The tyrosine residue is susceptible to oxidation, which can be initiated by light, metal ions, or reactive oxygen species.[1]

    • Isomerization: The aspartic acid residue can undergo isomerization to form isoaspartyl peptides.[1]

  • Residual Solvents and Reagents: Trace amounts of solvents used in synthesis and purification (e.g., trifluoroacetic acid from HPLC) can remain in the final product.

Q2: How do these impurities generally affect the crystallization process?

A2: Impurities can have a significant impact on the crystallization of L-tyrosyl-L-aspartic acid in several ways:

  • Inhibition of Nucleation and Crystal Growth: Impurities can adsorb onto the crystal surface, blocking active growth sites and slowing down or even preventing crystal formation.[5]

  • Alteration of Crystal Morphology: The presence of impurities can lead to changes in the crystal habit, resulting in different shapes (e.g., needles instead of prisms).[5]

  • Reduced Crystal Yield and Purity: Impurities can become incorporated into the crystal lattice, leading to a less pure final product and a lower overall yield of the desired crystalline form.[5]

  • Changes in Solubility: Impurities can alter the solubility of the dipeptide in a given solvent system, which can affect the supersaturation required for crystallization.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in L-tyrosyl-L-aspartic acid?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for impurity analysis:

  • High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying impurities. Reversed-phase HPLC is commonly used.[6][7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is crucial for identifying impurities by determining their molecular weights.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about impurities.

  • Amino Acid Analysis: Used to determine the relative amounts of constituent amino acids and can help identify deletion or insertion impurities.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of L-tyrosyl-L-aspartic acid.

Problem Potential Causes Troubleshooting Steps
No crystals form, or only an oil/amorphous precipitate is obtained. 1. Low Purity: The presence of multiple impurities can inhibit nucleation. 2. Incorrect Supersaturation: The solution may be too dilute or too concentrated. 3. Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization. 4. Unfavorable pH: The pH of the solution may be far from the isoelectric point of the dipeptide.1. Purify the Material: Further purify the L-tyrosyl-L-aspartic acid using chromatography to >95% purity.[8] 2. Optimize Concentration: Systematically vary the concentration of the dipeptide. 3. Screen Solvents: Experiment with different solvent/anti-solvent systems (e.g., water/ethanol, water/acetonitrile).[9][10] 4. Adjust pH: Adjust the pH of the solution towards the isoelectric point of the dipeptide to minimize solubility.[11][12]
Crystals are very small, needle-like, or of poor quality. 1. Rapid Crystallization: High supersaturation can lead to rapid nucleation and the formation of many small crystals. 2. Presence of Specific Impurities: Certain impurities are known to alter crystal habit.[5] 3. Agitation: Excessive agitation can lead to secondary nucleation and smaller crystals.1. Slow Down Crystallization: Decrease the rate of anti-solvent addition or slow the rate of cooling. 2. Impurity Removal: If a specific impurity is identified, target its removal during the purification step. 3. Control Agitation: Use gentle or no stirring during the crystal growth phase.
Low crystal yield. 1. Incomplete Crystallization: A significant amount of the dipeptide remains in the mother liquor. 2. Losses during Isolation: Crystals are lost during filtration or washing.1. Optimize End-Point Conditions: Ensure the final solvent composition and temperature are optimized for minimal solubility. 2. Seeding: Introduce a small amount of pre-existing crystals to promote complete crystallization. 3. Careful Handling: Use appropriate filtration techniques and wash with a cold solvent in which the crystals have low solubility.
Final product has low purity. 1. Impurity Incorporation: Impurities from the starting material are incorporated into the crystal lattice. 2. Occlusion of Mother Liquor: The mother liquor, containing impurities, is trapped within the crystals.1. Recrystallization: Perform one or more recrystallization steps to improve purity. 2. Slower Crystal Growth: Slower growth rates often lead to higher purity crystals as there is more time for impurities to be excluded from the growing lattice.

Quantitative Data on Impurity Impact

Impurity Type Concentration Range (mol%) Observed Impact on Crystallization
Related Amino Acids 1 - 5%- Moderate decrease in crystal yield. - Potential for changes in crystal morphology.
Diastereomers (D-isomers) 1 - 10%- Can significantly inhibit crystal growth. - May lead to the formation of a separate crystalline phase or an amorphous precipitate.[13][14]
Degradation Products > 2%- Can act as crystal growth inhibitors. - Often leads to smaller, less well-defined crystals.
Residual Solvents (e.g., TFA) > 0.1%- Can interfere with crystal packing and reduce crystal quality.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization of L-Tyrosyl-L-Aspartic Acid

This protocol is a general guideline and may require optimization for specific batches of material.

  • Dissolution: Dissolve the L-tyrosyl-L-aspartic acid in a minimal amount of a suitable solvent in which it is highly soluble (e.g., deionized water). The concentration will depend on the purity of the starting material and should be determined experimentally. A starting point could be 50-100 mg/mL.

  • pH Adjustment (Optional): If necessary, adjust the pH of the solution to a value where the dipeptide is most soluble.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Anti-Solvent Addition: Slowly add an anti-solvent in which the dipeptide is poorly soluble (e.g., ethanol, isopropanol, or acetonitrile) to the stirred solution at a constant temperature (e.g., room temperature).[9][10] The rate of addition should be slow to promote the growth of larger crystals.

  • Crystallization: Continue adding the anti-solvent until turbidity is observed, indicating the onset of nucleation. At this point, stop the addition and allow the solution to stand undisturbed for several hours to days to allow for crystal growth.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C).

Protocol 2: Cooling Crystallization of L-Tyrosyl-L-Aspartic Acid

  • Dissolution: Dissolve the L-tyrosyl-L-aspartic acid in a suitable solvent system (e.g., a water/ethanol mixture) at an elevated temperature (e.g., 60-70 °C) to achieve a saturated or slightly undersaturated solution.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal yield. A controlled cooling rate is crucial for obtaining high-quality crystals.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for L-Tyrosyl-L-Aspartic Acid Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification cluster_analysis Analysis Dissolution Dissolve Dipeptide in Solvent Filtration Filter Solution (0.22 µm) Dissolution->Filtration AntiSolvent Slowly Add Anti-Solvent Filtration->AntiSolvent Anti-Solvent Method Cooling Controlled Cooling Filtration->Cooling Cooling Method Growth Allow Crystal Growth AntiSolvent->Growth Cooling->Growth FilterCrystals Filter Crystals Growth->FilterCrystals WashCrystals Wash with Cold Anti-Solvent FilterCrystals->WashCrystals DryCrystals Dry Under Vacuum WashCrystals->DryCrystals PurityAnalysis Analyze Purity (HPLC) DryCrystals->PurityAnalysis Morphology Characterize Morphology (Microscopy) DryCrystals->Morphology

Caption: A flowchart illustrating the general experimental workflow for the crystallization of L-tyrosyl-L-aspartic acid.

Troubleshooting_Logic Troubleshooting Logic for Crystallization Issues Start Crystallization Experiment Problem Problem Encountered? Start->Problem NoCrystals No Crystals / Oiling Out Problem->NoCrystals Yes SmallCrystals Small / Needle-like Crystals Problem->SmallCrystals Yes LowPurity Low Purity Problem->LowPurity Yes Success Successful Crystallization Problem->Success No Action1 Check Purity Optimize Supersaturation Screen Solvents/pH NoCrystals->Action1 Action2 Slow Down Crystallization Rate Control Agitation SmallCrystals->Action2 Action3 Recrystallize Slow Crystal Growth LowPurity->Action3 Action1->Start Re-run Experiment Action2->Start Re-run Experiment Action3->Start Re-run Experiment

Caption: A decision tree outlining the troubleshooting logic for common crystallization problems.

References

Finding alternative solvents for L-Aspartic acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on finding alternative solvents for L-Aspartic acid crystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to find alternative solvents for L-Aspartic acid crystallization?

A1: L-Aspartic acid is an amino acid with a zwitterionic nature, meaning it has both acidic (carboxyl) and basic (amino) groups. This makes its solubility highly dependent on the pH of the solution.[1][2] It is sparingly soluble in water and generally insoluble in many common organic solvents, which complicates the selection of a suitable crystallization solvent.[3]

Q2: What are the most common methods for crystallizing L-Aspartic acid?

A2: The most common methods include cooling crystallization from an aqueous solution, antisolvent crystallization, and reactive crystallization. Antisolvent crystallization is a particularly useful technique where a solvent in which L-Aspartic acid is soluble is mixed with an "antisolvent" in which it is insoluble, inducing precipitation.

Q3: How does pH affect the crystallization of L-Aspartic acid?

A3: The pH of the solution is a critical parameter in L-Aspartic acid crystallization. It significantly influences the solubility, nucleation rate, and crystal morphology. Operating at a low pH can increase the thickness of the primary crystal particles, while a higher pH may lead to a decrease in the nucleation rate and, consequently, a lower degree of agglomeration.[4]

Q4: What are some common impurities in L-Aspartic acid and how can they be removed?

A4: Common impurities can include other amino acids (like glutamic acid, alanine, and proline), inorganic salts (such as chlorides), and colored substances.[5] Purification can be achieved by suspending the crude crystals in an aqueous solution and stirring at an elevated temperature (50°C or higher), which has been shown to significantly reduce the levels of these impurities.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during L-Aspartic acid crystallization experiments.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Yield - Solvent system is not optimal (solubility is too high).- Insufficient supersaturation.- Cooling rate is too fast or too slow.- Select a solvent in which L-Aspartic acid has lower solubility or use an antisolvent to decrease solubility.- Increase the initial concentration of L-Aspartic acid.- Optimize the cooling profile.
Formation of Oil or Amorphous Precipitate - High degree of supersaturation.- Rapid addition of antisolvent.- Presence of impurities.- Decrease the concentration of L-Aspartic acid.- Add the antisolvent more slowly and with vigorous stirring.- Purify the starting material.
Poor Crystal Quality (e.g., agglomeration, small needles) - Suboptimal pH.- High nucleation rate.- Inefficient mixing.- Adjust the pH of the crystallization medium. Low pH can favor thicker crystals, while high pH can reduce agglomeration.[4]- Control the rate of supersaturation generation (e.g., slower cooling or antisolvent addition).- Ensure adequate agitation during crystallization.
Inconsistent Crystal Form (Polymorphism) - Different solvent systems or impurities can favor the formation of different polymorphs.- Variations in temperature and supersaturation.- Carefully control the crystallization conditions (solvent, temperature, pH, and supersaturation).- Use seeding with crystals of the desired polymorph.

Data Presentation

Solvent Screening for L-Aspartic Acid Crystallization

The selection of an appropriate solvent system is crucial for successful crystallization. The following table summarizes the solubility of L-Aspartic acid in various solvents, which can guide the choice of both primary solvents and potential antisolvents.

SolventSolubilityTemperature (°C)RemarksSource
Water5.39 g/L25Good solvent, solubility increases with temperature.[1]
EthanolInsoluble25Potential antisolvent.[2][3]
Diethyl EtherInsoluble25Potential antisolvent.[2]
Dimethyl Sulfoxide (DMSO)Soluble25Good primary solvent for antisolvent crystallization.[6]
N,N-Dimethylformamide (DMF)Soluble25Good primary solvent for antisolvent crystallization.[6]
IsopropanolInsoluble25Potential antisolvent.[6]
AcetoneSlightly Soluble25Can be used as a solvent or antisolvent depending on the system.[6]
MethanolSlightly Soluble25Can be used as a solvent or antisolvent depending on the system.[6]

Note: Solubility data for D-Aspartic acid in organic solvents is used as a proxy, as enantiomers have identical solubility in achiral solvents.[6]

Experimental Protocols

Antisolvent Crystallization of L-Aspartic Acid

This protocol describes a general procedure for the antisolvent crystallization of L-Aspartic acid.

Materials:

  • L-Aspartic acid

  • Primary Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Antisolvent (e.g., Water, Isopropanol, or Ethanol)

  • Crystallization vessel with stirring capability

  • Filter paper and funnel

  • Drying oven

Procedure:

  • Dissolution: Dissolve a known amount of L-Aspartic acid in the primary solvent (e.g., DMSO) at a specific temperature with stirring until a clear solution is obtained. The concentration should be close to the saturation point to maximize yield.

  • Antisolvent Addition: Slowly add the antisolvent to the L-Aspartic acid solution with continuous and vigorous stirring. The rate of addition is a critical parameter and should be controlled to influence crystal size and morphology.

  • Crystallization: As the antisolvent is added, the solubility of L-Aspartic acid will decrease, leading to nucleation and crystal growth. Continue stirring for a defined period to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the antisolvent to remove any residual primary solvent and dissolved impurities.

  • Drying: Dry the crystals in an oven at an appropriate temperature.

Mandatory Visualizations

Experimental Workflow for Antisolvent Crystallization

experimental_workflow Figure 1. Experimental Workflow for Antisolvent Crystallization of L-Aspartic Acid start Start dissolve Dissolve L-Aspartic Acid in Primary Solvent start->dissolve add_antisolvent Add Antisolvent dissolve->add_antisolvent stir Stir and Allow Crystallization add_antisolvent->stir filter Filter Crystals stir->filter wash Wash Crystals filter->wash dry Dry Crystals wash->dry end End dry->end

Caption: Figure 1. A flowchart illustrating the key steps involved in the antisolvent crystallization of L-Aspartic acid.

Troubleshooting Logic for Poor Crystal Quality

troubleshooting_logic Figure 2. Troubleshooting Logic for Poor Crystal Quality in L-Aspartic Acid Crystallization cluster_causes Potential Causes cluster_solutions Solutions start Poor Crystal Quality (e.g., Agglomeration, Small Size) ph Suboptimal pH start->ph nucleation High Nucleation Rate start->nucleation mixing Inefficient Mixing start->mixing adjust_ph Adjust pH (Low for thickness, High to reduce agglomeration) ph->adjust_ph control_super Control Supersaturation Rate (Slower cooling/antisolvent addition) nucleation->control_super improve_mixing Improve Agitation mixing->improve_mixing end Good Quality Crystals adjust_ph->end Improved Crystals control_super->end Improved Crystals improve_mixing->end Improved Crystals

Caption: Figure 2. A diagram outlining the logical steps to troubleshoot and resolve issues of poor crystal quality.

References

How to increase supersaturation for L-aspartate crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to effectively increase and control supersaturation during L-aspartate crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is supersaturation and why is it critical for L-aspartate crystallization?

A1: Supersaturation is a non-equilibrium state where the concentration of L-aspartate in a solution exceeds its equilibrium solubility at a given temperature and pressure. It is the fundamental driving force for both the nucleation (the formation of new crystal nuclei) and the subsequent growth of L-aspartate crystals. Controlling the level of supersaturation is paramount to achieving desired crystal attributes such as size, shape, and purity.

Q2: What are the primary methods to generate supersaturation for L-aspartate crystallization?

A2: The three main techniques to induce supersaturation for L-aspartate are:

  • Cooling Crystallization: This method leverages the temperature-dependent solubility of L-aspartate. By dissolving L-aspartate in a solvent at a higher temperature and then gradually cooling the solution, a supersaturated state is achieved as the solubility decreases.

  • Anti-solvent Crystallization: This involves the addition of a miscible "anti-solvent" in which L-aspartate has very low solubility (e.g., ethanol, methanol) to an aqueous solution of L-aspartate. This reduces the overall solubility of L-aspartate in the mixed solvent system, thereby creating supersaturation.

  • Reactive Crystallization (pH Shift): This technique utilizes the pH-dependent solubility of L-aspartate. L-aspartate is an amino acid with an isoelectric point (pI) around 2.77.[1] Its solubility is minimal near the pI and increases significantly in acidic (pH < 1.99) and alkaline (pH > 3.90) conditions.[2][3] By starting with a soluble salt of L-aspartate (e.g., sodium L-aspartate) and adding an acid, or by dissolving L-aspartate in an alkaline solution and adding an acid, the pH is shifted towards the pI, causing a rapid increase in supersaturation and subsequent crystallization.[4]

Q3: How does the level of supersaturation affect the final crystal properties?

A3: Generally, the level of supersaturation has a significant impact on the crystallization process:

  • High Supersaturation: Tends to favor rapid nucleation over crystal growth, often resulting in a large number of small, and sometimes agglomerated, crystals.[5]

  • Low Supersaturation: Promotes slower crystal growth over nucleation, which typically leads to fewer, larger, and more well-defined crystals.

Q4: My L-aspartate solution is not crystallizing even after cooling. What could be the problem?

A4: This issue often points to the solution not reaching the metastable zone limit, or a high nucleation energy barrier. Here are a few troubleshooting steps:

  • Increase Supersaturation: The initial concentration of L-aspartate might be too low. Try preparing a more concentrated solution at a higher temperature before cooling.

  • Seeding: Introduce a small number of pre-existing L-aspartate crystals to the solution. This provides a template for growth and bypasses the initial nucleation energy barrier.

  • Cooling Rate: A very slow cooling rate might not be sufficient to induce nucleation. Conversely, a very fast rate can lead to the formation of amorphous precipitate. Experiment with different cooling profiles.

  • Impurities: The presence of certain impurities can sometimes inhibit nucleation. Ensure high purity of the starting materials and solvent.

Q5: I am getting very fine, powder-like crystals. How can I obtain larger crystals?

A5: The formation of very fine crystals indicates that the nucleation rate is much higher than the growth rate, a common result of high supersaturation. To encourage the growth of larger crystals:

  • Lower the Supersaturation:

    • For cooling crystallization , use a slower cooling rate or start with a slightly lower initial concentration.

    • For anti-solvent crystallization , add the anti-solvent more slowly to maintain a lower level of supersaturation over time.

    • For reactive crystallization , adjust the feed rate of the acid to control the rate of pH change.

  • Increase Temperature: Operating at a slightly higher temperature (while still maintaining supersaturation) can enhance the crystal growth kinetics.

  • Seeding: Using a controlled amount of seed crystals in a solution with low supersaturation can promote the growth of these seeds into larger crystals rather than forming new nuclei.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystallization Occurs Insufficient supersaturation.Increase the initial concentration of L-aspartate, cool to a lower temperature, or add more anti-solvent.
Solution is in the metastable zone without nucleation.Introduce seed crystals to initiate growth. Induce nucleation by scratching the inside of the crystallizer.
Oiling Out / Amorphous Precipitate Supersaturation is too high, leading to liquid-liquid phase separation.Reduce the rate of supersaturation generation (slower cooling, slower anti-solvent addition, or slower pH change). Increase the crystallization temperature. Ensure adequate mixing.
Excessive Nucleation (Fine Powder) Supersaturation level is too high, favoring nucleation over growth.Decrease the rate of supersaturation generation. Operate at a lower supersaturation level. Use seeding with a controlled seed loading.
Crystal Agglomeration High nucleation rate leading to a high density of small crystals that stick together.Reduce supersaturation to lower the crystal density. Optimize agitation – too little can lead to settling and agglomeration, while too much can cause collisions and breakage.
Inconsistent Crystal Size Poor mixing leading to localized areas of high supersaturation.Improve agitation to ensure a homogeneous solution. Optimize the addition point of the anti-solvent or reactant.

Data Presentation

Table 1: Solubility of L-Aspartic Acid in Water at Different Temperatures

Temperature (°C)Temperature (K)Solubility (g / 100 mL)
20293.15~0.45[6]
25298.15~0.54[6]
30303.15~0.67[6]

This data illustrates the basis for using cooling crystallization. As the temperature decreases, the solubility drops, creating a supersaturated solution.

Table 2: pKa Values of L-Aspartic Acid

GrouppKa Value
α-carboxyl~1.99[2]
β-carboxyl (side chain)~3.90[2]
α-amino~9.90[2]

The solubility of L-aspartic acid is lowest near its isoelectric point (pI ≈ 2.77) and increases as the pH moves away from this value, which is the principle behind reactive crystallization.

Table 3: Solubility of L-Aspartic Acid in Different Solvents at Room Temperature

SolventSolubilityReference
WaterModerately Soluble[7]
EthanolInsoluble / Practically Insoluble[1][6][7]
MethanolLow Solubility[8]
Diethyl EtherInsoluble[1]
1M HCl100 mg/mL
1M NaOH100 mg/mL (at pH 12)[9]

This table highlights suitable anti-solvents (like ethanol) and conditions of high solubility for preparing stock solutions.

Experimental Protocols & Workflows

Cooling Crystallization

This method is suitable for producing larger crystals when controlled cooling is applied.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated or slightly undersaturated solution of L-aspartic acid in deionized water at an elevated temperature (e.g., 70-80°C). For example, dissolve approximately 2-3 g of L-aspartic acid per 100 mL of water with stirring.[10]

  • Filtration: Hot filter the solution to remove any undissolved impurities that could act as unwanted nucleation sites.

  • Cooling: Transfer the clear solution to a crystallizer. Cool the solution according to a predefined profile. A slow, linear cooling rate (e.g., 5-10°C/hour) is a good starting point.

  • Seeding (Optional): Once the solution has been cooled into the metastable zone (a few degrees below the saturation temperature), a small, well-characterized quantity of L-aspartate seed crystals can be added to control nucleation.

  • Aging: Once the final temperature is reached (e.g., 5-25°C), hold the suspension under gentle agitation for several hours to allow for crystal growth and to maximize the yield.[10]

  • Isolation: Separate the crystals from the mother liquor by filtration, wash with a small amount of cold deionized water, and dry under vacuum at a moderate temperature.

Workflow Diagram:

G Cooling Crystallization Workflow A Dissolve L-Aspartate in Hot Water B Hot Filtration A->B C Controlled Cooling B->C D Seeding (Optional) C->D E Aging / Crystal Growth C->E D->E F Filtration & Washing E->F G Drying F->G G Anti-solvent Crystallization Workflow A Prepare Aqueous L-Aspartate Solution B Controlled Addition of Anti-solvent A->B C Crystal Precipitation & Growth B->C D Aging C->D E Filtration & Washing D->E F Drying E->F G Reactive Crystallization Workflow cluster_0 Reactant Preparation A Prepare Soluble L-Aspartate Salt Solution C Combine Reactants in Stirred Crystallizer A->C B Prepare Acid Solution B->C D pH Decrease & Supersaturation Generation C->D E Nucleation & Growth D->E F Aging E->F G Filtration & Washing F->G H Drying G->H G Parameter Relationships in L-Aspartate Crystallization cluster_0 Control Parameters cluster_1 System Properties cluster_2 Outcome Temp Temperature Solubility Solubility Temp->Solubility affects Conc Initial Concentration Supersat Supersaturation Conc->Supersat defines pH pH pH->Solubility affects AntiSolvent Anti-solvent Ratio AntiSolvent->Solubility affects Rate Addition/Cooling Rate Rate->Supersat controls rate of change Mixing Mixing/Agitation Mixing->Supersat homogenizes Solubility->Supersat defines Nucleation Nucleation Rate Supersat->Nucleation drives Growth Growth Rate Supersat->Growth drives Size Crystal Size Nucleation->Size inversely affects Yield Yield Nucleation->Yield affects Growth->Size directly affects Growth->Yield affects

References

Controlling for twinning in sodium aspartate crystal structure determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with twinning during the crystal structure determination of sodium aspartate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is crystal twinning and why is it a problem in structure determination?

A: Crystal twinning occurs when two or more separate crystals of the same substance grow together in a symmetrical, non-random way.[1] The resulting diffraction pattern is a superposition of the patterns from each twin component, which can complicate or obstruct the structure solution and refinement process.[2] Key problems include:

  • Difficulty in determining the correct unit cell and space group.[3]

  • Systematically incorrect intensity measurements for overlapping reflections.[4]

  • High R-factors and poor figures of merit (e.g., R1, wR2, GooF) that cannot be improved with standard refinement strategies.[2]

  • Failure of the structure to solve or refine to a chemically sensible model.[2]

  • Appearance of large, inexplicable peaks in the difference electron density map.[2]

Q2: How can I identify potential twinning in my sodium aspartate diffraction data?

A: Several warning signs during data collection and processing can indicate twinning. For sodium aspartate, which can crystallize in a monoclinic system, be particularly vigilant:

  • Indexing Difficulties : The initial determination of the unit cell may fail, or it may yield an unusually large cell with many systematically absent reflections.[3]

  • Pseudo-Symmetry : The crystal may have a metric symmetry higher than its true symmetry. For example, enantiopure sodium aspartate is monoclinic, but the β angle is very close to 90° (e.g., 90.734°), making it appear pseudo-orthorhombic.[5][6] This is a strong indicator of potential pseudo-merohedral twinning.

  • Poor Refinement Statistics : After solving the structure, if the refinement stalls at high R-factors (e.g., R1 > 0.10) and the data quality is otherwise good, twinning is a likely cause.[2]

  • Reflection Analysis : Visual inspection of the diffraction images may show split spots.[3] Additionally, after an initial refinement, an analysis of poorly-fitting reflections often shows that the observed intensities (Fo) are much larger than the calculated intensities (Fc).[7] Tools like PLATON can analyze these discrepancies to suggest a twin law.[7]

  • Intensity Statistics : Statistical tests on reflection intensities can reveal deviations from a normal distribution, which may suggest twinning.[8][9]

Q3: The diffraction data for my enantiopure sodium aspartate suggests a monoclinic cell with a β angle near 90°. Why is this a red flag?

A: A monoclinic cell with a β angle near 90° can mimic an orthorhombic lattice.[6] This situation can lead to pseudo-merohedral twinning, where the reciprocal lattices of the different twin domains nearly perfectly overlap.[5] The twinning operation is often a simple twofold rotation that is not a symmetry element of the monoclinic space group but is a symmetry element of the higher-symmetry pseudo-orthorhombic lattice.[5][10] Failure to account for this can make structure solution and refinement impossible.

Q4: How do I use software to determine the twin law for sodium aspartate?

A: Programs like PLATON are highly effective for identifying potential twin laws after an initial, possibly poor, refinement.[7] The TwinRotMat routine in PLATON, for example, analyzes reflections where the observed structure factor is much larger than the calculated one (Fo >> Fc).[7] It assumes these discrepancies are due to overlap from a strong reflection from a second twin domain and systematically searches for a rotation matrix that relates the two domains.[7] The program will suggest the most likely twin matrix and an estimated twin component ratio (BASF).

Q5: How do I perform a twin refinement in a program like SHELXL?

A: Once a twin law (represented by a 3x3 matrix) is identified, you can incorporate it into the refinement using specific instructions in the .ins file for SHELXL.[11]

  • TWIN : This instruction is used to input the twin matrix. For a twofold rotation around the c-axis in a pseudo-orthorhombic case, the matrix might be -1 0 0 0 -1 0 0 0 1. The specific matrix must be determined from your data.[11]

  • BASF : This instruction refines the scale factors of the twin components. For a two-component twin, you would provide one parameter (e.g., BASF 0.5) which SHELXL will refine. The sum of the components must equal 1.[11] The refinement then proceeds by calculating structure factors that are a weighted sum of the contributions from each twin domain and refining the model against the observed data.[11]

Data Presentation: Impact of Twin Refinement

The successful application of a twin refinement protocol can dramatically improve the crystallographic model and its associated quality metrics. The table below shows representative data for enantiopure monosodium L-aspartate monohydrate, which suffers from severe twinning.[5]

ParameterBefore Twin Refinement (Pseudo-Orthorhombic)After Twin Refinement (Monoclinic with Twin Law)
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
β angle (°)9090.734(3)
R1 [I > 2σ(I)]~0.15 - 0.20 (typical for incorrect model)0.0351
wR2 (all data)> 0.40 (typical for incorrect model)0.0881
Goodness-of-Fit (GooF) > 2.0 (typical for incorrect model)1.061
Twin Fraction (BASF) N/A0.445(2)
Data adapted from the study of enantiopure sodium aspartate, which was severely affected by twinning.[5] The "Before" values are illustrative of typical results when twinning is ignored in a pseudo-symmetric case.

Experimental Protocols

Protocol: Identification and Refinement of a Twinned Sodium Aspartate Crystal

This protocol outlines the workflow for handling a suspected case of twinning in sodium aspartate using common crystallographic software.

  • Data Collection & Initial Processing :

    • Collect a complete dataset. During integration, note any warnings about poor spot shapes or a high percentage of un-indexed reflections.

    • Determine the Laue group and attempt space group determination. If the crystal is monoclinic but shows pseudo-orthorhombic metrics (β ≈ 90°), proceed with high suspicion of twinning.

  • Initial Structure Solution & Refinement :

    • Attempt to solve the structure in the lower symmetry space group (e.g., monoclinic P2₁).

    • Perform an initial isotropic refinement. If the R-factors are high (e.g., R1 > 0.15) and there are large residual density peaks, twinning is the probable cause.

  • Twin Law Identification with PLATON :

    • Use the output files from the poor refinement (.fcf file) as input for PLATON.[7]

    • Run the TwinRotMat analysis routine.[7]

    • PLATON will analyze the worst-fitting reflections and suggest a potential twin matrix and an estimated twin fraction. Note this matrix for the next step.

  • Twin Refinement with SHELXL :

    • Edit the SHELXL .ins file from the previous poor refinement.

    • Add the TWIN instruction followed by the 9 elements of the matrix suggested by PLATON.[12]

    • Add the BASF instruction with an initial estimate for the second twin component's scale factor (e.g., BASF 0.45).[12]

    • Run the refinement (L.S. 10). The R-factors should drop significantly. The refined BASF value will indicate the volume percentage of the two twin domains.

  • Final Model Validation :

    • After the twin refinement converges, check the model. The residual density map should be much cleaner, and anisotropic displacement parameters should be reasonable.

    • Validate the final structure using tools like CheckCIF to ensure the model is chemically and crystallographically sound.

Workflow Visualization

The following diagram illustrates the logical workflow for identifying and handling crystallographic twinning.

TwinningWorkflow cluster_start Data Acquisition & Initial Processing cluster_analysis Twinning Analysis cluster_refinement Refinement Pathways cluster_end Finalization DataCollection 1. Data Collection InitialProcessing 2. Indexing & Space Group Determination DataCollection->InitialProcessing InitialRefinement 3. Initial Structure Solution & Refinement InitialProcessing->InitialRefinement CheckTwinning 4. Check for Twinning? (High R-factors, Pseudo-symmetry) InitialRefinement->CheckTwinning StandardRefinement Standard Anisotropic Refinement CheckTwinning->StandardRefinement No DetermineTwinLaw 5. Determine Twin Law (e.g., PLATON) CheckTwinning->DetermineTwinLaw Yes Validation 7. Structure Validation & Deposition StandardRefinement->Validation TwinRefinement 6. Refine with TWIN & BASF (e.g., SHELXL) DetermineTwinLaw->TwinRefinement TwinRefinement->Validation

Caption: Workflow for crystallographic analysis with a decision point for handling potential twinning.

References

Technical Support Center: L-Aspartic Acid Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of L-aspartic acid monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing L-aspartic acid? A1: The most prevalent industrial method is the stereospecific enzymatic conversion of fumaric acid and ammonia (B1221849).[1][2] This reaction is catalyzed by the enzyme L-aspartate ammonia-lyase (commonly known as aspartase).[1][3] The enzyme is often sourced from microorganisms like Escherichia coli or Corynebacterium glutamicum.[2][4] To enhance stability and reusability, the enzyme is frequently used in an immobilized form, either as a purified enzyme or within whole microbial cells entrapped in a matrix like polyacrylamide or κ-carrageenan.[1][5][6] This approach is favored over chemical synthesis due to its high specificity, which yields the desired L-isomer exclusively, and its operation under milder conditions, resulting in fewer byproducts.[1]

Q2: What are the critical parameters to control during the enzymatic synthesis to maximize yield? A2: To achieve optimal yield, several parameters must be carefully controlled:

  • pH: The optimal pH for aspartase activity is typically in the alkaline range, around 8.5 to 8.8.[3][5]

  • Temperature: The ideal temperature range is generally between 37°C and 50°C.[1][5]

  • Substrate Concentration: A molar ratio of ammonium (B1175870) to fumarate (B1241708) between 1.5 and 2.0 often gives the best results.[7] The concentration of ammonium fumarate is typically around 1 M.[5]

  • Divalent Cations: The addition of divalent cations, such as Mg²⁺ or Mn²⁺ (e.g., 1 mM), can protect the enzyme from heat inactivation and enhance its stability.[1][5][8]

  • Flow Rate (for continuous systems): In continuous production systems using immobilized enzymes, the space velocity (the ratio of volumetric flow rate to reactor volume) should be optimized. A space velocity of around 0.8 has been reported as effective.[1][5]

Q3: How is L-aspartic acid typically purified and crystallized from the reaction mixture? A3: Purification and crystallization are primarily achieved through isoelectric point precipitation.[1][9] After the enzymatic reaction, the mixture contains ammonium L-aspartate. The L-aspartic acid is precipitated by adjusting the pH of the solution to its isoelectric point, which is approximately 2.8.[1] This is commonly done by adding an acid such as sulfuric acid, formic acid, or acetic acid.[1][10] The solution is then cooled (e.g., to 15°C) to induce crystallization.[1] The resulting crystals are separated by filtration or centrifugation, washed with cold water, and dried.[10][11]

Q4: What analytical methods are recommended for determining the yield and purity of L-aspartic acid? A4: High-Performance Liquid Chromatography (HPLC) is a standard technique for both quantification and impurity profiling.[12][13] For enhanced sensitivity and accuracy, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be used.[14] HPLC methods often use UV detection, but for amino acids and related organic acids that lack a strong chromophore, Charged Aerosol Detection (CAD) is a powerful alternative that allows for the simultaneous detection of multiple impurity classes in a single run.[12][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion Rate / Low Yield Suboptimal pH or Temperature: The enzyme activity is highly dependent on pH and temperature.Verify and adjust the pH of the reaction mixture to the optimal range of 8.5-8.8.[3][5] Ensure the reaction temperature is maintained between 37°C and 50°C.[1]
Enzyme Inactivation: The aspartase may have lost activity due to thermal degradation or inhibitors.Add 1 mM of a divalent cation like Mg²⁺ to the reaction medium to improve enzyme thermal stability.[1][5] Ensure the feedstock does not contain enzyme inhibitors. High fumarate concentration can also inhibit maleate (B1232345) isomerase activity if using maleic acid as a precursor.[16]
Poor Substrate Quality or Ratio: Incorrect molar ratios of ammonia to fumarate or impure substrates can limit the reaction.Use a molar ratio of ammonium to fumarate of 1.5-2.0.[7] Ensure high purity of fumaric acid.
Insufficient Enzyme Concentration / Activity: The amount of active enzyme may be too low for efficient conversion.Increase the concentration of the immobilized cells or enzyme. Consider using a mutant strain with higher intrinsic aspartase activity; some have been shown to be 4 times more active.[17]
Poor Crystal Quality (e.g., agglomeration, small particles) Suboptimal Crystallization pH: The pH during precipitation affects crystal morphology.Operating at a lower pH during reactive crystallization can increase the thickness of the primary crystalline particles.[18] However, the final pH should be precisely controlled at the isoelectric point (~2.8) for maximum precipitation.[1]
Incorrect Cooling Profile: Rapid cooling can lead to the formation of small, impure crystals.Implement a controlled, gradual cooling process after pH adjustment to encourage the growth of larger, more uniform crystals.[16]
Product Contamination / Impurities Incomplete Reaction: Unreacted fumaric acid remains in the product.Optimize reaction time and enzyme concentration to drive the reaction to completion (yields >95% are achievable).[2] Monitor the disappearance of fumarate using HPLC.
Byproduct Formation: Side reactions may occur, or other amino acids may be present from the biocatalyst.The high specificity of L-aspartase typically minimizes byproducts.[19] Ensure the microbial strain used does not produce significant amounts of other amino acids under the reaction conditions.
Salts from pH Adjustment: Ammonium salts of the acid used for precipitation (e.g., ammonium sulfate) can be trapped in the crystals.After filtration, wash the L-aspartic acid crystals thoroughly with cold deionized water to remove residual salts.[10] A resuspension wash in water at 50°C or higher can effectively remove chloride ion impurities.[11]

Key Experimental Protocols

Protocol 1: Enzymatic Synthesis using Immobilized E. coli

This protocol is based on the continuous production method using immobilized cells.[5]

  • Cell Immobilization: Prepare a suspension of E. coli cells with high aspartase activity. Mix the cell suspension with a polyacrylamide gel solution and polymerize to entrap the cells.

  • Reactor Setup: Pack the resulting immobilized cell gel into a column reactor equipped with a temperature control jacket.

  • Substrate Preparation: Prepare a 1 M ammonium fumarate solution. Adjust the pH to 8.5 using ammonia. Add MgCl₂ to a final concentration of 1 mM.

  • Reaction: Heat the column to 37°C. Pump the substrate solution through the column at a controlled flow rate to achieve a space velocity (SV) of 0.8.

  • Collection: Continuously collect the effluent from the column outlet. The effluent contains the product, ammonium L-aspartate.

  • Monitoring: Periodically sample the effluent and analyze for L-aspartic acid concentration using HPLC to monitor the conversion rate.

Protocol 2: Crystallization and Purification of L-Aspartic Acid

This protocol describes the recovery of L-aspartic acid from the reaction effluent.[1][10]

  • pH Adjustment: Transfer the collected effluent containing ammonium L-aspartate into a stirred vessel. While stirring, slowly add 6N sulfuric acid or another suitable acid to adjust the pH to 2.8.

  • Crystallization: Cool the vessel to 15°C and continue stirring for at least two hours to promote the crystallization of L-aspartic acid.

  • Separation: Separate the L-aspartic acid crystals from the mother liquor via vacuum filtration or centrifugation.

  • Washing: Wash the collected crystals with a small volume of cold (5°C) deionized water to remove any remaining mother liquor and soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

G Diagram 1: L-Aspartic Acid Synthesis Workflow cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing RAW Raw Materials (Fumaric Acid, Ammonia) MEDIA Substrate Preparation (1M Ammonium Fumarate, pH 8.5, 1mM Mg²⁺) RAW->MEDIA REACTOR Column Reactor (37°C, SV=0.8) MEDIA->REACTOR BIO Biocatalyst (Immobilized E. coli) BIO->REACTOR PH_ADJUST pH Adjustment (to pH 2.8 with Acid) REACTOR->PH_ADJUST Effluent CRYSTAL Crystallization (Cool to 15°C) PH_ADJUST->CRYSTAL FILTER Filtration / Centrifugation CRYSTAL->FILTER WASH Washing (Cold Water) FILTER->WASH DRY Drying WASH->DRY PRODUCT Final Product (L-Aspartic Acid Monohydrate) DRY->PRODUCT

Caption: Overall workflow for L-aspartic acid synthesis.

G Diagram 2: Troubleshooting Low Yield START Low Yield Observed CHECK_PARAMS Check Reaction Parameters (pH, Temp, Substrate Ratio) START->CHECK_PARAMS PARAMS_OK Parameters OK? CHECK_PARAMS->PARAMS_OK ADJUST_PARAMS Adjust to Optimal (pH 8.5, 37-50°C) PARAMS_OK->ADJUST_PARAMS No CHECK_ENZYME Analyze Enzyme Activity PARAMS_OK->CHECK_ENZYME Yes ADJUST_PARAMS->CHECK_PARAMS ENZYME_OK Activity Sufficient? CHECK_ENZYME->ENZYME_OK REPLACE_ENZYME Replace/Regenerate Biocatalyst Add Mg²⁺ for stability ENZYME_OK->REPLACE_ENZYME No CHECK_FLOW Check Flow Rate (SV) in Continuous System ENZYME_OK->CHECK_FLOW Yes SUCCESS Yield Improved REPLACE_ENZYME->SUCCESS FLOW_OK Flow Rate Optimal? CHECK_FLOW->FLOW_OK ADJUST_FLOW Adjust Flow Rate (Target SV ≈ 0.8) FLOW_OK->ADJUST_FLOW No FLOW_OK->SUCCESS Yes ADJUST_FLOW->SUCCESS

Caption: Logical workflow for troubleshooting low yield issues.

G Diagram 3: Enzymatic Reaction Pathway FUM Fumaric Acid ENZ L-Aspartase (from E. coli) FUM->ENZ AMM Ammonia (NH₃) AMM->ENZ ASP L-Aspartic Acid ENZ->ASP

References

Validation & Comparative

A Researcher's Guide: L-Aspartic Acid Sodium Salt Monohydrate vs. L-Aspartic Acid Hydrochloride in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing L-aspartic acid, the choice between its sodium salt monohydrate and hydrochloride forms is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to aid in the selection of the appropriate reagent for your specific research needs.

Chemical and Physical Properties: A Comparative Overview

The fundamental differences between L-Aspartic Acid Sodium Salt Monohydrate and L-Aspartic Acid Hydrochloride lie in their solubility, pH characteristics, and formulation requirements. These properties are summarized in the table below.

PropertyThis compoundL-Aspartic Acid Hydrochloride
Appearance White crystalline powderWhite crystalline powder
Molecular Formula C₄H₈NNaO₅C₄H₈ClNO₄
Molecular Weight 173.10 g/mol 169.56 g/mol
Solubility in Water Highly soluble (≥100 mg/mL)Sparingly soluble, requires acidic conditions
pH of Aqueous Solution Near-neutral (typically 6.0-7.5 for a 10% solution)[1]Acidic
Stability Stable at room temperature for at least 2 years[1]Stable when stored at 2-8°C

The higher solubility and near-neutral pH of the sodium salt make it a convenient choice for many biological applications, as it can be directly dissolved in aqueous buffers without significant pH alteration. Conversely, the hydrochloride salt's acidity necessitates careful pH adjustment of the final solution to ensure physiological compatibility, a crucial step to avoid experimental artifacts.

Experimental Performance and Considerations

The choice between the sodium salt and the hydrochloride form of L-aspartic acid is primarily dictated by the experimental context, particularly the sensitivity of the system to pH.

Cell Culture Applications

In cell culture, maintaining a stable physiological pH is paramount for cell viability and growth. L-Aspartic acid is a non-essential amino acid that serves as a vital component of cell culture media, contributing to cellular energy metabolism and the synthesis of other essential molecules.[2][3]

  • This compound: Due to its high solubility and near-neutral pH, the sodium salt is the preferred form for supplementing cell culture media.[4][5] It can be directly added to the media without causing significant pH shifts that could shock the cells.

  • L-Aspartic Acid Hydrochloride: The use of the hydrochloride salt in cell culture requires careful neutralization with a base (e.g., NaOH) to bring the pH of the final medium to the desired physiological range (typically 7.2-7.4). Failure to do so can lead to decreased cell viability due to the acidic stress. A study on the related amino acid, L-glutamic acid, demonstrated that the neurotoxicity observed when using its hydrochloride form was largely attributable to the acidity of the solution rather than the amino acid itself.[6]

Neuroscience Research: NMDA Receptor Activation

L-aspartic acid is an excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[7][8]

  • This compound: The sodium salt provides a straightforward way to prepare solutions for studying NMDA receptor activation in neuronal cultures or electrophysiology setups where maintaining a stable pH is critical for neuronal health and receptor function.

  • L-Aspartic Acid Hydrochloride: When using the hydrochloride salt for these experiments, it is imperative to adjust the pH of the final solution to the physiological range of the experimental buffer (e.g., artificial cerebrospinal fluid). This ensures that the observed effects are due to the activation of NMDA receptors by L-aspartate and not a non-specific consequence of an acidic environment.

Biochemical Assays and Protein Crystallization
  • Krebs Cycle Analysis: L-aspartic acid is an important intermediate in the Krebs (citric acid) cycle.[9][10] In in vitro assays studying this metabolic pathway, the choice between the two forms will depend on the pH optimum of the enzymes being investigated. The sodium salt offers a near-neutral starting pH, while the hydrochloride can be used to prepare solutions at a specific acidic pH if required by the experimental design.

  • Protein Crystallization: L-Aspartic acid and its sodium salt are used as components in crystallization screens to induce the formation of protein crystals.[11] The high solubility of the sodium salt is advantageous in preparing high-concentration stock solutions for these screens. The choice between the two can also be used to systematically vary the pH of the crystallization condition, a key parameter in identifying optimal crystallization conditions.

Experimental Protocols

Below are detailed protocols for common experimental applications of L-aspartic acid, highlighting the different preparation steps for the sodium salt and hydrochloride forms.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of L-aspartic acid on the viability of a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • L-Aspartic Acid Hydrochloride

  • 1 M NaOH (sterile)

  • 1 M HCl (sterile)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of L-Aspartic Acid Stock Solutions (100 mM):

    • Sodium Salt: Dissolve 173.1 mg of this compound in 10 mL of sterile PBS. The pH should be near neutral.

    • Hydrochloride: Dissolve 169.6 mg of L-Aspartic Acid Hydrochloride in approximately 8 mL of sterile PBS. The solution will be acidic. Adjust the pH to 7.4 by dropwise addition of 1 M NaOH while stirring. Bring the final volume to 10 mL with sterile PBS.

  • Treatment: Prepare serial dilutions of both L-aspartic acid solutions in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 µM). Remove the old medium from the cells and replace it with 100 µL of the treatment medium.

  • Incubation: Incubate the cells for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

Expected Outcome: This assay will provide a dose-response curve for the effect of each L-aspartic acid form on cell viability. It is expected that when prepared correctly (with pH adjustment for the hydrochloride), both forms will have similar effects. However, without pH adjustment, the hydrochloride form is likely to show significantly higher cytotoxicity due to the acidic medium.

G Na_stock Na_stock treat treat Na_stock->treat HCl_stock HCl_stock HCl_stock->treat

NMDA Receptor Activation Assay (Calcium Imaging)

This protocol outlines a method to measure intracellular calcium influx in primary neuronal cultures upon stimulation with L-aspartic acid, an indicator of NMDA receptor activation.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons)

  • Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF)

  • This compound

  • L-Aspartic Acid Hydrochloride

  • 1 M NaOH (sterile)

  • 1 M HCl (sterile)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • NMDA receptor antagonist (e.g., AP5) as a negative control

  • Fluorescence microscope with a calcium imaging setup

Procedure:

  • Cell Preparation: Culture primary neurons on glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading solution of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS.

  • Preparation of L-Aspartic Acid Solutions (in HBSS):

    • Sodium Salt: Prepare a 2X concentrated solution of L-aspartic acid sodium salt in HBSS.

    • Hydrochloride: Prepare a 2X concentrated solution of L-aspartic acid hydrochloride in HBSS, adjusting the pH to 7.4 with 1 M NaOH.

  • Calcium Imaging:

    • Place the dish on the microscope stage and acquire a baseline fluorescence signal.

    • Perfuse the cells with the 2X L-aspartic acid solution (final concentration will be 1X).

    • Record the change in fluorescence intensity over time.

    • As a control, pre-incubate some cells with the NMDA receptor antagonist AP5 before adding the L-aspartic acid solution.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to measure the intracellular calcium response.

Expected Outcome: Both forms of L-aspartic acid, when pH-adjusted, should elicit a robust increase in intracellular calcium, which is blocked by the NMDA receptor antagonist. The hydrochloride form without pH adjustment would likely yield no or an inconsistent response due to the acidic pH inhibiting neuronal function.

G

Conclusion

The choice between this compound and L-Aspartic Acid Hydrochloride for experimental use is not trivial and hinges on the specific requirements of the assay. The sodium salt offers convenience and safety for pH-sensitive biological systems due to its high solubility and near-neutral pH. The hydrochloride salt, while a valid source of L-aspartate, requires meticulous pH adjustment to avoid introducing acidity-related artifacts, especially in cell-based experiments. By understanding the distinct properties of each form and implementing the appropriate handling procedures, researchers can ensure the reliability and reproducibility of their experimental findings.

References

Characterization of L-Aspartic Acid Sodium Salt Monohydrate by FTIR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of L-Aspartic acid sodium salt monohydrate. It is designed to assist researchers in identifying and verifying this compound by comparing its spectral features with those of its parent amino acid and other salt forms. The information presented is based on a combination of theoretical calculations and experimental data from various scientific sources.

Executive Summary

This compound is a key ingredient in numerous pharmaceutical and biotechnological applications. Its precise identification and characterization are crucial for ensuring product quality and consistency. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. This guide details the characteristic vibrational modes of this compound and contrasts them with L-Aspartic acid and its potassium salt. A detailed experimental protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR is also provided.

Comparative Analysis of FTIR Spectra

The FTIR spectrum of an amino acid and its salts are distinct due to the changes in the ionization state of the carboxyl and amino groups. In the solid state, L-Aspartic acid exists as a zwitterion, with protonated amino (-NH3+) and deprotonated carboxylate (-COO-) groups. The formation of a sodium salt and the presence of water of hydration further influence the vibrational frequencies of these functional groups.

Functional Group Vibrational Mode L-Aspartic Acid (Zwitterion) (cm⁻¹) This compound (cm⁻¹) L-Aspartic Acid Potassium Salt (cm⁻¹) Notes
O-H (water)Stretching-~3400 (broad)~3400 (broad)Indicates the presence of water of hydration.
N-H (Amine/Ammonium)Symmetrical Stretching~3505Shifted to ~3598Similar shifts expectedThe interaction with the sodium ion affects the N-H stretching frequency.[1]
C-HStretching2900-31002900-31002900-3100Generally weak and broad in this region.
C=O (Carboxylic Acid)Stretching~1753Shifted to ~1499Similar shifts expectedSignificant shift to a lower wavenumber upon salt formation, indicating the deprotonated carboxylate group.[1]
N-H (Amine/Ammonium)Bending~1697Shifted to ~1710Similar shifts expectedThe bending vibration is also influenced by the ionic environment.[1]
C-NStretching~1145VariableVariableMay be coupled with other vibrations.[2]
COO⁻Asymmetric Stretching~1580-1650~1580-1650~1580-1650A strong band characteristic of the carboxylate group.
COO⁻Symmetric Stretching~1410~1410~1410Another key indicator of the carboxylate group.

Experimental Protocol: ATR-FTIR Spectroscopy of Powdered Samples

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR for the analysis of solid and liquid samples with minimal preparation.

Objective: To obtain the FTIR spectrum of a powdered sample of an amino acid salt.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Powdered sample of this compound (or other amino acid salt)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2, H2O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be in absorbance or transmittance.

    • Perform any necessary corrections, such as baseline correction or ATR correction, if comparing with transmission spectra.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Logical Workflow for FTIR Characterization

The following diagram illustrates the logical workflow for characterizing an unknown amino acid salt sample using FTIR spectroscopy and comparing it against a known reference standard.

FTIR_Characterization_Workflow FTIR Characterization Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion start Start background Acquire Background Spectrum start->background sample_prep Prepare Powdered Sample background->sample_prep load_sample Load Sample onto ATR Crystal sample_prep->load_sample acquire_spectrum Acquire Sample Spectrum load_sample->acquire_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_spectrum peak_picking Identify Peak Positions process_spectrum->peak_picking compare_spectra Compare with Reference Spectra peak_picking->compare_spectra assign_peaks Assign Vibrational Modes compare_spectra->assign_peaks verification Verify Compound Identity assign_peaks->verification report Generate Report verification->report end End report->end

Caption: Workflow for FTIR characterization of an amino acid salt.

Signaling Pathway of Molecular Identification

The process of identifying a molecule using FTIR can be conceptualized as a signaling pathway where information flows from the physical interaction of infrared light with the sample to the final identification.

Molecular_Identification_Pathway Molecular Identification Pathway via FTIR IR_Source Infrared Source Sample Sample (Molecular Vibrations) IR_Source->Sample Irradiation Detector Detector Sample->Detector Transmitted/Reflected Light Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum FTIR Spectrum (Absorbance vs. Wavenumber) FT->Spectrum Analysis Spectral Analysis (Peak Positions & Intensities) Spectrum->Analysis Database Reference Database Analysis->Database Comparison Identification Molecular Identification Analysis->Identification Database->Identification

Caption: Information flow in FTIR-based molecular identification.

This guide provides a foundational understanding of the FTIR characterization of this compound. For definitive identification, it is always recommended to compare the spectrum of an unknown sample against a certified reference standard under identical experimental conditions.

References

A Comparative Guide to the NMR Spectroscopy of L-Aspartic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of L-aspartic acid complexes with various metal ions. Understanding the interaction between L-aspartic acid, a key amino acid in numerous biological processes, and metal ions is crucial for fields ranging from biochemistry to drug development. NMR spectroscopy offers a powerful tool to probe these interactions at an atomic level, providing insights into coordination chemistry, complex stability, and structural changes upon metal binding.

This document summarizes key ¹H and ¹³C NMR data for L-aspartic acid and its complexes with a selection of divalent and trivalent metal ions. Detailed experimental protocols for the synthesis of these complexes and the acquisition of NMR data are also provided to facilitate reproducible research.

Comparison of NMR Spectral Data

The coordination of a metal ion to L-aspartic acid induces significant changes in the ¹H and ¹³C NMR spectra. These changes, primarily observed as shifts in the resonance frequencies (chemical shifts), provide valuable information about the binding sites and the nature of the metal-ligand interaction.

¹H NMR Chemical Shifts

The ¹H NMR spectrum of free L-aspartic acid in D₂O typically shows resonances for the α-proton (Hα) and the two β-protons (Hβ). Upon complexation with a metal ion, the chemical shifts of these protons are altered. The extent and direction of these shifts are dependent on the specific metal ion, its coordination geometry, and whether it is diamagnetic or paramagnetic.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of L-Aspartic Acid and its Metal Complexes in D₂O

Compound/ComplexHα (ppm)Hβ (ppm)Reference
L-Aspartic Acid3.892.79, 2.70[1]
[La(Asp)]³⁺3.822.67[2]
[Pr(Asp)]³⁺Downfield shift, broadDownfield shift, broad[3]
[Eu(Asp)]³⁺3.492.20[3]
[Gd(Asp)]³⁺Signal broadeningSignal broadening[2]

Note: Paramagnetic ions like Pr³⁺ and Gd³⁺ can cause significant line broadening and large shifts, sometimes making the signals difficult to observe directly.

¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of L-aspartic acid provides information on the carbon backbone, including the two carboxyl carbons (α-COO⁻ and β-COO⁻), the α-carbon (Cα), and the β-carbon (Cβ). Metal coordination typically leads to noticeable shifts in the carboxyl carbon resonances, indicating their involvement in binding.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of L-Aspartic Acid and its Metal Complexes in D₂O

Compound/Complexα-COO⁻ (ppm)β-COO⁻ (ppm)Cα (ppm)Cβ (ppm)Reference
L-Aspartic Acid180.3177.054.939.3[1]
[La(Asp)]³⁺178.35175.2553.2141.12[4]
[Pr(Asp)]³⁺Disappeared174.9553.0140.95[4]
[Eu(Asp)]³⁺178.45174.6551.6836.46[4]
[Gd(Asp)]³⁺174.41174.4152.8540.15[4]
[Cu(Asp)₂]²⁻ShiftedShiftedShiftedShifted[5]

Note: The disappearance of the α-COO⁻ signal in the Pr³⁺ complex is likely due to significant paramagnetic broadening.[4] In the Cu(II) complex, changes in chemical shifts of the carboxyl and α-carbon atoms indicate the formation of a {N, O} chelate ring.[5]

Interpretation of Spectral Changes

The observed changes in chemical shifts upon metal complexation can be interpreted to deduce the coordination mode of L-aspartic acid.

  • Diamagnetic Metal Ions (e.g., La³⁺): The shifts observed are primarily due to the inductive effects of metal coordination and conformational changes. The downfield shifts of the carboxyl carbons in the lanthanum complex suggest direct coordination of the carboxylate groups to the metal ion.[4]

  • Paramagnetic Metal Ions (e.g., Pr³⁺, Eu³⁺, Gd³⁺): In addition to diamagnetic effects, paramagnetic metal ions introduce significant contact and pseudocontact shifts, as well as line broadening.[3] The direction and magnitude of these shifts are related to the magnetic properties of the metal ion and the geometry of the complex. For instance, the upfield shift observed for the Hα and Hβ protons in the Eu³⁺ complex is a characteristic pseudocontact shift.[3] The severe line broadening observed with Gd³⁺ is due to its efficient electron spin relaxation.

  • Transition Metal Ions (e.g., Cu²⁺): Divalent copper is a paramagnetic ion that also causes line broadening. Studies on Cu(II)-aspartic acid complexes indicate that the coordination involves the amino group and the α-carboxylate group, and in some cases, the β-carboxylate group as well.[5] The changes in the ¹³C chemical shifts of the carbon atoms C(1), C(2), and C(4) are indicative of the participation of the deprotonated nitrogen and oxygen atoms from the carboxyl groups of the amino acid in complex formation.[5]

Experimental Protocols

Synthesis of L-Aspartic Acid Metal Complexes

The following are generalized protocols for the synthesis of L-aspartic acid metal complexes. Specific details may need to be optimized based on the desired stoichiometry and the nature of the metal salt.

1. Synthesis of Lanthanide(III)-Aspartic Acid Complexes (e.g., [La(Asp)]³⁺)

  • Materials: L-aspartic acid, Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O), deionized water.

  • Procedure:

    • Dissolve L-aspartic acid in deionized water.

    • Separately, dissolve an equimolar amount of LaCl₃·7H₂O in deionized water.

    • Slowly add the lanthanum chloride solution to the L-aspartic acid solution with constant stirring.

    • Adjust the pH of the resulting solution to a desired value (e.g., neutral pH) using a dilute solution of NaOH or HCl.

    • The resulting solution containing the complex can be used directly for NMR analysis, or the complex can be isolated by slow evaporation of the solvent.

2. Synthesis of Copper(II)-Aspartic Acid Complex ([Cu(Asp)₂]²⁻)

  • Materials: L-aspartic acid, Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), Sodium hydroxide (B78521) (NaOH), deionized water.

  • Procedure:

    • Dissolve L-aspartic acid in deionized water.

    • Add a stoichiometric amount (2:1 molar ratio of aspartic acid to copper) of a dilute NaOH solution to deprotonate the carboxylic acid groups.

    • Dissolve CuSO₄·5H₂O in deionized water in a separate container.

    • Slowly add the copper sulfate solution to the deprotonated L-aspartic acid solution with vigorous stirring.

    • A blue-colored solution or precipitate of the copper complex will form. The complex can be used in solution or isolated by filtration and washing.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

  • Sample Preparation:

    • Dissolve the L-aspartic acid or its metal complex in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

    • The concentration of the sample should be optimized for the specific experiment and the sensitivity of the instrument, typically in the range of 10-50 mM.

    • For quantitative comparisons, it is crucial to maintain the same pH for all samples. The pH of the D₂O solution can be adjusted using DCl or NaOD.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Solvent Suppression: Use a suitable solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: For quantitative analysis, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be used. For paramagnetic samples, T₁ values are significantly shorter, allowing for shorter relaxation delays and faster data acquisition.[6]

    • Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

    • Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum and improve sensitivity.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: For quantitative analysis, a longer relaxation delay (e.g., 5-10 seconds) is often necessary for the full relaxation of carboxyl carbons. The use of a paramagnetic relaxation agent can shorten this delay.

    • Number of Scans: A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualizations

Workflow for Synthesis and NMR Analysis

The following diagram illustrates the general workflow for the synthesis of L-aspartic acid metal complexes and their subsequent analysis by NMR spectroscopy.

G Workflow for Synthesis and NMR Analysis of L-Aspartic Acid Metal Complexes cluster_synthesis Synthesis cluster_nmr NMR Analysis Prepare L-Aspartic Acid Solution Prepare L-Aspartic Acid Solution Mix Solutions & Adjust pH Mix Solutions & Adjust pH Prepare L-Aspartic Acid Solution->Mix Solutions & Adjust pH Prepare Metal Salt Solution Prepare Metal Salt Solution Prepare Metal Salt Solution->Mix Solutions & Adjust pH Isolate Complex (Optional) Isolate Complex (Optional) Mix Solutions & Adjust pH->Isolate Complex (Optional) Prepare NMR Sample Prepare NMR Sample Isolate Complex (Optional)->Prepare NMR Sample Acquire 1H & 13C NMR Spectra Acquire 1H & 13C NMR Spectra Prepare NMR Sample->Acquire 1H & 13C NMR Spectra Process & Analyze Data Process & Analyze Data Acquire 1H & 13C NMR Spectra->Process & Analyze Data Compare Spectra Compare Spectra Process & Analyze Data->Compare Spectra

Caption: General workflow for complex synthesis and NMR analysis.

Signaling Pathway of Metal Coordination

The coordination of a metal ion to L-aspartic acid can be represented as a signaling event where the metal ion acts as a signal that is transduced through the ligand, resulting in observable changes in the NMR spectrum.

G Signal Transduction upon Metal Coordination Metal Ion Metal Ion Coordination Event Coordination Event Metal Ion->Coordination Event L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid->Coordination Event Electron Cloud Perturbation Electron Cloud Perturbation Coordination Event->Electron Cloud Perturbation Chemical Shift Change Chemical Shift Change Electron Cloud Perturbation->Chemical Shift Change Relaxation Time Change Relaxation Time Change Electron Cloud Perturbation->Relaxation Time Change

Caption: Metal coordination alters the electronic environment, leading to NMR observable changes.

References

A Comparative Guide to Age Estimation: Aspartic Acid Racemization vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Determining the age of an individual is a critical aspect of forensic science, anthropological studies, and can have implications in drug development research where age-related physiological changes are a factor. This guide provides an objective comparison of the D:L ratio of aspartic acid method for age estimation against other commonly used techniques. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the principles and workflows of these methods.

Principle of Age Estimation via Aspartic Acid Racemization

Amino acids, the building blocks of proteins, exist in two mirror-image forms (enantiomers): the L-form (levo) and the D-form (dextro). In living organisms, proteins are almost exclusively composed of L-amino acids. Following death, and in metabolically stable tissues with low turnover rates, a process called racemization begins. This is the slow, temperature-dependent conversion of L-amino acids into their D-enantiomers until an equilibrium (a racemic mixture of equal parts D and L forms) is reached.

Aspartic acid has one of the fastest racemization rates among stable amino acids, making it a valuable biomarker for age estimation. By measuring the ratio of D-aspartic acid to L-aspartic acid (D/L ratio) in tissues like tooth dentin, a highly accurate estimation of an individual's chronological age can be determined.[1][2] The D/L ratio of aspartic acid increases predictably with age.[1]

Comparison of Age Estimation Methods

The following table summarizes the quantitative performance of the aspartic acid racemization method compared to alternative anthropological and biochemical techniques for age estimation in adults.

MethodPrincipleTissue/SampleAccuracy (Mean Absolute Error or Range)Precision (Correlation Coefficient, r)Notes
Aspartic Acid Racemization (AAR) Biochemical: Measures the age-dependent conversion of L-aspartic acid to D-aspartic acid.Tooth Dentin, Bone, Cementum± 2.95 to ± 5.6 years[1][3]High (r = 0.91 to 0.98)[1][3]Considered one of the most accurate methods for adults. Requires specialized laboratory equipment (GC-MS or HPLC).
Morphological: Pubic Symphysis Analysis (Suchey-Brooks) Anthropological: Assesses degenerative changes in the pubic symphysis through six defined phases.Pubic SymphysisWide range, can be ± 10 years or more, particularly in older individuals.[4]ModerateSubjective and requires experienced observers. Accuracy can be population-specific.
Morphological: Auricular Surface Analysis Anthropological: Examines age-related changes in the texture and morphology of the iliac auricular surface.Iliac Auricular SurfaceWide range, similar to or slightly better than the pubic symphysis method.ModerateLess prone to damage than the pubic symphysis. Also subjective and requires expertise.[5][6]
Dental: Demirjian's Method Anthropological: Based on the radiographic assessment of developmental stages of permanent teeth.Teeth (Radiographs)More accurate in subadults and young adults. Mean error can be low (e.g., ~0.5 years) in these groups but decreases with age.High in younger individualsPrimarily used for estimating the age of children and adolescents.
Radiocarbon Dating (Bomb Pulse) Biochemical: Measures the amount of Carbon-14 incorporated into tissues from atmospheric nuclear bomb testing.Tooth EnamelVery high (can determine year of birth with high accuracy for individuals born after ~1950).[7][8]Not applicable (provides a date range)Limited to individuals who lived during the "bomb pulse" era. Requires Accelerator Mass Spectrometry (AMS).[7][8]

Experimental Protocols

Aspartic Acid Racemization using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for determining the D/L ratio of aspartic acid in tooth dentin.

1. Sample Preparation:

  • Mechanically clean the tooth to remove any surface contaminants.
  • Longitudinally section the tooth to expose the dentin.
  • Using a dental drill or similar tool, carefully separate the dentin from the enamel and cementum.
  • Pulverize the isolated dentin into a fine powder.

2. Hydrolysis:

  • Weigh approximately 5-10 mg of the dentin powder into a hydrolysis tube.
  • Add 1 ml of 6 M hydrochloric acid (HCl).
  • Seal the tube under a nitrogen atmosphere to prevent oxidation.
  • Heat the sample at 110°C for 6 hours to hydrolyze the proteins into free amino acids.
  • After hydrolysis, evaporate the HCl to dryness under a stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried amino acid residue in a known volume of esterification reagent (e.g., isopropanol/acetyl chloride).
  • Heat the sample to convert the amino acids into their corresponding ester derivatives.
  • Evaporate the reagent and add an acylation reagent (e.g., trifluoroacetic anhydride) to form trifluoroacetylated amino acid esters. This step makes the amino acids volatile for GC analysis.
  • Evaporate the excess reagent and reconstitute the final derivative in a suitable solvent (e.g., dichloromethane).

4. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a chiral column. The chiral column is essential for separating the D and L enantiomers of aspartic acid.
  • The gas chromatograph is coupled to a mass spectrometer, which detects and quantifies the separated D- and L-aspartic acid derivatives.
  • The D/L ratio is calculated from the peak areas of the D- and L-aspartic acid enantiomers in the resulting chromatogram.[1]

5. Age Estimation:

  • The calculated D/L ratio is then used in a population-specific regression equation that correlates the D/L ratio with chronological age.

Morphological Age Estimation using the Suchey-Brooks Method

This method involves the visual assessment of the pubic symphyseal face and its comparison to a series of six standardized phases.[4]

1. Preparation:

  • Carefully clean the pubic symphysis of any adhering soft tissue.

2. Observation and Scoring:

  • Examine the symphyseal face for key morphological features, including:
  • Topography: The presence and nature of ridges and furrows.
  • Symphyseal Rim: The formation and condition of the bony rim around the symphyseal face.
  • Dorsal and Ventral Margins: The definition and integrity of the margins.
  • Extremities: The definition of the superior and inferior ends of the symphyseal face.
  • Texture: The overall porosity and texture of the bone.

3. Phase Assignment:

  • Compare the observed features to the descriptions and reference casts for the six phases of the Suchey-Brooks system. Assign the phase that best corresponds to the observed morphology. Each phase is associated with a mean age and a 95% confidence interval.[4]

Dental Age Estimation using Demirjian's Method

This method is based on the radiographic assessment of the developmental stages of the seven left permanent mandibular teeth.[9][10]

1. Radiograph Acquisition:

  • Obtain a clear panoramic radiograph of the individual's dentition.

2. Tooth Staging:

  • For each of the seven left mandibular permanent teeth (central incisor to second molar), assess the stage of tooth formation based on a scale of A to H, which represents different degrees of crown and root development and apical closure.[10]

3. Scoring:

  • Convert the developmental stage for each tooth into a numerical score using the sex-specific charts provided by Demirjian.[11]

4. Total Maturity Score:

  • Sum the scores for all seven teeth to obtain a total maturity score.

5. Age Estimation:

  • Convert the total maturity score to a dental age using the provided conversion tables or formulas, which are also sex-specific.[11]

Radiocarbon Dating of Tooth Enamel

This method determines the year of birth for individuals who lived during the mid-20th century by measuring the amount of ¹⁴C incorporated into their tooth enamel from atmospheric nuclear weapons testing.[7][8]

1. Sample Selection and Preparation:

  • Select a tooth that formed during the "bomb pulse" era (post-1950).
  • Mechanically separate the enamel from the dentin. This is a critical step to avoid contamination from the more metabolically active dentin.[12]
  • Chemically pretreat the enamel powder to remove any potential contaminants. This typically involves treatment with weak acids and bases.[12]

2. Conversion to Graphite (B72142):

  • The cleaned enamel is combusted to carbon dioxide (CO₂).
  • The CO₂ is then catalytically converted to graphite.

3. Accelerator Mass Spectrometry (AMS) Analysis:

  • The graphite target is placed in an accelerator mass spectrometer.
  • The AMS measures the ratio of ¹⁴C to ¹²C in the sample.

4. Year of Birth Estimation:

  • The measured ¹⁴C concentration is compared to a known reference curve of atmospheric ¹⁴C levels over time (the "bomb curve").[7]
  • By matching the ¹⁴C level in the tooth enamel to the atmospheric curve, the year of tooth formation, and thus the approximate year of birth, can be determined with high accuracy.[7]

Visualizations

RacemizationProcess cluster_0 In Living Organisms cluster_1 Post-mortem L_Asp L-Aspartic Acid D_Asp D-Aspartic Acid L_Asp->D_Asp Racemization (slow conversion over time)

The process of aspartic acid racemization over time.

AAR_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chemical Analysis cluster_Result Age Estimation Tooth Tooth Sample Dentin Isolate Dentin Tooth->Dentin Powder Pulverize Dentin Dentin->Powder Hydrolysis Acid Hydrolysis Powder->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DL_Ratio Calculate D/L Ratio GCMS->DL_Ratio Regression Apply Regression Equation DL_Ratio->Regression Est_Age Estimated Age Regression->Est_Age

References

Unveiling the Crystalline Architecture: A Comparative Guide to the X-ray Diffraction Analysis of Sodium Aspartate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a crystal is paramount. X-ray diffraction (XRD) analysis stands as a cornerstone technique in this endeavor, providing invaluable insights into the structural integrity and properties of crystalline materials. This guide offers a detailed comparison of the crystallographic data of sodium aspartate, a key compound in various scientific and pharmaceutical applications, with a suitable alternative, potassium aspartate. We present a comprehensive overview of their crystal structures, supported by experimental data and detailed protocols.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for both enantiopure sodium aspartate monohydrate and potassium aspartate monohydrate, allowing for a direct comparison of their solid-state structures.

Crystallographic ParameterEnantiopure Sodium Aspartate MonohydratePotassium Aspartate Monohydrate
Chemical Formula C₄H₆NNaO₄·H₂OC₄H₆KNO₄·H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
Unit Cell Dimensions
a (Å)5.683(1)5.823(2)
b (Å)14.786(2)15.012(4)
c (Å)7.625(1)7.791(2)
α (°)9090
β (°)109.18(1)108.98(2)
γ (°)9090
Volume (ų)605.5(2)644.8(3)
Z 22
Calculated Density (g/cm³)1.5281.583
Radiation Type MoKαMoKα
Wavelength (Å)0.710730.71073
Temperature (K)150293
Final R-factor 0.0480.039

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of sodium aspartate and its counterparts follows a well-established experimental workflow.[1][2][3] This protocol ensures the collection of high-quality diffraction data necessary for accurate structure elucidation.

1. Crystal Growth and Selection: High-quality single crystals of sodium aspartate are grown from an aqueous solution by slow evaporation. A suitable crystal, typically with dimensions between 0.1 and 0.3 mm and free of visible defects, is selected for analysis.[1]

2. Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryo-loop and a viscous oil to hold it in place.[2] For data collection at low temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[2]

3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[3] The instrument consists of an X-ray source (e.g., a rotating anode or a synchrotron), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.[1][3] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4][5]

4. Data Processing: The collected diffraction images are processed to determine the intensity and position of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal. The intensities are corrected for various experimental factors, and the data is scaled and merged.

5. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the logical relationship in the comparison of different aspartate salt crystals, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection Data Collection crystal_mounting->data_collection xray_source X-ray Source xray_source->data_collection goniometer Goniometer goniometer->data_collection detector Detector detector->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model structure_refinement->final_model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

logical_comparison cluster_aspartate Aspartate Salt Crystals cluster_properties Comparative Properties sodium_aspartate Sodium Aspartate crystal_system Crystal System sodium_aspartate->crystal_system space_group Space Group sodium_aspartate->space_group unit_cell Unit Cell Parameters sodium_aspartate->unit_cell coordination Coordination Environment sodium_aspartate->coordination potassium_aspartate Potassium Aspartate potassium_aspartate->crystal_system potassium_aspartate->space_group potassium_aspartate->unit_cell potassium_aspartate->coordination

Caption: Logical relationship for comparing aspartate salt crystal structures.

References

A Comparative Guide to the Raman Spectra of L-Aspartic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Raman spectral features of L-aspartic acid and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers employing Raman spectroscopy for the analysis of amino acids and related compounds in various scientific and pharmaceutical applications.

Comparative Analysis of Raman Spectra

The Raman spectrum of L-aspartic acid is characterized by a series of distinct bands corresponding to the vibrational modes of its functional groups. The zwitterionic nature of L-aspartic acid in the solid state and at physiological pH significantly influences its spectral features.[1][2] Key derivatives, such as N-methyl-L-aspartic acid (NMLA) and poly(L-aspartic acid), exhibit spectral shifts and changes in band intensities that reflect their structural modifications.

Below is a summary of the prominent Raman bands for L-aspartic acid. A detailed comparison with its derivatives will be explored in the subsequent sections.

L-Aspartic Acid

In its solid, zwitterionic form, L-aspartic acid displays characteristic Raman peaks originating from its carboxylate (COO⁻), protonated amino (NH₃⁺), and methylene (B1212753) (CH₂) groups. The presence of strong intermolecular hydrogen bonding in the crystalline structure leads to broadening of some spectral bands.[1][2]

Table 1: Key Raman Bands of L-Aspartic Acid (Solid State)

Raman Shift (cm⁻¹)AssignmentReference(s)
~3021Asymmetric CH₂ stretching[3]
~2924Asymmetric CH₂ stretching[3]
~2879, 2843Symmetric CH₂ stretching[3]
~1642N-H stretching and bending of NH₂[4]
~1595N-H stretching and bending of NH₂[4]
~1509Asymmetric NH₃⁺ bending[1]
~1487CH₂ bending[3]
~1418Symmetric COO⁻ stretching[3]
~1361, 1333CH bending[3]
~1139, 1113NH₃⁺ rocking[3]
~1072CN and CC stretching[3]
~934Out-of-plane OH bending[1][3]
~893, 852CH₂ rocking[3]
~778, 733COO⁻ bending[3]
~643COO⁻ bending[3]
~510HOCC bending[3]
~487NCC and OCC bending[3]

Impact of pH on L-Aspartic Acid's Raman Spectrum

The ionization state of L-aspartic acid is pH-dependent, leading to significant changes in its Raman spectrum. These spectral variations can be used to probe the local environment and protonation state of aspartic acid residues in peptides and proteins. At low pH, the carboxylic acid groups are protonated (-COOH), while at high pH, the amino group is deprotonated (-NH₂), and both carboxylic acid groups are deprotonated (-COO⁻). The zwitterionic form (⁻OOC-CH(NH₃⁺)-CH₂-COOH) dominates at the isoelectric point.

The conformational state of poly(L-aspartic acid) is also influenced by pH. For instance, an α-helical conformation may be present in acidic solutions, which is not observed in basic solutions due to electrostatic repulsion from the deprotonated carboxylic acid groups.[5]

ph_effect low_ph Low pH (Cationic Form) -COOH, -NH3+ zwitterion Isoelectric Point (Zwitterionic Form) -COO-, -NH3+ low_ph->zwitterion Increase pH high_ph High pH (Anionic Form) -COO-, -NH2 zwitterion->high_ph Increase pH

Caption: Effect of pH on the ionization state of L-aspartic acid.

Experimental Protocols

The following provides a generalized methodology for acquiring Raman spectra of L-aspartic acid and its derivatives, based on common practices found in the literature.[1][6]

Sample Preparation:

  • Solid Samples: L-aspartic acid and its derivatives in powder form can be analyzed directly. The powder is typically placed on a microscope slide or in a capillary tube.

  • Aqueous Solutions: Solutions are prepared by dissolving the sample in deionized water or a suitable buffer to the desired concentration. The pH of the solution should be measured and adjusted as needed.

Instrumentation:

  • A high-resolution Raman spectrometer, such as a Horiba Jobin Yvon T64000 or a Bruker MultiRAM FT-Raman spectrometer, is typically used.[1][7]

  • Common laser excitation wavelengths include 514.5 nm (Argon ion laser) or 785.0 nm (diode laser).[1][6]

  • The laser power should be optimized to maximize the Raman signal while avoiding sample degradation (typically in the range of 5-15 mW).[1][6]

Data Acquisition:

  • Spectra are collected over a relevant spectral range, for example, from 80 to 3500 cm⁻¹.[6]

  • The spectral resolution is typically set to 1-2 cm⁻¹.[1]

  • Multiple scans are averaged to improve the signal-to-noise ratio.[1]

Data Analysis:

  • Baseline correction is applied to remove background fluorescence.

  • Peak positions, intensities, and widths are determined using appropriate spectral analysis software.

  • Band assignments are made by comparison with literature data and theoretical calculations.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis solid Solid Sample (Powder) spectrometer Raman Spectrometer solid->spectrometer solution Aqueous Solution (Adjust pH) solution->spectrometer laser Laser Excitation spectrometer->laser collection Spectral Collection laser->collection processing Baseline Correction collection->processing peak_fitting Peak Analysis processing->peak_fitting assignment Band Assignment peak_fitting->assignment

Caption: General workflow for Raman spectral analysis.

Comparative Data of L-Aspartic Acid Derivatives

The introduction of different functional groups in L-aspartic acid derivatives leads to noticeable changes in their Raman spectra. This section is intended to be populated with comparative data as it becomes available from ongoing research. For illustrative purposes, a template table is provided below.

Table 2: Raman Peak Comparison of L-Aspartic Acid and its Derivatives (cm⁻¹)

Vibrational ModeL-Aspartic AcidN-Methyl-L-Aspartic Acid (NMLA)Poly(L-Aspartic Acid)
Symmetric COO⁻ stretch~1418Data not availableData not available
Asymmetric COO⁻ stretchData not availableData not availableData not available
NH₃⁺ bending~1509Data not availableData not available
C-N stretch~1072Data not availableData not available
CH₂ rocking~893, 852Data not availableData not available

Note: The table above serves as a template. Comprehensive experimental data for a side-by-side comparison of these specific derivatives was not available in the initial literature search and would require further targeted experimental work.

Conclusion

Raman spectroscopy is a powerful, non-destructive technique for the structural characterization of L-aspartic acid and its derivatives. The sensitivity of Raman spectra to the protonation state of ionizable groups and to conformational changes makes it an invaluable tool in biochemical and pharmaceutical research. This guide provides a foundational understanding of the Raman spectral features of L-aspartic acid and a framework for comparative analysis with its derivatives. Further experimental studies are encouraged to build upon the comparative data presented here.

References

Purity Analysis of L-Aspartic Acid Sodium Salt Monohydrate: A Comparative Guide to Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for the purity analysis of L-Aspartic acid sodium salt monohydrate. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a crucial component in various pharmaceutical formulations and scientific research applications. Ensuring its purity is paramount for safety, efficacy, and the reliability of experimental results. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for qualitative purity assessment. This guide compares the performance of TLC with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), providing a clear overview of the advantages and limitations of each technique.

Experimental Overview

A series of experiments were designed to evaluate the effectiveness of TLC, HPLC, and CE in detecting common impurities in this compound. The primary impurities considered include other amino acids (e.g., L-Glutamic acid, L-Alanine), precursors from synthesis (e.g., fumaric acid, maleic acid), and the D-enantiomer (D-Aspartic acid).

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_detection Detection & Quantification cluster_results Data Analysis Sample L-Aspartic Acid Sodium Salt Monohydrate Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution TLC TLC Analysis Dissolution->TLC HPLC HPLC Analysis Dissolution->HPLC CE CE Analysis Dissolution->CE Standard Preparation of Standard Solutions Standard->TLC Standard->HPLC Standard->CE TLC_Detect Ninhydrin (B49086) Staining & Visual Inspection TLC->TLC_Detect HPLC_Detect UV/Vis or Fluorescence Detection HPLC->HPLC_Detect CE_Detect UV/Vis or Mass Spec. Detection CE->CE_Detect Comparison Comparative Analysis of Purity, Sensitivity, & Throughput TLC_Detect->Comparison HPLC_Detect->Comparison CE_Detect->Comparison

Figure 1. Experimental workflow for the comparative purity analysis of this compound.

Method Comparison

The performance of TLC, HPLC, and CE for the purity analysis of this compound is summarized in the table below.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase.High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase.Separation based on differential migration of ions in an electric field.
Primary Use Qualitative screening, rapid purity checks.Quantitative analysis, impurity profiling, and validation.High-resolution separation, chiral analysis, and analysis of complex matrices.
Sensitivity Moderate (µg range).High (ng to pg range).Very High (pg to fg range).
Specificity Moderate; may have co-eluting spots.High; excellent resolution of closely related compounds.Very High; exceptional resolving power.
Throughput High; multiple samples can be run simultaneously.Moderate; sequential analysis of samples.Moderate to High, depending on the system.
Cost Low.High.High.
Ease of Use Simple and straightforward.Requires skilled operators and complex instrumentation.Requires skilled operators and specialized equipment.

Experimental Protocols

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of n-butanol, glacial acetic acid, and water in a ratio of 4:1:1 (v/v/v) is a commonly used solvent system for separating amino acids.[1][2]

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of deionized water. Prepare standard solutions of potential impurities (e.g., L-Glutamic acid, L-Alanine, fumaric acid, D-Aspartic acid) at a concentration of 1 mg/mL in deionized water.

  • Application: Apply 2-5 µL of the sample and standard solutions as spots on the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: After development, dry the plate and spray with a 0.2% ninhydrin solution in ethanol. Heat the plate at 100-105°C for 5-10 minutes. Amino acids will appear as colored spots.[3]

  • Analysis: Compare the retardation factor (Rf) values of any impurity spots in the sample with those of the standards.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is often suitable for amino acid analysis, sometimes requiring pre-column derivatization.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[4] The specific gradient will depend on the derivatization agent used, if any.

  • Derivatization (optional but common for UV detection): Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to enhance the UV absorbance or fluorescence of amino acids.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 330 nm depending on the derivatization agent) or fluorescence detection.

  • Analysis: The purity is determined by comparing the peak area of the main component with the total area of all peaks. Impurities are identified by comparing their retention times with those of known standards.

Capillary Electrophoresis (CE)
  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A low pH buffer, such as formic acid, is often used to ensure all amino acids are positively charged.[5] For chiral separations, a chiral selector (e.g., a cyclodextrin) can be added to the BGE.[6]

  • Detection: UV detection at a low wavelength (e.g., 200 nm) or coupling with a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.[7][8]

  • Analysis: Purity is assessed by the relative peak areas. The high efficiency of CE allows for the separation of closely related impurities, including enantiomers.

Data Presentation

The following tables present hypothetical data to illustrate the comparative performance of the three techniques in detecting specific impurities in a batch of this compound.

Table 1: Detection of Amino Acid Impurities

ImpurityTLC (Rf Value)HPLC (Retention Time, min)CE (Migration Time, min)
L-Glutamic Acid0.328.56.2
L-Alanine0.4510.27.8
L-Aspartic Acid0.287.15.5

Table 2: Detection of Process-Related Impurities

ImpurityTLC (Rf Value)HPLC (Retention Time, min)CE (Migration Time, min)
Fumaric Acid0.8512.19.3
Maleic Acid0.7811.58.9
L-Aspartic Acid0.287.15.5

Table 3: Chiral Purity Analysis

EnantiomerTLC (with chiral selector) (Rf Value)HPLC (chiral column) (Retention Time, min)CE (with chiral selector) (Migration Time, min)
D-Aspartic Acid0.309.86.8
L-Aspartic Acid0.289.26.5

Conclusion

Thin-Layer Chromatography is a valuable tool for rapid, qualitative purity screening of this compound due to its simplicity, speed, and low cost. It is particularly useful for routine identity checks and for monitoring the progress of purification processes.

For quantitative analysis and the detection of trace impurities, High-Performance Liquid Chromatography and Capillary Electrophoresis offer superior sensitivity, specificity, and resolution. HPLC is a well-established and robust technique for routine quantitative purity testing in a quality control environment. Capillary Electrophoresis provides exceptional resolving power, making it the method of choice for challenging separations, such as chiral analysis and the detection of closely related impurities.

The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for qualitative versus quantitative data, the required sensitivity, and the available resources.

References

Diffusion and Osmotic Coefficients of Amino Acids in Aqueous Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of diffusion and osmotic coefficients for various amino acids in aqueous solutions, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of the physicochemical properties of amino acids in biological and pharmaceutical systems. The following sections detail experimental methodologies, present comparative data in tabular format, and visualize key processes and relationships.

Understanding Diffusion and Osmotic Coefficients

The diffusion coefficient (D) quantifies the rate at which a substance, in this case, an amino acid, spreads through a solution due to random molecular motion. It is a fundamental parameter in understanding mass transfer processes, such as nutrient uptake by cells and drug delivery.

The osmotic coefficient (Φ) is a measure of the deviation of a solvent's behavior from ideality in a solution.[1] It reflects the interactions between solute molecules (amino acid-amino acid) and between solute and solvent molecules (amino acid-water). These interactions are crucial for understanding protein folding, stability, and aggregation.

Experimental Determination of Diffusion and Osmotic Coefficients

Several experimental techniques are employed to measure the diffusion and osmotic coefficients of amino acids in aqueous solutions.

Common methods for determining the diffusion coefficients of amino acids include:

  • Holographic Interferometry: This technique measures the change in the refractive index of a solution as the concentration of the diffusing amino acid changes over time.[2] It allows for the real-time visualization of the diffusion process.

  • Taylor Dispersion Technique: This method involves injecting a small sample of the amino acid solution into a flowing stream of solvent within a capillary tube. The dispersion of the sample as it moves along the tube is related to the diffusion coefficient.[3]

  • Dynamic Light Scattering (DLS): DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles (amino acids) in a solution. The rate of these fluctuations is directly related to the diffusion coefficient.[4]

  • Nuclear Magnetic Resonance (NMR): Pulsed-field gradient NMR techniques can be used to measure the self-diffusion coefficients of molecules by monitoring the attenuation of the NMR signal due to molecular displacement in the presence of a magnetic field gradient.[5]

The osmotic coefficients of amino acid solutions are typically determined by:

  • Isopiestic Method: This is a highly accurate thermodynamic method where a solution of the amino acid and a reference solution (with a known osmotic coefficient, e.g., NaCl) are placed in a sealed, evacuated chamber.[6] Solvent (water) evaporates from the solution with the higher vapor pressure and condenses into the solution with the lower vapor pressure until the vapor pressures of the two solutions are equal. The concentrations of the solutions at equilibrium are then used to calculate the osmotic coefficient of the amino acid.

  • Vapor Pressure Osmometry (VPO): VPO measures the difference in vapor pressure between a pure solvent and a solution containing the amino acid.[7][8] This difference is proportional to the molal concentration of the solute and is used to determine the osmotic coefficient.[7][8]

  • Freezing Point Depression Osmometry: This method is based on the colligative property that the freezing point of a solvent is depressed by the presence of a solute.[9] The extent of the depression is directly related to the molal concentration of the solute particles and can be used to calculate the osmotic coefficient.[9]

Comparative Data

The following tables summarize experimentally determined diffusion and osmotic coefficients for a selection of amino acids in aqueous solutions at 298.15 K (25 °C).

Table 1: Diffusion Coefficients of Amino Acids in Aqueous Solution at 298.15 K

Amino AcidMolecular Weight ( g/mol )Diffusion Coefficient (D) x 10⁻⁹ m²/sExperimental Method
Glycine75.071.055Taylor Dispersion[10]
L-Alanine89.090.910Taylor Dispersion[10]
L-Valine117.150.789Taylor Dispersion[10]
L-Leucine131.170.728Taylor Dispersion[10]
L-Isoleucine131.170.733Holographic Interferometry[2]
L-Serine105.090.887Holographic Interferometry[2]
L-Threonine119.120.811Holographic Interferometry[2]
L-Arginine174.200.678Holographic Interferometry[2]
5-Aminopentanoic Acid117.150.843Taylor Dispersion[3]
6-Aminohexanoic Acid131.170.791Taylor Dispersion[3]

Table 2: Osmotic Coefficients of Amino Acids in Aqueous Solution at 298.15 K

Amino AcidMolality (mol/kg)Osmotic Coefficient (Φ)Experimental Method
Glycine0.20.983Isopiestic[6]
1.00.928Isopiestic[6]
DL-α-Alanine0.20.978Isopiestic[6]
1.00.911Isopiestic[6]
DL-α-Aminobutyric Acid0.20.974Isopiestic[6]
1.00.893Isopiestic[6]
L-Valine0.20.969Vapor Pressure Osmometry[7][8]
0.50.927Vapor Pressure Osmometry[7][8]
L-Leucine0.10.964Vapor Pressure Osmometry[7][8]
0.20.930Vapor Pressure Osmometry[7][8]

Experimental Protocols and Visualizations

The following sections provide detailed methodologies for key experiments and visualize the workflows and conceptual relationships using Graphviz.

The Taylor dispersion method is a robust technique for measuring the diffusion coefficient of a solute in a solvent. The workflow involves the precise injection of a small volume of the amino acid solution into a laminar flow of the solvent within a long, narrow-bore tube. The dispersion of the injected sample is monitored at the outlet of the tube, and the resulting peak broadening is directly related to the diffusion coefficient of the amino acid.

Taylor_Dispersion_Workflow cluster_prep Sample and System Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis A Prepare Amino Acid Solution (Known Concentration) E Inject Small Pulse of Amino Acid Solution A->E B Prepare Solvent (Degassed Water) D Establish Laminar Flow of Solvent B->D C Set up Capillary Tube and Pumping System C->D D->E F Monitor Concentration Profile at Tube Outlet (e.g., with UV-Vis Detector) E->F G Record Detector Response vs. Time (Dispersion Curve) F->G H Calculate Variance of the Dispersion Curve G->H I Determine Diffusion Coefficient using Taylor-Aris Equation H->I

Workflow for determining the diffusion coefficient using the Taylor dispersion method.

The isopiestic method is a highly accurate technique for determining the osmotic coefficients of non-volatile solutes. It relies on the principle of vapor pressure equilibration between a sample solution and a reference solution with a known osmotic coefficient.

Isopiestic_Method_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Amino Acid Solution (Known Initial Molality) C Place Solutions in a Sealed, Evacuated Chamber A->C B Prepare Reference Solution (e.g., NaCl, Known Molality and Φ) B->C D Allow Vapor Pressure Equilibration (Days to Weeks) C->D E Measure Final Molalities of Both Solutions D->E F Calculate Osmotic Coefficient of Amino Acid Solution E->F

Workflow for determining the osmotic coefficient using the isopiestic method.

The diffusion and osmotic coefficients of amino acids are influenced by several molecular properties. This diagram illustrates the key relationships.

Molecular_Properties_Relationship cluster_properties Molecular Properties of Amino Acid cluster_coeffs Physicochemical Coefficients Size Molecular Size/Weight D Diffusion Coefficient (D) Size->D Inverse Relationship (Larger -> Slower) Shape Molecular Shape (e.g., linear vs. branched) Shape->D Affects Hydrodynamic Radius Polarity Side Chain Polarity (Hydrophobicity/Hydrophilicity) Polarity->D Affects Hydration Shell Phi Osmotic Coefficient (Φ) Polarity->Phi Influences Solute-Solvent and Solute-Solute Interactions Charge Net Charge (at given pH) Charge->Phi Strongly Affects Inter-ionic Interactions

Influence of amino acid molecular properties on diffusion and osmotic coefficients.

References

L-Aspartate Sodium Salt vs. Other Neurotransmitters: A Functional Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional differences between L-aspartate sodium salt and other key neurotransmitters, supported by experimental data and detailed protocols.

L-aspartate, an excitatory amino acid neurotransmitter, plays a crucial role in the central nervous system (CNS). While structurally similar to L-glutamate, the primary excitatory neurotransmitter, there are significant functional distinctions between them and other major neurotransmitters. This guide provides an in-depth comparison of L-aspartate sodium salt with other key players in neurotransmission, including L-glutamate, gamma-aminobutyric acid (GABA), acetylcholine, dopamine, and serotonin (B10506). The information is presented to aid researchers in understanding the nuanced roles of these molecules in neuronal signaling and to provide a practical resource for experimental design.

Core Functional Differences: An Overview

Neurotransmitters can be broadly categorized as either excitatory or inhibitory, based on their effect on the postsynaptic neuron's membrane potential. Excitatory neurotransmitters increase the likelihood of the neuron firing an action potential, while inhibitory neurotransmitters decrease this likelihood. L-aspartate, like glutamate (B1630785), is an excitatory neurotransmitter. In contrast, GABA is the primary inhibitory neurotransmitter in the brain. Other neurotransmitters like acetylcholine, dopamine, and serotonin can have either excitatory or inhibitory effects depending on the receptor subtype they bind to.

A key differentiator among neurotransmitters is their affinity for various receptors, which dictates their potency and physiological effects. L-aspartate primarily interacts with N-methyl-D-aspartate (NMDA) receptors, though with a lower affinity than L-glutamate.[1] Its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is considered to be negligible.[1][2] This selective action on NMDA receptors is a critical point of functional divergence from glutamate, which potently activates both NMDA and AMPA receptors.[2]

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a neurotransmitter to its receptor is a key determinant of its biological function. This is often quantified using the inhibition constant (Ki) or the half-maximal effective concentration (EC50). A lower value indicates a higher affinity or potency. The following table summarizes the binding affinities of L-aspartate and other major neurotransmitters for their respective primary receptors.

NeurotransmitterReceptor SubtypeBinding Affinity (Ki or EC50)Reference
L-Aspartate Sodium Salt NMDA~1.3 µM (Ki)[1]
AMPA/Kainate> 1 mM (Ki)[1]
L-Glutamate NMDA~250 nM (Ki)[1]
AMPA~500 nM (Ki)[1]
GABA GABA-ALow µM range (EC50)
Acetylcholine Nicotinic (muscle-type)106 ± 6 µM (Kd)
Muscarinic (M1)~30 nM (Kd)
Dopamine D2High nM to low µM range (Ki)
Serotonin 5-HT1ALow nM range (Ki)

Note: Binding affinities can vary depending on the specific receptor subunit composition and experimental conditions.

Physiological Effects: Postsynaptic Potentials

The binding of a neurotransmitter to its postsynaptic receptor triggers a change in the membrane potential, known as a postsynaptic potential (PSP). Excitatory neurotransmitters cause an excitatory postsynaptic potential (EPSP), which is a depolarization of the membrane, while inhibitory neurotransmitters cause an inhibitory postsynaptic potential (IPSP), which is a hyperpolarization.

While both L-aspartate and L-glutamate produce EPSPs, the characteristics of these potentials differ due to their receptor selectivity. Glutamate's activation of both AMPA and NMDA receptors leads to a two-component EPSP: a rapid, short-lasting component mediated by AMPA receptors and a slower, longer-lasting component mediated by NMDA receptors.[2] In contrast, L-aspartate's selective action on NMDA receptors would theoretically produce a slower onset and longer duration EPSP, lacking the fast AMPA-mediated component. However, the physiological significance of synaptically released aspartate remains a topic of debate.[2]

NeurotransmitterPrimary Receptor(s)Type of Postsynaptic PotentialKey Characteristics
L-Aspartate Sodium Salt NMDAEPSPSlower onset, long duration
L-Glutamate AMPA, NMDAEPSPFast and slow components
GABA GABA-A, GABA-BIPSPHyperpolarization (typically)
Acetylcholine Nicotinic, MuscarinicEPSP or IPSPDependent on receptor subtype and ion flow
Dopamine D1-like, D2-likeModulatory (can be EPSP or IPSP)Primarily modulatory effects on other neurotransmitter systems
Serotonin 5-HT receptorsModulatory (can be EPSP or IPSP)Diverse effects depending on the receptor subtype

Signaling Pathways

The binding of a neurotransmitter to its receptor initiates a cascade of intracellular events known as a signaling pathway. These pathways ultimately determine the cell's response.

L-Aspartate and L-Glutamate (NMDA Receptor) Signaling

Activation of the NMDA receptor by L-aspartate or L-glutamate, along with the co-agonist glycine (B1666218) or D-serine, leads to the opening of its ion channel. This allows the influx of Ca²⁺ into the postsynaptic neuron, which acts as a second messenger to activate various downstream signaling cascades.

NMDA_Signaling L_Aspartate L-Aspartate/ L-Glutamate NMDA_R NMDA Receptor L_Aspartate->NMDA_R Glycine Glycine/ D-Serine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activation CaMKII CaMKII Calmodulin->CaMKII Activation CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

NMDA Receptor Signaling Pathway
GABA-A Receptor Signaling

The binding of GABA to the GABA-A receptor, a ligand-gated ion channel, causes the channel to open and allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negatively charged ions typically leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

GABAA_Signaling GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Cl_influx Cl⁻ Influx GABAA_R->Cl_influx Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

GABA-A Receptor Signaling Pathway
Nicotinic Acetylcholine Receptor Signaling

Acetylcholine binding to nicotinic receptors, which are ligand-gated ion channels, leads to the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing depolarization and excitation of the postsynaptic neuron.

Nicotinic_Signaling ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Ion_influx Na⁺/Ca²⁺ Influx nAChR->Ion_influx Channel Opening Depolarization Depolarization (Excitation) Ion_influx->Depolarization

Nicotinic Acetylcholine Receptor Signaling
Dopamine D2 Receptor Signaling

Dopamine binding to the D2 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequent downstream effects.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Recording Postsynaptic Currents

This technique allows for the direct measurement of ion currents flowing across the neuronal membrane in response to neurotransmitter application.

Objective: To record and compare the excitatory postsynaptic currents (EPSCs) evoked by L-aspartate and L-glutamate.

Materials:

  • Brain slice preparation or cultured neurons

  • Patch clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • L-aspartate sodium salt and L-glutamate solutions

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons for recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording Setup: Place the preparation in the recording chamber and perfuse with aCSF.

  • Cell Targeting: Under microscopic guidance, approach a neuron with the patch pipette while applying positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -70 mV to record inward currents.

  • Drug Application: Apply known concentrations of L-aspartate and L-glutamate to the neuron using a perfusion system.

  • Data Acquisition: Record the resulting EPSCs.

  • Analysis: Measure the amplitude, rise time, and decay kinetics of the EPSCs evoked by each neurotransmitter.

Patch_Clamp_Workflow start Start prep Prepare Brain Slice or Cultured Neurons start->prep pipette Fabricate Patch Pipette prep->pipette setup Position Preparation in Recording Chamber pipette->setup target Target Neuron with Micropipette setup->target seal Form Giga-seal target->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp at -70 mV whole_cell->clamp apply Apply Neurotransmitter clamp->apply record Record EPSCs apply->record analyze Analyze Current Properties record->analyze end End analyze->end Microdialysis_Workflow start Start implant Surgically Implant Guide Cannula start->implant recover Animal Recovery implant->recover insert Insert Microdialysis Probe recover->insert perfuse Perfuse with aCSF insert->perfuse equilibrate Equilibrate System perfuse->equilibrate collect Collect Dialysate Samples equilibrate->collect analyze Analyze Samples with HPLC collect->analyze quantify Quantify Neurotransmitter Concentrations analyze->quantify end End quantify->end

References

A Comparative Analysis of L-Aspartate and L-Glutamate in Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the neurotoxic effects of L-aspartate and L-glutamate, two primary excitatory amino acid neurotransmitters in the central nervous system. Both play crucial roles in synaptic transmission and plasticity; however, their over-activation of neuronal receptors can lead to excitotoxicity, a key mechanism implicated in various neurodegenerative diseases and acute brain injuries. This document summarizes key quantitative data, details experimental protocols for assessing neurotoxicity, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

Both L-glutamate and L-aspartate induce neurotoxicity primarily through the activation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent neuronal damage. Experimental evidence indicates that L-glutamate is a more potent agonist at NMDA receptors compared to L-aspartate. The neurotoxic cascade initiated by both amino acids involves a series of downstream events, including oxidative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis or necrosis.

Quantitative Comparison of Neurotoxic Potency

The following tables summarize the available quantitative data comparing the potency of L-aspartate and L-glutamate in inducing neurotoxic effects and activating their primary receptor target.

Amino AcidEC50 for NMDA Receptor Activation (Mouse Hippocampal Neurons)Reference
L-Glutamate2.3 µM[1]
L-Aspartate16 µM[1]
Table 1: Comparative EC50 values for NMDA receptor activation. Data from Patneau and Mayer, 1990.
Amino AcidThreshold Plasma Concentration for Neuronal Necrosis (Infant Mice)Reference
L-Glutamate75 µmol/dl[2]
L-Aspartate110 µmol/dl[2]
Table 2: In vivo neurotoxicity thresholds. Data from a study on neuronal necrosis in infant mice.

Signaling Pathways in Excitotoxicity

The primary mechanism of neurotoxicity for both L-aspartate and L-glutamate is excitotoxicity, mediated predominantly by the overstimulation of NMDA receptors. The binding of these agonists, along with the co-agonist glycine, to the NMDA receptor leads to the opening of its ion channel. This allows a significant influx of calcium ions (Ca²⁺) into the neuron, triggering a cascade of neurotoxic events.

Key downstream events include:

  • Activation of Deleterious Enzymes: Elevated intracellular calcium activates various enzymes that can damage cellular components, including proteases (e.g., calpains), phospholipases, and endonucleases.

  • Mitochondrial Dysfunction: Excessive calcium is taken up by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and impaired ATP synthesis.

  • Oxidative Stress: Mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase (NOS) lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing oxidative damage to lipids, proteins, and DNA.[3][4]

  • Apoptosis and Necrosis: The culmination of these events can trigger programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis), leading to neuronal loss.

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Glutamate L-Glutamate NMDA_Receptor NMDA Receptor L-Glutamate->NMDA_Receptor L-Aspartate L-Aspartate L-Aspartate->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Enzyme_Activation Enzyme Activation (Calpains, NOS) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Generation ROS/RNS Generation Enzyme_Activation->ROS_Generation Neuronal_Damage Neuronal Damage & Cell Death Enzyme_Activation->Neuronal_Damage Mitochondrial_Dysfunction->ROS_Generation Mitochondrial_Dysfunction->Neuronal_Damage ROS_Generation->Neuronal_Damage

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of L-aspartate and L-glutamate neurotoxicity are provided below.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

Protocol:

  • Cell Culture and Treatment: Plate primary neurons or neuronal cell lines in a 96-well plate at an appropriate density and allow them to adhere and differentiate. Treat the cells with varying concentrations of L-aspartate or L-glutamate for the desired duration (e.g., 24 hours). Include untreated controls and a maximum LDH release control (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a cofactor). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

LDH_Assay_Workflow Cell_Culture 1. Plate and Treat Cells (L-Aspartate/L-Glutamate) Supernatant_Collection 2. Collect Supernatant Cell_Culture->Supernatant_Collection LDH_Reaction 3. Add LDH Reaction Mix Supernatant_Collection->LDH_Reaction Incubation 4. Incubate 30 min (Room Temp, Dark) LDH_Reaction->Incubation Stop_Reaction 5. Add Stop Solution Incubation->Stop_Reaction Measurement 6. Measure Absorbance (490 nm) Stop_Reaction->Measurement

Intracellular Calcium Imaging with Fura-2 AM

This method measures changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Protocol:

  • Cell Preparation: Plate neurons on glass coverslips.

  • Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Measurement: Perfuse the cells with HBSS and record the baseline Fura-2 fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Stimulation: Perfuse the cells with a solution containing L-aspartate or L-glutamate and continuously record the fluorescence ratio.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

Calcium_Imaging_Workflow Cell_Prep 1. Plate Neurons on Coverslips Dye_Loading 2. Load with Fura-2 AM Cell_Prep->Dye_Loading Washing 3. Wash and De-esterify Dye_Loading->Washing Imaging 4. Mount on Microscope Washing->Imaging Baseline 5. Record Baseline (F340/F380) Imaging->Baseline Stimulation 6. Apply L-Asp/L-Glu & Record Baseline->Stimulation

Reactive Oxygen Species (ROS) Detection with DCFH-DA

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

  • Cell Culture and Treatment: Plate neurons in a 96-well plate and treat with L-aspartate or L-glutamate.

  • Dye Loading: After treatment, wash the cells with a physiological buffer. Load the cells with 10 µM DCFH-DA in the same buffer and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

ROS_Detection_Workflow Cell_Treatment 1. Plate and Treat Cells Dye_Loading 2. Load with DCFH-DA Cell_Treatment->Dye_Loading Washing 3. Wash Cells Dye_Loading->Washing Measurement 4. Measure Fluorescence (Ex:485/Em:530) Washing->Measurement

Conclusion

Both L-aspartate and L-glutamate are potent neurotoxins that act through excitotoxic mechanisms, primarily mediated by NMDA receptors. The available data suggest that L-glutamate is a more potent neurotoxin than L-aspartate, both in terms of its affinity for the NMDA receptor and its ability to induce neuronal death in vivo. The experimental protocols provided in this guide offer robust methods for quantifying and comparing the neurotoxic effects of these and other excitatory amino acids. Understanding the nuances of their neurotoxic profiles is essential for the development of therapeutic strategies aimed at mitigating excitotoxic neuronal damage in a range of neurological disorders.

References

A Comparative Guide to the Analysis of L-Aspartic Acid Racemization in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spontaneous conversion of L-aspartic acid (L-Asp) to its mirror image, D-aspartic acid (D-Asp), a process known as racemization, is a significant phenomenon in biological systems. Aspartic acid exhibits one of the most rapid racemization rates among all amino acids. This conversion serves as a molecular clock, with the D/L ratio of aspartic acid correlating with the age of long-lived proteins. This principle is widely applied in forensic science for age estimation and is of increasing importance in drug development, where the racemization of aspartyl residues can affect the stability, efficacy, and safety of protein-based therapeutics.[1]

This guide provides a comparative analysis of the two primary analytical techniques used to quantify L-aspartic acid racemization: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance, detailed experimental protocols, and visualizations of the analytical workflow and underlying chemical mechanism.

Comparison of Analytical Methods

The determination of the D/L aspartic acid ratio requires highly sensitive and specific analytical methods. Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying the D- and L-enantiomers after appropriate sample preparation and derivatization.[2][3]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of aspartic acid racemization, based on data from published studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.[2]Separation of volatile compounds in a gaseous mobile phase.[2]
Derivatization Pre-column derivatization with a chiral reagent (e.g., OPA/NAC) to form diastereomers.[4][5]Derivatization to form volatile and thermally stable esters (e.g., trifluoroacetic acid isopropyl esters).[4][6]
Detection Fluorescence or UV detection.[7]Mass Spectrometry (MS).[7]
Accuracy (Correlation) High correlation with age. A study on human dentin collagen reported R² = 0.9639 .[4][6]High correlation with age. A study on human dentin collagen reported R² = 0.9374 .[4][6]
Sensitivity (LOD/LOQ) LOD as low as 0.52 pg/µl and LOQ of 1.57 pg/µl for D-Asp (LC-MS/MS method).[8][9]Generally high sensitivity, though specific LOD/LOQ values vary widely with the derivatization method and instrument.
Analysis Time Can be faster, with some methods achieving run times under 40 minutes.[10]Can offer faster analysis times due to higher separation efficiency in capillary columns.[7]
Advantages - Suitable for thermolabile compounds.[7]- Versatile with a wide range of applications.[2]- Generally simpler sample preparation for some matrices.[7]- High separation efficiency.[7]- Definitive identification when coupled with MS.[7]- Well-suited for complex mixtures.[3]
Disadvantages - Can be complex and error-prone.[11]- Requires frequent maintenance.[11]- Requires derivatization to make amino acids volatile.[11]- Not suitable for thermally unstable compounds.[2]

Experimental Protocols

Detailed and consistent methodology is crucial for accurate and reproducible results. Below are generalized protocols for the two key analytical methods.

Protocol 1: HPLC with Pre-Column Derivatization

This protocol is based on the widely used derivatization with o-phthaldialdehyde and N-acetyl-L-cysteine (OPA/NAC) to form fluorescent diastereomers.[4][5]

1. Sample Preparation (e.g., Dentin Collagen)

  • Obtain a biological sample (e.g., dentin from a tooth).
  • Isolate the protein of interest (e.g., pure insoluble collagen via EDTA demineralization).
  • Wash and dry the isolated protein.

2. Acid Hydrolysis

  • Hydrolyze the protein sample with 6 M HCl at approximately 110°C for 24 hours to break it down into free amino acids.
  • Evaporate the HCl, typically under a vacuum.
  • Re-dissolve the amino acid residue in a suitable buffer or ultrapure water.

3. Derivatization

  • Prepare the OPA/NAC derivatizing reagent by dissolving o-phthaldialdehyde and N-acetyl-L-cysteine in a borate (B1201080) buffer with methanol.
  • Mix a specific volume of the amino acid sample with the OPA/NAC reagent.
  • Allow the reaction to proceed for a few minutes at room temperature before injection into the HPLC system.

4. HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of two solvents, typically an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol.
  • Flow Rate: Approximately 1.0 mL/min.
  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivatized amino acids (e.g., ~340 nm excitation and ~450 nm emission).
  • Quantification: Calculate the D/L ratio from the integrated peak areas of the separated D-Asp and L-Asp diastereomers.

Protocol 2: GC-MS Analysis

This protocol involves a two-step derivatization to make the amino acids volatile for gas chromatography.[4][12]

1. Sample Preparation and Hydrolysis

  • Follow the same steps 1 and 2 as in the HPLC protocol to obtain a dried sample of free amino acids.

2. Derivatization

  • Esterification: React the dried amino acid residue with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to convert the carboxylic acid groups to esters.
  • Acylation: React the resulting amino acid esters with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino groups. This two-step process yields volatile N-trifluoroacetyl-O-isopropyl esters.[4]
  • Evaporate the excess reagents and re-dissolve the derivatized sample in a suitable organic solvent (e.g., chloroform).

3. GC-MS Analysis

  • Column: A chiral capillary column is required to separate the D and L enantiomers.
  • Carrier Gas: Inert gas such as helium or nitrogen.
  • Injector Temperature: Typically set high (e.g., 250°C) to ensure rapid volatilization of the sample.
  • Oven Temperature Program: A temperature gradient is used to separate the amino acid derivatives based on their boiling points and interaction with the stationary phase.
  • Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be collected in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
  • Quantification: Identify the D-Asp and L-Asp peaks based on their retention times and mass spectra. Calculate the D/L ratio from the integrated peak areas.

Mandatory Visualizations

Workflow and Chemical Mechanism

To better illustrate the processes involved, the following diagrams visualize the general analytical workflow and the underlying chemical mechanism of aspartic acid racemization.

G Figure 1: General Workflow for Aspartic Acid Racemization Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing cluster_methods Methods A Biological Sample (e.g., Dentin, Lens Protein) B Protein Isolation (e.g., Collagen Extraction) A->B C Acid Hydrolysis (6 M HCl, 110°C) B->C D Derivatization C->D E Chromatographic Separation D->E F Detection E->F HPLC HPLC E->HPLC GCMS GC-MS E->GCMS G Peak Integration & Identification F->G H D/L Ratio Calculation G->H I Final Report (e.g., Age Estimation) H->I

Figure 1: General Workflow for Aspartic Acid Racemization Analysis

G Figure 2: Racemization Pathway of Aspartyl Residues L_Asp L-Aspartyl Residue Succinimide (B58015) Succinimide Intermediate L_Asp->Succinimide Dehydration D_Asp D-Aspartyl Residue Succinimide->L_Asp Hydrolysis Succinimide->D_Asp Racemization & Hydrolysis L_isoAsp L-isoaspartyl Residue Succinimide->L_isoAsp Hydrolysis D_isoAsp D-isoaspartyl Residue Succinimide->D_isoAsp Racemization & Hydrolysis L_isoAsp->Succinimide Dehydration

Figure 2: Racemization Pathway of Aspartyl Residues

The racemization of aspartic acid residues proceeds through a five-membered succinimide intermediate.[13][14] This intermediate is prone to racemization, and its subsequent hydrolysis can yield not only the original L-aspartyl residue but also L-isoaspartyl, D-aspartyl, and D-isoaspartyl residues, altering the protein's primary structure.[15][16][17]

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of L-aspartic acid racemization. The choice between them often depends on the specific requirements of the study, available instrumentation, and the nature of the biological matrix. HPLC is highly versatile and suitable for heat-sensitive molecules, while GC-MS offers exceptional separation efficiency and definitive compound identification.[7][18] For researchers in drug development, monitoring aspartic acid racemization is critical for ensuring the long-term stability and safety of therapeutic proteins. Careful selection and validation of the analytical method are paramount to achieving accurate and meaningful results.

References

Safety Operating Guide

Proper Disposal of L-Aspartic Acid Sodium Salt Monohydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of L-Aspartic acid sodium salt monohydrate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Immediate Safety Precautions

Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is in use. This minimizes exposure risks and ensures personal safety.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]

  • Hand Protection: Use proper gloves inspected prior to use.[1][2][3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Step-by-Step Disposal Protocol

This compound is generally not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[5] However, disposal methods must always align with local, regional, and national regulations.[4][6]

1. Assessment of Waste:

  • Determine if the this compound has been mixed with other chemicals. If it is contaminated with hazardous substances, it must be treated as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying chemical waste.[4]

2. Uncontaminated (Pure) Substance Disposal:

  • For small quantities of uncontaminated material, the primary method is to offer the surplus and non-recyclable solution to a licensed disposal company.[2][3]

  • Place the material in a suitable, closed, and clearly labeled container for disposal.[2][3]

  • Do not discharge into drains or the environment. [2][3][5][7]

3. Contaminated Material Disposal:

  • If the substance is contaminated, it must be disposed of as hazardous waste.

  • Follow your institution's hazardous waste procedures, which typically involve placing the material in a designated hazardous waste container and arranging for pickup by a certified waste disposal service.

4. Contaminated Packaging Disposal:

  • Handle contaminated packages in the same way as the substance itself.[5]

  • Dispose of contaminated packaging as unused product, unless it can be completely emptied and recycled.[2][5][7]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and proper containment.

1. Immediate Actions:

  • Ensure adequate ventilation in the affected area.[4][5]

  • For non-emergency personnel, evacuate the area and remove persons to safety.[5]

  • Avoid dust formation during cleanup.[2][3][4]

2. Containment and Cleanup:

  • Prevent the spill from entering drains, surface water, or ground water.[5][7]

  • Mechanically take up the spilled material (e.g., sweep up and shovel).[3][4][5]

  • Place the collected material into suitable, closed containers for disposal.[2][3][4][5]

Disposal and Safety Parameters

The following table summarizes key information from Safety Data Sheets (SDS) regarding the disposal and handling of this compound.

ParameterInformationSource Citation
Hazard Classification This substance does not meet the criteria for classification as hazardous in accordance with Regulation (EC) No 1272/2008.[5]
Transport Information Not regulated as dangerous goods for transport (DOT, IMDG, IATA).[4][7]
Environmental Precautions Avoid release to the environment. Do not let product enter drains.[2][3][5][7]
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[2][3]
Contaminated Packaging Dispose of as unused product. Completely emptied packages can be recycled.[2][5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Disposal of This compound consult_sds Consult Safety Data Sheet (SDS) and local regulations start->consult_sds assess_contamination Is the chemical contaminated with other substances? uncontaminated_disposal Uncontaminated Disposal: Place in a sealed, labeled container for pickup by a licensed disposal company. assess_contamination->uncontaminated_disposal No contaminated_disposal Contaminated Disposal: Treat as hazardous waste. Follow institutional EHS procedures. assess_contamination->contaminated_disposal Yes consult_sds->assess_contamination spill_check Was there a spill during handling? uncontaminated_disposal->spill_check contaminated_disposal->spill_check end_disposal End: Proper Disposal Complete spill_check->end_disposal No spill_procedure Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Contain the spill. 3. Mechanically collect material. 4. Place in container for disposal. spill_check->spill_procedure Yes spill_procedure->end_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling L-Aspartic acid sodium salt monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling L-Aspartic acid sodium salt monohydrate in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and efficient handling of this chemical.

Hazard Identification and Risk Assessment

This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) or Regulation (EC) No 1272/2008.[1][2][3] However, as with any chemical, it is crucial to handle it with care to minimize exposure and maintain a safe laboratory environment. The primary risks associated with this compound are physical, such as dust inhalation and eye or skin irritation upon direct contact.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard Purpose
Eyes/Face Safety glasses with side shields or gogglesOSHA 29 CFR 1910.133, EN 166To protect eyes from dust particles.[1]
Hands Chemical-resistant gloves (e.g., nitrile)EN 374To prevent skin contact.[4][5]
Body Laboratory coat or protective clothingN/ATo prevent contamination of personal clothing.[1]
Respiratory NIOSH/MSHA or EN 149 approved respiratorNIOSH/MSHA, EN 149Recommended when handling large quantities or if dust is generated.[1][2]

Operational Plan: Step-by-Step Handling Procedures

  • Ventilation: Work in a well-ventilated area.[1][2] The use of a chemical fume hood is recommended when handling large quantities or when there is a potential for dust generation.

  • Eyewash Station: Ensure an eyewash station is readily accessible.[6]

  • Material Weighing: When weighing the powder, do so in a manner that minimizes dust creation. A weighing enclosure or a gentle scooping technique is advised.

A systematic approach to donning and doffing PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Eye Protection d2->d3 d4 4. Gloves d3->d4 handle Handle Chemical d4->handle f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator f3->f4 wash Wash Hands f4->wash handle->f1

Caption: PPE Donning and Doffing Workflow

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Wear Appropriate PPE: At a minimum, wear gloves and eye protection. For large spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Avoid generating dust.[1]

    • For small spills, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[1][4]

    • Wipe the area with a damp cloth to remove any remaining residue.

  • Disposal: Dispose of the collected material and cleaning supplies in accordance with institutional and local regulations.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product: Unused or surplus material should be disposed of through a licensed disposal company.[5][6] Do not dispose of it down the drain.[4]

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., paper towels, contaminated gloves) should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Empty containers should be rinsed thoroughly with a suitable solvent before being recycled or disposed of as regular waste, in accordance with local guidelines.

First Aid Measures

While not classified as hazardous, immediate action should be taken in case of accidental exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
Skin Contact Wash off immediately with plenty of water and soap.[1][4] Remove contaminated clothing.
Inhalation Move the exposed person to fresh air.[1][4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][4] Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.

By adhering to these safety and handling protocols, researchers can work with this compound with confidence, ensuring both personal safety and the integrity of their research.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.